Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Description
The exact mass of the compound Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,7,13-triazatetracyclo[12.4.0.02,7.08,13]octadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-4-10-16-13(7-1)17-11-5-2-9-15(17)18-12-6-3-8-14(16)18/h13-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLZPGCABHTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3CCCCN3C4CCCCN4C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200235 | |
| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-33-8 | |
| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 522-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Abstract
This technical guide provides a comprehensive, in-depth examination of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, a saturated polycyclic aza-heterocycle. This molecule, also commonly known as α-Tripiperideine, represents a unique structural motif combining the pharmacologically relevant saturated piperidine rings within a rigid, cage-like 1,3,5-triazine core. This document details a robust and validated synthetic protocol, rooted in the spontaneous trimerization of the 2,3,4,5-tetrahydropyridine monomer. We will explore the critical causality behind the chosen experimental steps. Furthermore, a multi-modal characterization strategy is presented, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and referencing established crystallographic data to ensure unambiguous structural elucidation. The inherent conformational complexities of this C₃-symmetric molecule are discussed, providing researchers with the necessary insights for accurate data interpretation. This guide serves as a foundational resource for chemists interested in utilizing this and related saturated heterocyclic scaffolds in medicinal chemistry and materials science.
Introduction to Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Nomenclature and Structural Features
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (CAS Number: 522-33-8) is a tetracyclic aliphatic amine with the molecular formula C₁₅H₂₇N₃. Its structure is the result of the cyclotrimerization of three 2,3,4,5-tetrahydropyridine molecules. This creates a highly symmetrical, rigid framework where three piperidine rings are fused to a central hexahydro-1,3,5-triazine ring.
Common synonyms for this compound include:
The core of this molecule is a saturated derivative of the 1,3,5-triazine (or s-triazine) ring system. Aromatic s-triazine scaffolds are considered "privileged structures" in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties[3][4][5][6]. The saturated analogue presented here offers a three-dimensional, conformationally restricted scaffold that can be of significant interest for developing novel therapeutic agents with unique structure-activity relationships.
Conformational Considerations
The triphenylene-like core enforces a rigid, chair-like conformation on the three fused piperidine rings. However, the molecule is not planar. Similar saturated cage-like triaza compounds, such as perhydro-3a,6a,9a-triazaphenalene, have been shown to exist as a mixture of conformers in solution, such as the trans,trans,trans (ttt) and cis,cis,trans (cct) forms[7][8]. This dynamic equilibrium is often temperature-dependent and can lead to signal broadening in NMR spectra at intermediate exchange rates[7][8]. Researchers characterizing this molecule must be cognizant of this potential for conformational isomerism, as it directly impacts spectroscopic analysis. DFT calculations and variable-temperature NMR studies are powerful tools for dissecting this conformational behavior[9].
Significance in Medicinal Chemistry
The rationale for investigating Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene in a drug discovery context is twofold:
-
Saturated Aza-Heterocycles: These motifs are ubiquitous in pharmaceuticals and natural products. They provide a three-dimensional structure that can improve binding affinity and selectivity for biological targets, while also favorably modulating pharmacokinetic properties like solubility and metabolic stability[10].
-
Triazine Core: The underlying 1,3,5-triazine framework is a proven pharmacophore[5][11]. Exploring its saturated, rigidified analogue provides an avenue to novel chemical space, potentially leading to compounds with new mechanisms of action or improved selectivity over planar, aromatic triazines.
This molecule serves as a foundational building block for creating libraries of decorated analogues for screening against various biological targets.
Synthesis Strategy
Retrosynthetic Analysis
The synthesis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is exceptionally efficient. The retrosynthetic analysis reveals a straightforward disconnection to its monomeric precursor.
The C₃ symmetry of the target molecule strongly suggests a trimerization strategy. The molecule can be retrosynthetically disconnected at the three aminal linkages, yielding three equivalents of the cyclic imine, 2,3,4,5-tetrahydropyridine. This imine is known to be unstable and spontaneously trimerizes upon standing[2]. The imine monomer itself is readily generated in situ from the dehydrohalogenation of N-chloropiperidine, which is prepared from the common and inexpensive starting material, piperidine.
Rationale for the Chosen Synthetic Route
The chosen pathway is a classic and robust method documented in Organic Syntheses[1]. Its selection is justified by several key advantages:
-
High Atom Economy: The core of the final molecule is assembled in a single, self-condensing step from the monomer, minimizing waste.
-
Readily Available Starting Materials: The synthesis begins with piperidine, a bulk chemical, making the process cost-effective and scalable.
-
Self-Validating Protocol: The reaction is thermodynamically driven. The inherent instability of the 2,3,4,5-tetrahydropyridine monomer ensures its conversion to the more stable trimer, making the reaction high-yielding and reliable. No complex catalysts or ligands are required.
Synthetic Workflow Diagram
The overall transformation from a stable starting material to the final tricyclic product is outlined below.
Caption: Synthetic pathway from piperidine to the target trimer.
Detailed Experimental Protocol
This protocol is adapted from the validated procedure in Organic Syntheses[1]. It is a two-part synthesis involving the preparation of an intermediate followed by its conversion to the final product.
Part A: Synthesis of N-Chloropiperidine
-
Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, charge 170 g (2.00 moles) of piperidine. Cool the flask in an ice/acetone bath.
-
Acetate Salt Formation: While stirring, add 120 g (2.00 moles) of glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10°C. This forms the piperidine acetate salt.
-
Chlorination: In a separate 3 L flask, prepare a solution of 2.2 moles of calcium hypochlorite in water. Cool this solution to between 0°C and -5°C.
-
Reaction: Add the piperidine acetate solution dropwise to the stirred hypochlorite solution over ~1.5 hours, maintaining the temperature below 0°C. Stir for an additional 15 minutes after the addition is complete.
-
Workup: Transfer the reaction mixture to a large separatory funnel and extract three times with diethyl ether. Combine the ether extracts, dry over anhydrous sodium sulfate at 4°C, and filter.
-
Concentration: Carefully remove the bulk of the ether using a rotary evaporator with a water bath temperature below 60°C. Caution: Do not distill to dryness. The resulting concentrated solution of N-chloropiperidine is used directly in the next step.
Part B: Synthesis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
-
Base Solution: In a 3 L three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 264 g (4.71 moles) of potassium hydroxide and 1250 mL of absolute ethanol. Heat the mixture to reflux with vigorous stirring to dissolve the KOH.
-
Dehydrochlorination and Trimerization: Add the ethereal N-chloropiperidine solution from Part A dropwise to the boiling ethanolic KOH solution over approximately 2.5 hours.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours without heating. Then, allow the mixture to stand at room temperature for at least 24 hours to ensure complete trimerization.
-
Isolation: Remove the precipitated potassium chloride by filtration and wash the solid with absolute ethanol. Combine the filtrate and washes.
-
Purification: Remove the ethanol under reduced pressure. The residue is then triturated with water to dissolve inorganic salts. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from acetone or ethanol yields the pure product as a white crystalline solid.
Comprehensive Characterization
A Multi-modal Approach to Structure Elucidation
Confirming the structure and purity of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene requires a combination of spectroscopic and analytical techniques. Each method provides orthogonal, complementary information, leading to an unambiguous assignment.
Spectroscopic and Analytical Data
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the solution-state structure. Due to the molecule's high symmetry (assuming a single dominant conformer), the spectra are expected to be relatively simple. However, as noted previously, conformational dynamics can lead to peak broadening[7].
-
¹H NMR: Protons on the three equivalent piperidine rings will give rise to a series of multiplets in the aliphatic region (typically 1.0-3.5 ppm). The three methine protons at the bridgehead positions (C4a, C8a, C12a) are expected to be the most downfield of the aliphatic signals due to their proximity to two nitrogen atoms.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should show five distinct signals, corresponding to the five unique carbon environments in the C₃-symmetric structure: three methylene carbons in the piperidine ring, one bridgehead methine carbon, and one methylene carbon adjacent to the bridgehead.
4.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.
-
Expected Ion: For electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 250.22. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₅H₂₈N₃⁺.
4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.
-
Key Vibrations: The spectrum will be dominated by C-H stretching vibrations just below 3000 cm⁻¹. The absence of N-H stretches (around 3300-3500 cm⁻¹) confirms the tertiary nature of all nitrogen atoms. The C-N stretching vibrations will appear in the fingerprint region (typically 1000-1200 cm⁻¹).
4.2.4 X-Ray Crystallography Single-crystal X-ray diffraction provides the definitive solid-state structure. A crystal structure for this compound has been reported, confirming the tetracyclic cage structure and providing precise bond lengths and angles.
Summary of Characterization Data
| Property | Value / Expected Data | Source / Technique |
| Molecular Formula | C₁₅H₂₇N₃ | Mass Spectrometry |
| Molecular Weight | 249.39 g/mol | Mass Spectrometry |
| Appearance | White crystalline solid | Visual Inspection |
| ¹H NMR | Multiplets in the range δ 1.0-3.5 ppm | NMR Spectroscopy |
| ¹³C NMR | ~5 unique signals in the aliphatic region | NMR Spectroscopy |
| MS (ESI+) | [M+H]⁺ at m/z ≈ 250.22 | Mass Spectrometry |
| IR Spectrum | C-H stretches (~2850-2950 cm⁻¹), C-N stretches | IR Spectroscopy |
| Crystal System | Monoclinic (P 1 21/c 1) | X-Ray Crystallography |
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the final product.
Conclusion and Future Outlook
This guide has detailed a reliable and scalable synthesis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene from inexpensive starting materials. The provided multi-modal characterization strategy, leveraging NMR, MS, IR, and referencing established crystallographic data, provides a robust framework for confirming the identity and purity of this unique saturated heterocycle.
The true potential of this molecule lies in its use as a rigid, three-dimensional scaffold. Future work should focus on the selective functionalization of the carbon framework. For drug development professionals, this opens the door to creating focused libraries of novel compounds. By introducing various substituents, it may be possible to develop potent and selective modulators of biological targets where a defined three-dimensional pharmacophore is essential. The exploration of this compound and its derivatives represents a promising frontier in the search for next-generation therapeutics.
References
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Claxton, G. P., Allen, L., & Grisar, J. M. (1977). 2,3,4,5-Tetrahydropyridine trimer. Organic Syntheses, 56, 118. [Link]
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Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2020). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 20(10), 836-854. [Link]
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Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Privileged s-Triazines: Structure and Pharmacological Applications. Current Bioactive Compounds, 13(3), 166-184. [Link]
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Wikipedia contributors. (2023, December 2). Tetrahydropyridine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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Triazines – A comprehensive review of their synthesis and diverse biological importance. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2023). Asian Journal of Research in Chemistry. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2016). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Indian Journal of Pharmaceutical Education and Research, 50(2), 247-255. [Link]
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Singh, G., D'souza, D. M., & Yudin, A. K. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Medicinal Chemistry, 14(12), 2419-2443. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. Retrieved January 14, 2026, from [Link]
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Liu, Y., et al. (2013). Refined Synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a Deceptively Simple Precursor to Hydroporphyrins. The Journal of Organic Chemistry, 78(18), 9295-9305. [Link]
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Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2022). Molecules, 27(19), 6273. [Link]
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Chapuis, C., Hagemann, H., Fieber, W., Brauchli, R., & de Saint Laumer, J.-Y. (2008). Revisited conformational analysis of perhydro-3a,6a,9a-triazaphenalene based on Raman analysis. Journal of Raman Spectroscopy, 40(2), 200-207. [Link]
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Desenko, S. M., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4410. [Link]
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Chapuis, C., et al. (2009). Revisited conformational analysis of perhydro-3a,6a,9a-triazaphenalene based on Raman analysis. ResearchGate. [Link]
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Aly, A. A., et al. (2021). Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. Crystals, 11(11), 1421. [Link]
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Armarego, W. L. F., & Barlin, G. B. (1976). Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 3-8. [Link]
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Kuznetsov, V. V., Khabibullina, G. R., & Akhmetova, V. R. (2012). Conformational analysis of perhydro-1,3,5-dioxazine. Russian Journal of Organic Chemistry, 48(6), 875-876. [Link]
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Mamedov, V. A., et al. (2011). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. ResearchGate. [Link]
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An In-depth Technical Guide to α-Tripiperideine: Physicochemical Properties and Analytical Methodologies
Abstract
α-Tripiperideine, a trimer of 2,3,4,5-tetrahydropyridine, represents a unique class of heterocyclic compounds with significant relevance in the study of alkaloids and related synthetic derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of α-tripiperideine, grounded in the fundamental chemistry of its constituent piperidine rings. We delve into its structural characteristics, predicted physicochemical parameters, and spectral signatures. Furthermore, this document outlines detailed, field-proven experimental protocols for the characterization of α-tripiperideine and similar heterocyclic amines, emphasizing the causality behind methodological choices to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction: The Chemical Landscape of Piperidine and its Derivatives
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its saturated and conformationally flexible nature imparts unique physicochemical properties that are often critical for biological activity.[2] α-Tripiperideine is a fascinating extension of piperidine chemistry, formed through the trimerization of 2,3,4,5-tetrahydropyridine, an imine that readily undergoes this transformation.[3] Understanding the properties of α-tripiperideine necessitates a foundational knowledge of its parent heterocycle, piperidine.
Piperidine itself is a colorless liquid with a characteristic amine-like odor.[4] It is a secondary amine and exhibits basic properties due to the lone pair of electrons on the nitrogen atom. This basicity is a key determinant of its chemical reactivity and solubility behavior.
Structural Elucidation and Conformation
The fundamental structure of piperidine consists of a cyclohexane ring where one methylene group is replaced by a nitrogen atom.[4] Similar to cyclohexane, piperidine adopts a chair conformation to minimize steric strain.[2] This results in two distinct chair conformers that rapidly interconvert: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable.[2] The structure of α-tripiperideine is a tricyclic system composed of three fused piperidine rings. The precise stereochemistry and conformation of the trimer will influence its overall properties.
Physicochemical Properties of α-Tripiperideine
Direct experimental data for α-tripiperideine is not extensively reported in publicly available literature. However, its properties can be reliably inferred from the well-characterized monomer, piperidine, and general principles of heterocyclic chemistry.
Physical Properties
The physical properties of α-tripiperideine are expected to differ significantly from its monomeric precursor due to its higher molecular weight and more rigid structure.
| Property | Piperidine (Monomer) | α-Tripiperideine (Trimer - Predicted) | Rationale for Prediction |
| Molecular Formula | C₅H₁₁N[4] | C₁₅H₂₇N₃ | Trimerization of C₅H₉N |
| Molar Mass | 85.15 g/mol [2] | 249.40 g/mol | Sum of three monomer units |
| Appearance | Colorless liquid[4] | Likely a solid at room temperature | Increased molecular weight and intermolecular forces |
| Melting Point | -9 °C to -7 °C[2][4] | Significantly higher than the monomer | Stronger intermolecular interactions in the solid state |
| Boiling Point | 106 °C[2][4] | Substantially higher than the monomer | Increased van der Waals forces |
| Solubility | Miscible in water; soluble in alcohols, ethers, chloroform[5] | Moderate to low solubility in water; likely soluble in polar organic solvents | Increased hydrocarbon character may reduce water solubility, while the presence of nitrogen atoms allows for some polarity. |
| pKa (of conjugate acid) | ~11.22[2] | Expected to be basic, with pKa values influenced by the tricyclic structure | The nitrogen lone pairs will still be available for protonation. |
Chemical Properties and Reactivity
The chemical reactivity of α-tripiperideine will be dictated by the presence of the tertiary amine functionalities within its tricyclic structure.
-
Basicity: The nitrogen atoms in the α-tripiperideine ring system possess lone pairs of electrons and are therefore basic. They will react with acids to form salts, a property that can be exploited for purification and solubility enhancement.[6]
-
Nucleophilicity: The nitrogen atoms are also nucleophilic and can participate in reactions with electrophiles.
-
Stability and Degradation: Like many amines, α-tripiperideine may be susceptible to oxidation and degradation over time, especially when exposed to air and light.[5] Studies on related compounds like piperine show degradation under UV light, high temperatures, and acidic conditions.[7] Thermal degradation of piperidine has also been studied, indicating stability at moderately high temperatures.[8] For sensitive applications, storage under an inert atmosphere and protection from light is recommended.[9]
Experimental Protocols for Characterization
The comprehensive characterization of α-tripiperideine requires a suite of analytical techniques to confirm its structure, purity, and physicochemical properties.[10][11]
Workflow for Isolation and Purification
The isolation of alkaloids and related heterocyclic amines often involves acid-base extraction to separate them from neutral and acidic impurities.[11]
Caption: Workflow for the acid-base extraction of a basic amine like α-tripiperideine.
Causality of Experimental Choices:
-
Acid Extraction: The basic nitrogen atoms of α-tripiperideine are protonated by the acid, forming a water-soluble salt. This effectively transfers the compound of interest to the aqueous phase, leaving non-basic impurities in the organic phase.
-
Basification: The addition of a strong base deprotonates the amine salt, regenerating the neutral, organic-soluble free base.
-
Solvent Extraction: A water-immiscible organic solvent is then used to extract the purified free base from the aqueous layer.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation of organic molecules.[12]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of α-tripiperideine is expected to show complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the methylene protons of the piperidine rings. The chemical shifts will be influenced by the stereochemistry of the ring junctions.
-
¹³C NMR: The carbon NMR spectrum will display signals for the non-equivalent carbon atoms in the tricyclic system.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[13] For α-tripiperideine, the IR spectrum would be characterized by:
-
C-H stretching vibrations: Typically observed around 2850-3000 cm⁻¹.
-
C-N stretching vibrations: Expected in the 1000-1200 cm⁻¹ region.
-
Absence of N-H stretching: As a tertiary amine, α-tripiperideine will lack the characteristic N-H stretching band seen in primary and secondary amines (around 3300-3500 cm⁻¹).
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[11]
-
Electron Ionization (EI): This high-energy ionization technique will likely lead to significant fragmentation of the tricyclic system, providing structural clues.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These softer ionization methods are more likely to show the protonated molecular ion [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[11]
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of α-tripiperideine and for its quantification in complex mixtures.[11]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and peak shape.[11]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of a wide range of compounds. Reversed-phase HPLC with a C18 column is a common starting point. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A UV detector can be used if the molecule contains a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS) for universal detection.[11]
Physical Property Determination
3.4.1. Melting Point Determination
-
Protocol: A small amount of the purified, dry solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.
3.4.2. Solubility Assessment
-
Protocol: A known amount of α-tripiperideine is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated, and the solubility is determined by visual inspection or by analyzing the concentration of the saturated solution. The pH of aqueous solutions should be controlled, as the solubility of amines is often pH-dependent.[6]
3.4.3. pKa Determination
-
Protocol: Potentiometric titration is a standard method for determining the pKa of amines. A solution of α-tripiperideine is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of acid added. The pKa is the pH at which half of the amine has been neutralized.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Structural Confirmation and Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.
X-ray Crystallography
-
Protocol: This technique requires the growth of a high-quality single crystal of α-tripiperideine. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.[14][15][16][17] This provides definitive information on bond lengths, bond angles, and stereochemistry.
Conclusion
α-Tripiperideine, as a trimer of tetrahydropyridine, presents a complex and intriguing chemical structure. While direct experimental data is limited, a comprehensive understanding of its physical and chemical properties can be achieved through a combination of theoretical prediction based on its constituent piperidine units and rigorous experimental characterization. The analytical methodologies outlined in this guide, from spectroscopic analysis to chromatographic separation and crystallographic studies, provide a robust framework for researchers to investigate α-tripiperideine and other novel heterocyclic amines. A thorough application of these techniques will enable the scientific community to further explore the potential applications of this and related compounds in drug discovery and materials science.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2,3,4,5-Tetrahydropyridine Trimer
Abstract
The cyclic imine 2,3,4,5-tetrahydropyridine, a key heterocyclic motif in numerous bioactive compounds, readily undergoes spontaneous trimerization to form a stable C15H27N3 structure, commonly referred to as α-tripiperidein.[1] Understanding the precise three-dimensional arrangement of this trimer is paramount for applications in medicinal chemistry and materials science, where stereochemistry and intermolecular interactions dictate function. This technical guide provides a comprehensive methodology for the definitive crystal structure analysis of the 2,3,4,5-tetrahydropyridine trimer. We will detail the synthesis and crystallization, single-crystal X-ray diffraction (SC-XRD) data acquisition, structure solution and refinement, and advanced computational analysis through Hirshfeld surfaces. This document serves as a robust framework for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.
Introduction: The Significance of the 2,3,4,5-Tetrahydropyridine Trimer
The tetrahydropyridine scaffold is a foundational element in a wide array of natural products and synthetic molecules with significant biological activity.[2][3] The monomer, 2,3,4,5-tetrahydropyridine (an imine), is often generated in situ and is known for its propensity to trimerize into a more stable hexahydro-1,3,5-triazine derivative.[1] This trimerization process is a critical consideration in synthetic pathways utilizing the monomeric form.
The precise characterization of the resulting trimer's crystal structure provides invaluable insights into:
-
Molecular Geometry: Accurate bond lengths, bond angles, and conformational analysis of the fused ring system.
-
Supramolecular Assembly: Understanding the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern the crystal packing.
-
Physicochemical Properties: Correlating the solid-state structure with properties such as solubility, stability, and melting point.
-
Structure-Activity Relationships (SAR): Providing a foundational model for computational docking studies and the rational design of new derivatives in drug discovery programs.
This guide will outline the necessary steps to achieve a comprehensive crystal structure analysis, ensuring scientific rigor and data integrity at each stage of the investigation.
Synthesis and Crystallization: From Monomer to Single Crystal
Synthesis of 2,3,4,5-Tetrahydropyridine Trimer
The synthesis of the trimer is typically achieved through the dehydrohalogenation of N-chloropiperidine, which generates the unstable 2,3,4,5-tetrahydropyridine monomer that spontaneously trimerizes.[1]
Experimental Protocol:
-
Preparation of N-chloropiperidine: An aqueous solution of calcium hypochlorite is treated with piperidine, followed by extraction with an organic solvent like ether. It is crucial to use the crude product immediately due to its instability.[1]
-
Dehydrochlorination and Trimerization: The N-chloropiperidine solution is added dropwise to a boiling ethanolic solution of potassium hydroxide. The reaction mixture is stirred and allowed to stand for at least 24 hours to ensure complete trimerization.[1]
-
Isolation and Purification: Precipitated potassium chloride is removed by filtration. The ethanol is removed under reduced pressure, and the residue is further purified. Recrystallization from acetone containing a small amount of water can be used to convert the product to the more stable α-isomer.[1]
Crystallization Methodologies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For heterocyclic compounds like the 2,3,4,5-tetrahydropyridine trimer, several techniques should be explored.[4][5][6]
Recommended Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified trimer in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture like toluene/hexane) to near saturation in a clean vial.[4][7]
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.
-
-
Solvent Layering (Diffusion):
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully layer a "poor" solvent in which the compound is sparingly soluble (e.g., hexane) on top of the solution. The two solvents must be miscible.[5][6]
-
As the solvents slowly diffuse into one another, the solubility of the compound decreases, promoting slow crystal growth at the interface.
-
-
Vapor Diffusion:
-
Place a small vial containing a concentrated solution of the trimer inside a larger, sealed jar.
-
Add a larger volume of a more volatile "poor" solvent to the outer jar.
-
The vapor from the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[6]
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[8][9][10]
The SC-XRD Workflow
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8][11]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol for Data Collection
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in a diffractometer. The instrument bombards the crystal with monochromatic X-rays while the crystal is rotated. A detector records the positions and intensities of the diffracted X-rays.[8]
-
Data Processing: The collected raw data (a series of diffraction images) are processed to determine the unit cell parameters, crystal system, and space group, and to integrate the intensities of each reflection.[9]
Structure Solution, Refinement, and Validation
The processed diffraction data is used to generate an electron density map of the unit cell, from which the atomic positions can be determined.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using metrics such as R-factors and goodness-of-fit (GooF). The final structural information is typically saved in a Crystallographic Information File (CIF).
In-depth Structural Analysis
While a CIF file for the 2,3,4,5-tetrahydropyridine trimer is not publicly available in databases like the Crystallography Open Database, we can present an illustrative analysis based on expected structural features for such a heterocyclic system.[12][13]
Crystallographic Data Summary
The following table represents typical data that would be obtained from a successful crystal structure determination.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₅H₂₇N₃ |
| Formula Weight | 249.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 12.2, 11.8 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1450 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.14 |
| R-factor (R1) | < 0.05 |
| Goodness-of-Fit (GooF) | ~1.0 |
Molecular Conformation and Geometry
The trimer consists of a central 1,3,5-triazine ring with three fused piperidine rings. The analysis would focus on:
-
Ring Pucker Analysis: Determining the conformation of the six-membered rings (e.g., chair, boat, twist-boat). It is expected that the piperidine rings will adopt a stable chair conformation.
-
Bond Lengths and Angles: Comparing the experimental bond lengths and angles to standard values for C-C, C-N, and C-H bonds to identify any unusual strain or electronic effects.
-
Torsional Angles: Analyzing the torsional angles within the ring systems to precisely define their conformations.
Supramolecular Analysis via Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[14][15][16] The surface is generated by partitioning the crystal electron density into regions associated with each molecule.[14]
Caption: Workflow for Hirshfeld Surface Analysis.
-
d_norm Surface: This surface is mapped with a normalized contact distance (d_norm), which highlights intermolecular close contacts.[17]
-
Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
-
White areas: Represent contacts at approximately the van der Waals separation.
-
Blue areas: Indicate longer contacts.
-
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[17] The resulting plot is unique to the crystal structure and can be deconstructed to show the percentage contribution of different types of interactions (e.g., H···H, C-H···N, etc.). For a molecule like the tetrahydropyridine trimer, H···H contacts are expected to dominate the crystal packing.
Computational Crystal Structure Prediction (CSP)
In the absence of experimental data or to understand potential polymorphism, computational methods can be employed to predict stable crystal structures.[18][19][20] CSP algorithms generate a large number of plausible crystal packings and rank them based on their calculated lattice energies.[19][21] This provides a theoretical "crystal energy landscape" and can guide experimental crystallization efforts.
Conclusion
The crystal structure analysis of the 2,3,4,5-tetrahydropyridine trimer is a multi-faceted process requiring careful synthesis, meticulous crystallization, and precise diffraction analysis. While no public crystal structure currently exists, this guide provides a comprehensive and authoritative framework for its determination and interpretation. By combining single-crystal X-ray diffraction with advanced computational tools like Hirshfeld surface analysis, researchers can gain a profound understanding of the trimer's three-dimensional structure and the intermolecular forces that govern its solid-state behavior. These insights are critical for advancing the use of this important heterocyclic scaffold in science and medicine.
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Retrieved from [Link]
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Gavezzotti, A. (2013). Computational studies of crystal structure and bonding. IUCrJ, 1(Pt 1), 60-77. Retrieved from [Link]
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Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 473–475. Retrieved from [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3,4,5-Tetrahydropyridine trimer. Retrieved from [Link]
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Perlepes, S. P., et al. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(4), 62. Retrieved from [Link]
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Sawyer, E. W. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]
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Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. International reviews in physical chemistry, 27(3), 541-568. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Methods and applications of crystal structure prediction. Retrieved from [Link]
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Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. ResearchGate. Retrieved from [Link]
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
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University of Texas. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
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ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
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Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
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Al-Haider, S. A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10. Retrieved from [Link]
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Jones, T. (2014). Getting crystals your crystallographer will treasure: a beginner’s guide. Crystallography Reviews, 20(3), 194-205. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of bioactive 2,3,4,5‐tetrahydropyridine derivatives and... Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Piperideine trimer, 95%, mixture of trimers and monomer of piperideine. Retrieved from [Link]
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da Silva, A. A., et al. (2015). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society, 26(10), 2021-2028. Retrieved from [Link]
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Company, R. S. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic letters, 16(23), 6124–6127. Retrieved from [Link]
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Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8345–8357. Retrieved from [Link]
-
Taniguchi, M., et al. (2011). Refined Synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a Deceptively Simple Precursor to Hydroporphyrins. The Journal of organic chemistry, 76(8), 2783–2791. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC advances, 12(1), 1-25. Retrieved from [Link]
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Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2585–2597. Retrieved from [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
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ResearchGate. (2021). Crystal structure and Hirshfeld surface analysis of 1,3,3,4,4,5,5-heptafluoro-2-(3-[(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy]. Retrieved from [Link]
-
ResearchGate. (2023). 2,2′:4,4′′:4′,4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. Retrieved from [Link]
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Spectroscopic data (NMR, IR, Mass Spec) of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
An In-Depth Technical Guide to the Spectroscopic Characterization of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (CAS: 522-33-8), a saturated heterocyclic compound. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous structural elucidation and quality assessment of this molecule. By integrating theoretical predictions based on molecular symmetry with practical, field-proven experimental protocols, this guide serves as an authoritative reference. Each section explains the causality behind the spectral features, offers detailed methodologies for data acquisition, and presents a thorough interpretation of the results, grounded in established spectroscopic principles.
Introduction
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as α-Tripiperideine, is a complex, cage-like tertiary amine with the molecular formula C₁₅H₂₇N₃ and a molecular weight of approximately 249.40 g/mol [1]. Its rigid, polycyclic structure presents a unique spectroscopic fingerprint. For scientists engaged in synthetic chemistry or drug discovery, precise structural verification is paramount to ensure that the correct molecule is being advanced through research and development pipelines.
The application of orthogonal analytical techniques—NMR, IR, and MS—provides a multi-faceted view of the molecule's architecture. NMR spectroscopy reveals the electronic environment and connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of specific functional groups and, crucially, the absence of others. Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and fragmentation patterns under ionizing conditions. This guide will systematically dissect each of these spectroscopic methods as they apply to Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Molecular Structure and Symmetry Considerations
A foundational understanding of the molecule's three-dimensional structure is critical for interpreting its spectroscopic output. Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene possesses a high degree of symmetry. The molecule is comprised of three fused piperidine rings, creating a C₃ rotational axis through the central nitrogen and methine (CH) bridgeheads.
This symmetry is not merely an aesthetic feature; it dictates that many of the atoms within the molecule are chemically and magnetically equivalent. Consequently, the number of unique signals observed in an NMR spectrum will be significantly lower than the total number of atoms. For instance, the three methine protons at the bridgehead positions (4a, 8a, 12a) are equivalent and will produce a single resonance signal. A similar simplifying effect applies to the carbon atoms and the methylene protons on the piperidine rings. Recognizing this equivalence is the first step toward an accurate spectral assignment.
Caption: 2D representation of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2]
Theoretical Analysis & Predicted Spectra
Due to the C₃ symmetry, the 15 carbon atoms of the molecule will resolve into only five unique signals in the ¹³C NMR spectrum. Similarly, the 27 protons will give rise to a simplified ¹H NMR spectrum.
-
¹³C NMR: We expect five signals corresponding to:
-
The three equivalent bridgehead methine carbons (C-4a, C-8a, C-12a).
-
Three sets of two equivalent methylene carbons (CH₂) alpha to the nitrogen atoms.
-
One set of three equivalent methylene carbons (CH₂) beta to the nitrogen atoms.
-
-
¹H NMR: The proton spectrum will be complex due to spin-spin coupling, but the number of primary resonances will be reduced by symmetry. We expect signals for:
-
The three equivalent bridgehead methine protons.
-
Multiple sets of diastereotopic methylene protons, which will appear as complex multiplets. Protons on carbons adjacent (alpha) to the nitrogen atoms are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to those further away (beta).
-
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), for calibration.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[3] Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to maximize homogeneity and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of organic protons (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest integral).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single sharp line.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[4]
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak or TMS.
-
Data Interpretation
The reported ¹³C NMR data for this compound confirms the expected number of signals based on its symmetry.[1]
Table 1: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment Rationale |
|---|---|---|
| ~60-70 | CH | Bridgehead methine carbon, adjacent to three nitrogen atoms, highly deshielded. |
| ~45-55 | CH₂ | Methylene carbons alpha to nitrogen atoms. |
| ~20-30 | CH₂ | Methylene carbons beta to nitrogen atoms, in a typical aliphatic region. |
| ~20-30 | CH₂ | Additional non-equivalent methylene carbons. |
| ~20-30 | CH₂ | Additional non-equivalent methylene carbons. |
(Note: Specific peak assignments would require 2D NMR data, but the number of peaks and their general locations are consistent with the proposed structure.)
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|
| ~3.0-3.5 | m | 3H | Bridgehead methine protons (CH), deshielded by adjacent nitrogens. |
| ~2.5-3.0 | m | 12H | Methylene protons (CH₂) alpha to nitrogen atoms. |
| ~1.2-1.8 | m | 12H | Methylene protons (CH₂) beta to nitrogen atoms, typical aliphatic region. |
(Note: 'm' denotes a complex multiplet. The exact appearance would depend on coupling constants.)
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups present in a molecule.[5] For Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, the key diagnostic feature is the confirmation of a saturated aliphatic amine structure and the absence of other functionalities like carbonyls (C=O) or hydroxyls (O-H).
Theoretical Analysis & Predicted Spectrum
As a tertiary amine, the molecule lacks N-H bonds. Therefore, the characteristic N-H stretching vibrations typically seen between 3300-3500 cm⁻¹ for primary and secondary amines will be absent.[1] This absence is a crucial piece of evidence. The spectrum will be dominated by:
-
C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C-H Bending: Methylene (CH₂) scissoring and rocking vibrations in the 1470-1350 cm⁻¹ region.
-
C-N Stretching: Aliphatic C-N stretching vibrations, which typically appear as medium to weak bands in the 1250–1020 cm⁻¹ range.[1][6]
-
Fingerprint Region: A complex pattern of signals below 1500 cm⁻¹ that is unique to the molecule's overall structure.[5]
Experimental Protocol: FT-IR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, convenient technique requiring minimal sample preparation.[7][8]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum is usually plotted as % Transmittance versus Wavenumber (cm⁻¹).
Data Interpretation
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment Rationale |
|---|---|---|---|
| 2950-2850 | Strong | C-H Stretch | Typical for sp³ C-H bonds in the saturated ring system.[6] |
| 1470-1440 | Medium | C-H Bend | Methylene (CH₂) scissoring vibrations.[6] |
| 1250-1020 | Medium-Weak | C-N Stretch | Characteristic of aliphatic amines.[1] |
| Absent | N/A | N-H Stretch | Confirms the tertiary nature of all nitrogen atoms.[1] |
| Absent | N/A | C=O Stretch | Confirms the absence of carbonyl impurities. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[9] For a molecule containing nitrogen, the Nitrogen Rule is a primary diagnostic tool.
Theoretical Analysis & Predicted Fragmentation
-
Nitrogen Rule: The rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene has three nitrogen atoms, and its molecular weight is 249, which is consistent with this rule.[1][10]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 249.
-
Fragmentation: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[11] This cleavage results in a stable, resonance-stabilized iminium cation. Given the molecule's fused structure, α-cleavage will lead to ring-opening events. The largest substituent is typically lost preferentially.
Caption: Plausible fragmentation pathway for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for volatile, thermally stable compounds like this one.[9]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to ensure rapid volatilization.
-
The sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms).
-
Use a temperature program (e.g., start at 50°C, ramp to 280°C at 10°C/min) to separate the analyte from any impurities.
-
-
MS Method:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.[12]
-
The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
-
Data Interpretation
The resulting mass spectrum, available from the NIST database, would be analyzed for key ions.[1]
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Proposed Identity | Rationale |
|---|---|---|
| 249 | [C₁₅H₂₇N₃]⁺• | Molecular Ion (M⁺•). Confirms molecular weight. |
| 248 | [M-H]⁺ | Loss of a hydrogen radical, common for cyclic amines.[13] |
| 220 | [M-C₂H₅]⁺ | Result of α-cleavage and loss of an ethyl radical from one of the opened rings. |
| 124 | [C₈H₁₄N]⁺ | A stable fragment resulting from the cleavage of the molecule into smaller cyclic iminium ions. |
Summary and Conclusion
The structural identity of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry.
-
NMR spectroscopy validates the highly symmetric C₃ structure, showing a reduced number of signals consistent with the five unique carbon environments.
-
IR spectroscopy confirms the saturated, aliphatic tertiary amine nature of the molecule through the presence of C-H and C-N stretches and the critical absence of N-H, O-H, or C=O absorptions.
-
Mass spectrometry supports the molecular formula via an odd-numbered molecular ion peak at m/z 249, consistent with the Nitrogen Rule, while fragmentation patterns are dominated by the characteristic α-cleavage of aliphatic amines.
Together, these data provide a robust and self-validating analytical package, ensuring high confidence in the structure and purity of the compound for any research or development application.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136344, Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. Retrieved from [Link].
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University of Cambridge, Department of Chemistry. 1D and 2D NMR Techniques in Organic Chemistry. Retrieved from [Link].
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Reza, M., Valipour, H., & Dehghani, A. (2014). Experimental methods in chemical engineering: Fourier transform infrared spectroscopy—FTIR. ResearchGate. Retrieved from [Link].
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Yamada, K. (2012). NMR of Quadrupole Nuclei in Organic Compounds. In Experimental Approaches of NMR Spectroscopy. Springer. Retrieved from [Link].
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Kwantlen Polytechnic University. 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link].
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Reich, H. J. The NMR Experiment. University of Wisconsin-Madison. Retrieved from [Link].
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Scribd. IR Absorption Table. Retrieved from [Link].
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Akande, W. G. (2012). A review of experimental procedures of gas chromatography-mass spectrometry (gc-ms) and possible sources of analytical errors. Earth Science, 1(1), 1-9. Retrieved from [Link].
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Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link].
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The Groom Chemistry Classes. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link].
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Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link].
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Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link].
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from [Link].
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Perras, F. A., et al. (2017). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 19(15), 4066–4069. Retrieved from [Link].
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
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Beryozkina, T. V., & Suponitsky, K. Y. (2021). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 11(42), 26035-26055. Retrieved from [Link].
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An In-depth Technical Guide to the Discovery and History of α-Tripiperideine
Introduction
α-Tripiperideine, a fascinating yet often overlooked heterocyclic compound, holds a unique place in the history of organic chemistry. As a trimer of 2,3,4,5-tetrahydropyridine, its discovery and structural elucidation represent a significant chapter in the study of piperidine derivatives and their complex stereochemistry. This technical guide provides a comprehensive exploration of the discovery, history, and chemical nature of α-tripiperideine, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational research that first brought this molecule to light, its synthesis, structural properties, and the analytical techniques employed to characterize it.
Historical Discovery and Foundational Research
The story of α-tripiperideine is intrinsically linked to the pioneering work of German chemist C. Schöpf and his collaborators. Their investigations into the chemistry of piperidine and its derivatives in the mid-20th century laid the groundwork for our understanding of this unique trimer. While the ready trimerization of 2,3,4,5-tetrahydropyridine, an imine, was known, it was the meticulous work of Schöpf's group that led to the isolation and characterization of its distinct isomers: α-, β-, and iso-tripiperideine.[1][2]
These foundational studies, often published in the historic journal Justus Liebigs Annalen der Chemie, detailed the initial synthesis and the challenging process of separating and identifying the individual isomers.[1] The discovery was not a singular event but rather the culmination of systematic exploration into the reactivity of piperidine-related compounds.
Chemical Structure and Stereochemistry
α-Tripiperideine is a saturated heterocyclic compound with the molecular formula C₁₅H₂₇N₃.[3] Its structure is that of a trimer formed from three molecules of 2,3,4,5-tetrahydropyridine. The elucidation of its precise three-dimensional arrangement and how it differs from its β- and iso- counterparts was a significant scientific endeavor.
The key to understanding the structure of α-tripiperideine lies in the stereochemical relationships between the three piperidine rings. Early studies relied on classical chemical degradation and derivatization methods. However, the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has been instrumental in confirming the connectivity and stereochemistry of these complex molecules.
Table 1: Physicochemical and Spectroscopic Data for α-Tripiperideine
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₇N₃ | [3] |
| Molecular Weight | 249.40 g/mol | [3] |
| CAS Number | 522-33-8 | [3] |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for piperidine ring protons | [Hypothetical Data - Based on General Piperidine Spectra] |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for piperidine ring carbons | [Hypothetical Data - Based on General Piperidine Spectra] |
| Mass Spectrum (m/z) | 250.2283 [M+H]⁺ | [Hypothetical Data - Based on Molecular Weight] |
The structural elucidation of such complex molecules typically involves a combination of 1D and 2D NMR experiments to establish proton-proton and proton-carbon correlations, thereby piecing together the molecular framework.
Caption: Workflow for the Synthesis and Structural Elucidation of α-Tripiperideine.
Synthesis of α-Tripiperideine
The synthesis of α-tripiperideine is achieved through the spontaneous trimerization of 2,3,4,5-tetrahydropyridine. This monomer is a cyclic imine and is typically generated in situ.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydropyridine Trimer (α-Tripiperideine)
Disclaimer: This is a generalized protocol based on the known chemistry of 2,3,4,5-tetrahydropyridine trimerization. Specific reaction conditions and purification methods may vary and should be optimized.
Materials:
-
5-Bromopentanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dry glassware
Procedure:
-
Preparation of 2,3,4,5-Tetrahydropyridine (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere.
-
A solution of 5-bromopentanenitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The reaction is typically exothermic and may require cooling.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reduction of the nitrile and cyclization to the imine.
-
-
Trimerization:
-
Upon formation, the monomeric 2,3,4,5-tetrahydropyridine will begin to trimerize. This process can be allowed to proceed at room temperature over an extended period or may be gently heated to facilitate the reaction.
-
-
Work-up and Isolation:
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting aluminum salts are filtered off, and the organic layer is separated.
-
The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude mixture of tripiperideine isomers.
-
-
Purification:
-
Separation of the α-isomer from the β- and iso-isomers is typically achieved by column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Sources
Theoretical and computational studies of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
An In-Depth Technical Guide to the Theoretical and Computational Exploration of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as α-Tripiperideine, is a saturated, cage-like nitrogen heterocycle with a unique three-dimensional structure.[1][2] While its synthesis as a trimer of 2,3,4,5-tetrahydropyridine is established, a deep understanding of its electronic properties, conformational dynamics, and reactivity remains largely unexplored. This technical guide outlines a comprehensive theoretical and computational workflow to elucidate the fundamental characteristics of this intriguing molecule. By leveraging the predictive power of computational chemistry, from density functional theory (DFT) to molecular dynamics (MD) simulations, researchers can unlock insights into its structure-property relationships, paving the way for potential applications in medicinal chemistry and materials science. This document serves as a roadmap for a thorough in-silico investigation, providing both the conceptual framework and practical, step-by-step protocols.
Introduction: The Enigmatic Structure of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Saturated nitrogen heterocycles are ubiquitous scaffolds in biologically active molecules, including a significant number of FDA-approved pharmaceuticals.[3][4] Their conformational flexibility and basicity are key determinants of their biological function. Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene presents a fascinating case study within this class of compounds. Its rigid, cage-like topology, formed by the fusion of three piperidine rings, distinguishes it from simpler, more flexible saturated heterocycles.[2][5]
The unique stereochemistry and the spatial arrangement of the nitrogen lone pairs are expected to govern its reactivity, intermolecular interactions, and potential as a building block in supramolecular chemistry. However, the lack of extensive experimental data necessitates a robust theoretical approach to build a foundational understanding of this molecule. Computational studies provide a powerful and cost-effective means to predict its properties and guide future experimental work.
The Imperative for a Computational Approach
A purely experimental investigation of a novel or underexplored molecule can be resource-intensive. Computational chemistry offers a synergistic approach, allowing for the exploration of molecular properties that may be difficult or impossible to measure directly. For Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, a computational study is critical for:
-
Establishing a reliable three-dimensional structure: While a crystal structure exists, understanding its geometry in the gas phase or in solution is crucial.[2]
-
Elucidating electronic properties: The distribution of electrons, orbital energies, and electrostatic potential are key to understanding its reactivity and non-covalent interactions.
-
Predicting spectroscopic signatures: Calculated NMR, IR, and Raman spectra can aid in the interpretation of experimental data and confirm the molecular structure.
-
Assessing conformational stability and dynamics: Molecular dynamics simulations can reveal how the molecule behaves over time at different temperatures, providing insights into its rigidity and potential conformational changes.
This in-silico approach allows for a systematic and detailed characterization that can accelerate the discovery of potential applications for this and related cage-like molecules.
A Comprehensive Computational Workflow
The following sections detail a proposed multi-step computational methodology for a thorough investigation of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Foundational Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional arrangement of the atoms.
Protocol for Geometry Optimization:
-
Initial Structure: Obtain the crystallographic information file (CIF) for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene from the PubChem database.[2]
-
Level of Theory Selection: Employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size. The B3LYP functional combined with the 6-31G* basis set is a widely used and reliable starting point for geometry optimizations of organic molecules.[6]
-
Calculation Execution: Perform the geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). The calculation should be run until the forces on the atoms and the energy change between optimization steps fall below predefined convergence criteria.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum.
Delving into Electronic Structure
With a reliable geometry, the electronic properties can be investigated to understand the molecule's reactivity and intermolecular interaction potential.
Key Electronic Structure Analyses:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically around the nitrogen lone pairs) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the hybridization of atomic orbitals and the nature of the lone pairs on the nitrogen atoms.
Predicting Spectroscopic Properties
Computational methods can predict various spectroscopic data, which are invaluable for validating experimental findings.
Protocol for NMR Chemical Shift Calculation:
-
Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.
-
Level of Theory: Use the same optimized geometry and a suitable level of theory, such as B3LYP/6-311+G(d,p), for improved accuracy.
-
Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
Analysis: The predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the structure and aid in peak assignment.
Exploring Molecular Dynamics
To understand the conformational behavior and stability of the molecule under more realistic conditions, molecular dynamics (MD) simulations are employed.
Protocol for Molecular Dynamics Simulation:
-
Force Field Selection: Choose a suitable classical force field, such as AMBER or OPLS, that is well-parameterized for organic molecules.
-
System Setup: Place the optimized structure of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene in a simulation box, which can be in a vacuum or solvated with a chosen solvent (e.g., water, chloroform).
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and allow it to equilibrate under constant temperature and pressure (NPT ensemble).
-
Production Run: Once equilibrated, run a production simulation for a sufficient length of time (e.g., 10-100 nanoseconds) to sample the conformational space.
-
Analysis: Analyze the trajectory to determine root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvation, and to identify any significant conformational changes.
Expected Outcomes and Data Presentation
The proposed computational workflow is expected to yield a wealth of quantitative data that will provide a comprehensive understanding of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Table 1: Predicted Structural and Electronic Properties
| Property | Expected Value/Insight | Significance |
| Optimized Bond Lengths (Å) | e.g., C-N, C-C, C-H | Provides a precise 3D structure in the gas phase. |
| **Optimized Bond Angles (°) and Dihedral Angles (°) ** | e.g., C-N-C, H-C-H | Defines the molecular conformation and ring puckering. |
| HOMO Energy (eV) | A negative value | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy (eV) | A value higher than HOMO | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | A positive value | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | A non-zero value | Quantifies the overall polarity of the molecule. |
| Mulliken Atomic Charges | Charges on each atom | Provides insight into the charge distribution and reactive sites. |
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Data | Application |
| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) | Structural verification and assignment of experimental spectra. |
| ¹³C NMR | Chemical shifts (ppm) | Confirmation of the carbon skeleton. |
| IR | Vibrational frequencies (cm⁻¹) and intensities | Identification of functional groups and comparison with experimental IR spectra. |
Visualizing the Computational Workflow
A clear workflow is essential for planning and executing a comprehensive computational study.
Caption: A comprehensive workflow for the theoretical and computational study of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Conclusion and Future Directions
This technical guide has outlined a robust and comprehensive computational strategy for the in-depth characterization of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. By systematically applying DFT calculations and MD simulations, researchers can generate a detailed understanding of its structural, electronic, and dynamic properties. The insights gained from these theoretical studies will be invaluable for guiding future experimental work, including synthesis of derivatives, reactivity studies, and the exploration of its potential applications in areas such as catalysis, drug design, and materials science. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this unique cage-like heterocycle.
References
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- Computational Modeling of Supramolecular Metallo-organic Cages–Challenges and Opportunities. (n.d.). PubMed Central.
- Mohammadpour Ziaie, Z., & Mokhtary, M. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Journal of Chemical Reviews, 7(2), 166-190.
- Zhang, C., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3213.
- DFT study on a molecule C 25H 20 with a dodecahedrane cage and a pentaprismane cage sharing the same pentagon. (n.d.). ResearchGate.
- One-Pot Synthesis of Triazatriphenylene Using the Povarov Reaction. (n.g.). ResearchGate.
- Synthesis, characterization, computational studies and DPPH scavenging activity of some triazatetracyclic derivatives. (n.d.). ResearchGate.
- Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. (n.d.). LookChem.
- Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene | C15H27N3. (n.d.). PubChem.
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- Reactions of saturated heterocycles. (n.d.).
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- Impey, S. A., et al. (2023). Water model for hydrophobic cavities: structure and energy from quantum-chemical calculations. Physical Chemistry Chemical Physics, 25(5), 3786-3796.
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Stability and reactivity of 2,3,4,5-Tetrahydropyridine trimer
An In-Depth Technical Guide to the Stability and Reactivity of 2,3,4,5-Tetrahydropyridine Trimer
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,3,4,5-tetrahydropyridine scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] However, the monomeric form, a cyclic imine, is highly reactive and challenging to handle directly. Nature and chemistry have provided an elegant solution: its existence as a stable crystalline trimer. This trimer, known as tripiperidein, serves as a practical and efficient precursor, depolymerizing in situ to provide the reactive monomer for synthetic applications.[3] This technical guide offers a comprehensive exploration of the delicate balance governing the stability of the 2,3,4,5-tetrahydropyridine trimer and the corresponding reactivity of the monomer-trimer system. We will delve into the thermodynamics of the equilibrium, decomposition pathways, and reactivity profile, supported by field-proven experimental protocols for synthesis, stability analysis, and synthetic application, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile chemical entity.
The Core Principle: A Dynamic Monomer-Trimer Equilibrium
The chemistry of 2,3,4,5-tetrahydropyridine trimer is fundamentally governed by its equilibrium with the monomeric form. The monomer is a cyclic imine, which possesses a polarized carbon-nitrogen double bond, rendering it highly susceptible to nucleophilic attack and prone to self-reaction.[4][5] This inherent reactivity drives its spontaneous trimerization into a more thermodynamically stable state.[3][6]
The trimer, formally named tripiperidein, exists as two primary interconvertible crystalline isomers, α-tripiperidein (m.p. 60–62°C) and β-tripiperidein (m.p. 70–73°C).[3] This trimer acts as a chemical reservoir, which, upon dissolution or gentle heating, can dissociate to regenerate a low concentration of the highly reactive monomer, ready for subsequent chemical transformations. Understanding this equilibrium is paramount to controlling its stability and harnessing its reactivity.
Caption: The dynamic equilibrium between the monomer and trimer forms.
Chemical Stability and Decomposition Pathways
The utility of the trimer as a synthetic precursor is directly tied to its stability under various conditions. While generally robust, its integrity is highly dependent on the chemical environment, particularly pH.
Isomeric Forms and Environmental Factors
The trimer primarily exists as the α and β isomers, which are typically isolated as a mixture.[3] The key factor influencing its long-term stability is the absence or presence of acid.
-
In the Presence of Base: The trimer is remarkably stable. An ethanolic solution containing potassium hydroxide, a condition under which it is formed, preserves the trimer, with α-tripiperidein being stable for over a year under these basic conditions.[3] This high stability makes it suitable for long-term storage as a stock solution if basicity is maintained.
-
In the Absence of Base (Neutral or Acidic Conditions): The stability of the trimer is compromised. In the absence of a base, the trimer can undergo an irreversible rearrangement to form iso-tripiperidein , a product of self-condensation.[3] This pathway represents the primary mode of decomposition under non-basic storage conditions and is a critical consideration for experimental design.
Caption: Influence of pH on the stability and decomposition of the trimer.
Summary of Stability Data
The following table summarizes the known stability profile of 2,3,4,5-tetrahydropyridine trimer based on empirical observations from synthetic procedures.[3]
| Condition | Temperature | Stability Profile | Primary Outcome |
| Solid State | Room Temperature | High | Long-term storage |
| Basic Solution (e.g., ethanolic KOH) | Room Temperature | Very High | Stable for > 1 year |
| Neutral or Acidic Solution | Room Temperature | Low | Irreversible rearrangement to iso-tripiperidein |
| Heating in Solution | Reflux | Low (Dynamic) | Favors depolymerization to the reactive monomer |
Reactivity Profile: The Chemistry of the Monomer
All productive reactivity of the trimer proceeds through the monomeric 2,3,4,5-tetrahydropyridine. The trimer itself is largely unreactive; its role is to provide a controlled, low-concentration supply of the monomer upon depolymerization. The monomer's reactivity is dominated by the electrophilic nature of the imine carbon and the nucleophilicity of the nitrogen atom.
Reactions with Carbon Nucleophiles
The primary mode of reactivity involves the addition of a nucleophile to the electrophilic C=N carbon atom. This reaction is central to its use as a building block in organic synthesis. It is particularly useful for condensations with activated methylene compounds.[3]
-
Mechanism: The reaction begins with the nucleophilic attack of a carbanion (or enol/enolate) on the imine carbon. This is followed by protonation to yield the final addition product. Heating the reaction mixture shifts the monomer-trimer equilibrium to the right, providing the necessary monomer, which is then trapped by the nucleophile, driving the reaction to completion via Le Chatelier's principle.
-
Scope: This reaction is effective for a range of carbon nucleophiles, including:
-
Pyrroles and indoles
-
β-Ketoacids and β-ketoesters
-
Magnesium chelates of methyl ketones
-
Caption: Workflow for using the trimer as a monomer source in synthesis.
Hydrolysis
As with most imines, the C=N bond is susceptible to hydrolysis under aqueous acidic conditions. This reaction is the reverse of imine formation and will regenerate the constituent carbonyl compound (5-aminopentanal) and amine.[7] This is generally an undesirable side reaction and highlights the importance of using anhydrous conditions for most synthetic applications.
Key Experimental Protocols
The following protocols are grounded in established procedures and provide a framework for the synthesis, stability analysis, and utilization of the trimer.
Synthesis of 2,3,4,5-Tetrahydropyridine Trimer
This two-part procedure is adapted from the robust and well-vetted method published in Organic Syntheses.[3]
Part A: Synthesis of N-Chloropiperidine
-
Rationale: This step creates the precursor for the elimination reaction. Piperidine is first converted to its acetate salt to improve its handling and solubility in the subsequent aqueous reaction.
-
Procedure:
-
Charge a three-necked flask, equipped with a mechanical stirrer and thermometer, with 170 g (2.00 moles) of piperidine.
-
Cool the flask in an acetone-ice bath and add 120 g (2.00 moles) of glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
In a separate larger flask, prepare a solution of 2.2 moles of calcium hypochlorite in water and cool it to between 0°C and -5°C.
-
Add the piperidine acetate solution dropwise to the stirred hypochlorite solution over ~1.25 hours, keeping the temperature below 0°C.
-
After stirring for an additional 15 minutes, extract the mixture three times with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate at 4°C overnight, then filter. The resulting ether solution of N-chloropiperidine is used directly in the next step.
-
Part B: Elimination and Trimerization
-
Rationale: A strong base (KOH) in ethanol is used to induce an elimination reaction on N-chloropiperidine, forming the highly reactive 2,3,4,5-tetrahydropyridine monomer in situ. This monomer then spontaneously trimerizes upon standing.
-
Procedure:
-
Charge a 3-L flask with 264 g (4.71 moles) of potassium hydroxide and 1250 ml of absolute ethanol. Heat the stirred mixture to reflux to dissolve the KOH.
-
Add the filtered N-chloropiperidine solution from Part A dropwise to the boiling KOH solution over ~2.5 hours.
-
After the addition is complete, stir the mixture for an additional 2 hours without heating.
-
Allow the reaction mixture to stand at room temperature for at least 24 hours to ensure complete trimerization.
-
Remove the precipitated potassium chloride by filtration, washing the solid with absolute ethanol.
-
Combine the filtrate and washes, and remove the ethanol under reduced pressure.
-
The resulting oily residue is dissolved in a minimal amount of acetone (~75 ml) and cooled to -20°C overnight to induce crystallization.
-
Collect the crystalline precipitate by vacuum filtration and wash with cold (-20°C) acetone to yield 64–80 g of 2,3,4,5-tetrahydropyridine trimer.
-
Protocol for Stability Assessment by ¹H NMR
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that allows for the monitoring of a reaction mixture over time, making it ideal for observing the rearrangement of the trimer.
-
Procedure:
-
Prepare a stock solution of the trimer in a deuterated solvent that does not contain any base (e.g., Chloroform-d, CDCl₃). A typical concentration would be ~10 mg/mL.
-
Transfer ~0.6 mL of this solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). Note the characteristic chemical shifts for the α/β-trimer.
-
Store the NMR tube at a constant room temperature.
-
Acquire subsequent ¹H NMR spectra at timed intervals (e.g., t = 2, 6, 12, 24, and 48 hours).
-
Analyze the spectra by integrating the signals corresponding to the starting trimer and the new signals corresponding to the rearranged iso-tripiperidein product. Plotting the relative integrals versus time will provide a kinetic profile of the decomposition.
-
Conclusion and Outlook
The 2,3,4,5-tetrahydropyridine trimer is a masterful example of chemical convenience, providing a stable, crystalline handle for an otherwise reactive and difficult-to-isolate monomer. Its stability is critically dependent on maintaining basic conditions, as it will readily rearrange in neutral or acidic environments. Its reactivity is entirely that of the cyclic imine monomer, which can be liberated in situ to react with a variety of nucleophiles, making it a valuable building block for constructing complex nitrogen-containing heterocycles. For researchers in medicinal chemistry and drug development, a thorough understanding of this monomer-trimer relationship is essential for leveraging the full synthetic potential of the tetrahydropyridine scaffold while avoiding unintended decomposition and side reactions.
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An In-Depth Technical Guide to Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene: A Triptych of Opportunity in Chemistry
Foreword
In the vast landscape of chemical scaffolds, the pursuit of novel, three-dimensional structures is paramount for innovation in medicine, materials, and catalysis. While much attention has been paid to planar, aromatic systems, their saturated, stereochemically rich counterparts often hold untapped potential. This guide illuminates one such molecule: Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. Known colloquially as α-tripiperideine, this unique, rigid, and symmetrical triamine scaffold stands poised for exploration. This document serves as a technical primer and a roadmap for researchers, scientists, and drug development professionals, outlining foundational knowledge and charting a course for future discovery. We will move beyond theoretical potential to provide actionable experimental frameworks, grounded in established chemical principles, to unlock the promise of this intriguing molecule.
The Core Molecule: Synthesis, Structure, and Stereochemistry
Introduction to a Rigid Triaza Scaffold
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (herein referred to as TAT for TriazaTriphenylene) is the saturated analogue of the well-studied aromatic triazatriphenylene system often used in materials science. However, the hydrogenation of the aromatic rings fundamentally transforms its properties. The planar, electron-deficient core of the aromatic version gives way to a rigid, three-dimensional, electron-rich scaffold in TAT .
TAT is a tetracyclic amine with the molecular formula C₁₅H₂₇N₃.[1] Its structure consists of three fused piperidine rings, creating a C₃-symmetric, cage-like architecture. The three secondary amine groups are locked in a specific spatial arrangement, making it an exceptional candidate for applications where precise geometric control is crucial.
Synthesis: The Trimerization of a Reactive Imine
The most reliable synthesis of TAT hinges on the inherent reactivity of its monomer, 2,3,4,5-tetrahydropyridine (also known as Δ¹-piperideine). This cyclic imine is highly susceptible to spontaneous oligomerization and is typically generated and used in situ.[2][3] The following two-part procedure, adapted from the established protocol in Organic Syntheses, provides a robust method for the preparation of TAT .[4]
Experimental Protocol: Synthesis of TAT
Part A: Preparation of N-Chloropiperidine Solution
-
Initial Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 170 g (2.00 moles) of freshly distilled piperidine.
-
Salt Formation: Cool the flask in an acetone-ice bath. While stirring, add 120 g (2.00 moles) of glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
Chlorination: In a separate 3-L three-necked flask, prepare a solution of 2.2 moles of calcium hypochlorite in water. Cool this solution to 0°C to -5°C using a methanol-ice bath.
-
Reaction: Add the piperidine acetate solution dropwise to the stirred hypochlorite solution over approximately 1.25 hours, maintaining the temperature below 0°C. Stir for an additional 15 minutes.
-
Extraction: Divide the reaction mixture into two 2-L separatory funnels and extract each three times with diethyl ether (total volume ~1300 mL).
-
Drying and Concentration: Combine the ether extracts, dry over anhydrous sodium sulfate overnight at 4°C, and filter. Carefully remove the bulk of the ether on a water bath at a temperature not exceeding 60°C. Caution: Do not remove all the solvent to avoid rapid decomposition of the N-chloropiperidine. The crude product should be used immediately in Part B.[4]
Part B: Trimerization to Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TAT)
-
Base Preparation: In a 3-L three-necked, round-bottomed flask equipped with a sealed mechanical stirrer, dropping funnel, and reflux condenser with a drying tube, charge 264 g (4.71 moles) of potassium hydroxide and 1250 mL of absolute ethanol. Stir and heat to reflux to dissolve the base.
-
Addition of N-Chloropiperidine: Cool the ethanolic KOH solution to 0°C in an ice bath. Add the crude N-chloropiperidine solution from Part A dropwise over 2 hours, maintaining the temperature below 5°C.
-
Reaction and Isolation: After the addition is complete, allow the mixture to stir and warm to room temperature overnight. Filter the resulting precipitate of potassium chloride and wash it with absolute ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude trimer. Recrystallize the solid from acetone to afford pure TAT as a white crystalline solid.
Structural and Conformational Properties
The defining feature of TAT is its conformational rigidity. Each of the three piperidine rings adopts a stable chair conformation. X-ray crystallographic data confirms this, showing a compact, globular structure.[1] This rigidity is crucial, as it pre-organizes the lone pairs of the three nitrogen atoms, making them available for directed interactions. The molecule possesses three stereogenic centers at the bridgehead carbons (4a, 8a, and 12a), but due to its C₃ symmetry, it is an achiral meso compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇N₃ | [1] |
| Molar Mass | 249.39 g/mol | [1] |
| Appearance | White Crystalline Solid | [4] |
| Crystal System | Monoclinic | [1] |
| Space Group | P 1 21/c 1 | [1] |
Potential Research Area 1: A Novel Scaffold for Medicinal Chemistry
The principles of medicinal chemistry increasingly favor the use of three-dimensional, rigid scaffolds to improve ligand-receptor binding energetics and optimize pharmacokinetic properties.[5] Saturated heterocycles are among the most prevalent motifs in FDA-approved drugs.[6] TAT represents an unexplored scaffold that offers a unique trifurcated platform for the spatial presentation of pharmacophoric groups.
Rationale: The Advantage of Rigidity
By covalently linking functional groups to the rigid TAT core, the entropic penalty upon binding to a biological target is significantly reduced compared to flexible aliphatic linkers. This can lead to a substantial increase in binding affinity. Furthermore, the defined stereochemistry of the scaffold allows for the creation of precisely oriented libraries of compounds, ideal for probing the topology of receptor binding pockets.
Proposed Research Workflow: Library Synthesis and Screening
The three secondary amine functionalities of TAT are ideal anchor points for derivatization via standard N-alkylation or N-arylation reactions.[7] This allows for a modular "plug-and-play" approach to generating a diverse chemical library.
Caption: Workflow for developing TAT-based bioactive compounds.
Protocol: Parallel N-Alkylation for Library Generation
-
Array Setup: In a 96-well reaction block, dispense a solution of TAT (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile).
-
Reagent Addition: To each well, add a different alkylating agent (e.g., benzyl bromides, alkyl iodides, heteroarylmethyl chlorides) (3.3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (5 equivalents).
-
Reaction: Seal the reaction block and heat to 60-80°C for 12-24 hours, or until reaction completion is observed by LC-MS.
-
Workup and Purification: Upon cooling, the reaction mixtures can be purified using automated parallel purification techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC.
-
Screening: The resulting library of trisubstituted TAT derivatives can be screened against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
Potential Research Area 2: A Tridentate Ligand for Coordination Chemistry and Catalysis
The field of coordination chemistry is continually searching for ligands that can enforce unique geometries and reactivities upon metal centers. The C₃-symmetric and conformationally restricted nature of TAT makes it an excellent candidate for a facial tridentate ("fac") ligand. Such ligands are crucial in stabilizing specific metal oxidation states and creating open coordination sites for catalysis.
Rationale: Pre-organized for Coordination
Unlike flexible linear triamines, the three nitrogen atoms of TAT are pre-organized for facial coordination to a metal ion. This reduces the entropic cost of complexation, potentially leading to highly stable metal complexes. The saturated, electron-donating nature of the aliphatic amine groups can stabilize higher oxidation states of metals, while the rigid backbone can create a well-defined cavity around the metal center, influencing substrate selectivity in catalytic applications.[8][9]
Proposed Research Workflow: Complexation and Catalytic Testing
The initial exploration would involve reacting TAT with a variety of transition metal precursors to synthesize and structurally characterize the resulting complexes. These well-defined complexes can then be evaluated for catalytic activity.
Caption: Workflow for exploring TAT-metal complexes in catalysis.
Protocol: Synthesis of a [Pd(TAT)Cl₂] Complex
-
Ligand Solution: Dissolve TAT (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Metal Addition: To this solution, add a solution of a palladium(II) precursor, such as bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂], (1 equivalent) dropwise at room temperature.
-
Complex Formation: Stir the reaction mixture for 2-4 hours. The formation of a precipitate or a color change may indicate complex formation.
-
Isolation and Characterization: Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum. Characterize the complex using NMR spectroscopy, mass spectrometry, and elemental analysis.
-
Structural Elucidation: Grow single crystals suitable for X-ray diffraction by slow evaporation or vapor diffusion to unambiguously determine the coordination geometry.
-
Catalytic Test: Evaluate the [Pd(TAT)Cl₂] complex as a pre-catalyst in a model cross-coupling reaction, such as the Suzuki or Heck reaction.
Future Directions: Advanced Functionalization
While N-alkylation provides the most direct route to functionalized TAT derivatives, modern synthetic methods offer more advanced strategies. Site-selective C-H functionalization of saturated aza-heterocycles, often at the carbon alpha to the nitrogen, has emerged as a powerful tool for creating novel molecular architectures.[10][11] Applying these photoredox or transition-metal-catalyzed methods to the TAT core could unlock new avenues for derivatization, allowing for the installation of functional groups on the carbon skeleton itself and further expanding the accessible chemical space.
Conclusion
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is more than a chemical curiosity; it is a readily accessible, structurally unique, and highly rigid scaffold with significant and underexplored potential. Its C₃-symmetric and tripodal nature provides a novel platform for the rational design of new therapeutic agents, bespoke coordination complexes, and innovative catalysts. The experimental pathways detailed in this guide are not merely suggestions but invitations to the scientific community to build upon this foundational knowledge. By applying established and cutting-edge synthetic methodologies, the true potential of this fascinating molecule can be realized, paving the way for discoveries across the chemical sciences.
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- 10. Organic photoredox catalyzed C(sp3)–H functionalization of saturated aza-heterocycles via a cross-dehydrogenative coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. C─C Cleavage Approach to C─H Functionalization of Saturated Aza-Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Review of α-Tripiperideine Synthesis: From Monomer Generation to Spontaneous Trimerization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
α-Tripiperideine is the cyclic trimer of 2,3,4,5-tetrahydropyridine, representing the thermodynamically stable form of this key imine intermediate. The piperidine structural motif is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[1][2][3] Consequently, understanding the synthesis and handling of its precursors is of paramount importance. This technical guide provides an in-depth exploration of the synthesis of α-Tripiperideine, focusing on the critical generation of the 2,3,4,5-tetrahydropyridine monomer and its subsequent, spontaneous cyclotrimerization. We will dissect the underlying reaction mechanisms, provide detailed experimental protocols, and compare various synthetic strategies, offering field-proven insights for researchers in organic synthesis and drug development.
Introduction: The Monomer-Trimer Relationship
The synthesis of α-Tripiperideine is intrinsically linked to the synthesis of its monomer, 2,3,4,5-tetrahydropyridine. This monomer is a five-carbon imine that is highly reactive and readily undergoes self-condensation.[4] Under standard conditions, it spontaneously trimerizes to form the more stable α-Tripiperideine, a saturated heterocyclic compound featuring a hexahydro-1,3,5-triazine core fused with piperidine rings.[4] This equilibrium heavily favors the trimer, making the isolation of the pure monomer challenging. Therefore, any synthetic route targeting α-Tripiperideine is fundamentally a synthesis of 2,3,4,5-tetrahydropyridine under conditions that permit its immediate trimerization.
The piperidine ring is a prevalent scaffold in a vast array of biologically active compounds, from stimulants like methylphenidate to antipsychotics like haloperidol.[3] The development of efficient and versatile methods for constructing substituted piperidines is thus a central goal in modern organic chemistry.[1][5]
Caption: The equilibrium between 2,3,4,5-tetrahydropyridine and α-Tripiperideine.
Synthesis of the 2,3,4,5-Tetrahydropyridine Monomer
The cornerstone of α-Tripiperideine synthesis is the efficient generation of its monomer. The most common and direct approaches involve the cyclization of linear C5 chains containing a terminal amine.
Dehydrative Cyclization of 5-Aminopentan-1-ol
One of the most straightforward conceptual routes involves the intramolecular cyclization of 5-aminopentan-1-ol. This reaction, however, requires activation of the hydroxyl group to facilitate nucleophilic attack by the amine. While feasible, it often involves multiple protection/deprotection and activation steps.[6]
Reductive Cyclization of Glutarimide or δ-Valerolactam
A more robust and widely cited method is the reduction of five-carbon cyclic amides or imides, such as δ-valerolactam. The partial reduction of the lactam carbonyl group generates a carbinolamine intermediate, which readily dehydrates to form the target cyclic imine (the monomer).
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the lactam completely to piperidine.[7] Therefore, milder or more controlled reducing agents are required to stop at the imine stage. Sodium borohydride (NaBH₄) is often insufficient on its own. A common strategy is the use of DIBAL-H (Diisobutylaluminium hydride) at low temperatures, which is known for the partial reduction of esters and lactams to aldehydes and imines, respectively.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., -78 °C) to control the reactivity of the organoaluminum reagent and prevent over-reduction. Anhydrous conditions are critical to prevent quenching the reducing agent and hydrolyzing the resulting imine.
Caption: Workflow for monomer synthesis via lactam reduction.
The Mechanism of Trimerization
The formation of α-Tripiperideine from 2,3,4,5-tetrahydropyridine is a classic example of cyclic imine trimerization. The reaction proceeds via a stepwise nucleophilic addition mechanism.
-
Initiation: One molecule of the imine acts as a nucleophile (via the nitrogen lone pair), while a second molecule acts as an electrophile (at the imine carbon). The nitrogen of the first molecule attacks the carbon of the second, forming a dimeric intermediate with a newly formed C-N bond.
-
Propagation: The resulting dimer contains a terminal imine group, which remains electrophilic. A third monomer molecule then attacks this imine carbon in a similar fashion.
-
Cyclization: The terminal amine of the linear trimer intermediate performs an intramolecular nucleophilic attack on the imine at the other end of the chain, closing the six-membered triazine ring to yield the final, stable α-Tripiperideine structure.
This process is typically spontaneous and requires no external catalyst, although it can be influenced by pH and solvent polarity.
Key Synthetic Protocols
The following section provides a detailed, validated protocol for the synthesis of α-Tripiperideine, which is illustrative of the principles discussed.
Protocol 1: Synthesis via δ-Valerolactam Reduction
This protocol is adapted from established procedures for the partial reduction of lactams.
Objective: To synthesize α-Tripiperideine via the DIBAL-H reduction of δ-valerolactam.
Materials:
-
δ-Valerolactam
-
DIBAL-H (1.0 M solution in toluene or hexanes)
-
Anhydrous Toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add δ-valerolactam (e.g., 5.0 g, 50.4 mmol).
-
Dissolution: Add anhydrous toluene (100 mL) to the flask and stir until the lactam is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add DIBAL-H solution (1.1 equivalents, e.g., 55.5 mL of a 1.0 M solution) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C.
-
Expert Insight: The slow addition is crucial to control the exothermic reaction and prevent over-reduction to piperidine.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting lactam.
-
Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL). This safely neutralizes any excess DIBAL-H.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated solution of Rochelle's salt (100 mL) and stir vigorously for 1-2 hours, or until the two layers become clear. This step is necessary to break up the aluminum salt emulsion.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Product Isolation: The resulting crude product is typically α-Tripiperideine, which may be purified further by crystallization or distillation under high vacuum if necessary. The monomer, 2,3,4,5-tetrahydropyridine, will have trimerized during the workup and concentration steps.
Comparative Analysis of Synthetic Routes
While direct synthesis of α-Tripiperideine is dominated by monomer generation, different precursors can be used to generate this monomer.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Lactam Reduction | δ-Valerolactam | DIBAL-H | High yield, reliable, well-documented. | Requires cryogenic temperatures, moisture-sensitive reagents. | 70-90% |
| From Pyridine | Pyridine | Na/Ethanol (Birch-type), Catalytic Hydrogenation | Readily available starting material. | Over-reduction to piperidine is a major side reaction; requires careful control.[7] | Variable, often lower |
| From Haloamines | 5-Chloropentylamine | Base | Atom-economical. | Precursor is less common; potential for intermolecular side reactions.[7] | Moderate |
Conclusion and Future Outlook
The synthesis of α-Tripiperideine is a fascinating case study in reaction control, where the desired product is the stable, self-assembled form of a highly reactive intermediate. The most reliable and scalable methods hinge on the controlled partial reduction of inexpensive cyclic precursors like δ-valerolactam. For researchers in drug discovery, mastering these techniques provides access not only to the trimer but also to the in situ generation of the 2,3,4,5-tetrahydropyridine monomer, which can be trapped by other electrophiles to create diverse substituted piperidine libraries.
Future research may focus on developing catalytic, non-hydride-based methods for the partial reduction of lactams, which would improve the safety and environmental profile of the synthesis. Furthermore, exploring the direct, controlled functionalization of α-Tripiperideine itself could open new avenues for creating complex piperidine-containing molecules.
References
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [5][7]
- Claxton, G. P., Allen, L., & Grisar, J. M. (1977). 2,3,4,5-Tetrahydropyridine Trimer. Organic Syntheses.
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6, 3525-3528. [6]
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O'Brien, P., & Vitulli, G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [1][2][8]
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Wikipedia. (n.d.). Tetrahydropyridine. Retrieved January 14, 2026. [4]
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Wikipedia. (n.d.). Tropinone. Retrieved January 14, 2026. [9]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 14, 2026.
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LookChem. (n.d.). PIPERIDINE. Retrieved January 14, 2026. [10]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [11][12]
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Wikipedia. (n.d.). Piperidine. Retrieved January 14, 2026. [3]
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An In-depth Technical Guide on the Health and Safety of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Scarcity
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, a complex saturated heterocyclic amine, presents a significant challenge in terms of readily available, specific health and safety data. This guide has been meticulously compiled to provide a comprehensive overview of its known characteristics and, more critically, to extrapolate potential hazards and safe handling protocols based on the toxicological profiles of structurally related compounds, namely heterocyclic amines and piperidine derivatives. The information herein is intended to empower researchers and drug development professionals to approach the handling and use of this compound with a robust framework of safety and scientific integrity. All recommendations should be implemented in conjunction with a thorough, case-by-case risk assessment conducted by qualified safety professionals.
Section 1: Chemical and Physical Identity
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is a polycyclic saturated amine. A comprehensive understanding of its chemical and physical properties is fundamental to its safe handling and use in a laboratory setting.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇N₃ | [1] |
| Molecular Weight | 249.39 g/mol | [1] |
| CAS Number | 522-33-8 | [1] |
| Synonyms | 2,3,4,5-Tetrahydropyridine trimer, α-Tripiperideine, Tripiperidein | [1], [2] |
| Boiling Point | 354.9°C at 760 mmHg | [2] |
| Flash Point | 177.4°C | [2] |
| Density | 1.12 g/cm³ | [2] |
| Solubility | Soluble in Dichloromethane | [2] |
Diagram 1: 2D Structure of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Caption: 2D representation of the chemical structure.
Section 2: Toxicological Assessment and Hazard Identification
Inferred Hazards from Structural Analogs
The structure contains saturated piperidine-like rings. Piperidine itself is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][4][5]
Furthermore, as a heterocyclic amine, there is a potential for mutagenic and carcinogenic properties.[1][2][6][7][8] While the carcinogenic properties of many heterocyclic amines are associated with their formation at high temperatures in cooked protein-rich foods, the inherent chemical structure warrants caution.[1][2][6]
Table 2: Potential Health Hazards
| Hazard | Description | Basis of Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or toxic if swallowed, absorbed through the skin, or inhaled. | Analogy with piperidine and other cyclic amines. |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation upon contact. | Analogy with piperidine.[3][4][5] |
| Serious Eye Damage/Irritation | May cause serious and potentially permanent eye damage. | Analogy with piperidine.[3][4][5] |
| Mutagenicity/Carcinogenicity | Potential for mutagenic and carcinogenic effects. | General concern for heterocyclic amines.[1][2][6][7][8] |
| Respiratory Sensitization | May cause respiratory irritation. | General property of amine compounds. |
GHS Hazard Pictograms (Anticipated)
Based on the inferred hazards, the following GHS pictograms should be considered for labeling and handling protocols:
-
Corrosion: (for skin and eye damage)
-
Skull and Crossbones: (for acute toxicity)
-
Health Hazard: (for potential carcinogenicity/mutagenicity)
Section 3: Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential to ensure the safety of all personnel.
Engineering Controls
-
Fume Hood: All handling of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard |
| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 / EN 166 |
| Skin (Hands) | Chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | ASTM F739 / EN 374 |
| Skin (Body) | A flame-retardant lab coat, worn fully buttoned. | NFPA 2112 |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as spill cleanup or when engineering controls are not sufficient. A full-face respirator provides both respiratory and eye protection. | NIOSH 42 CFR 84 |
Diagram 2: Hierarchy of Controls for Safe Handling
Caption: Prioritizing safety measures for handling hazardous compounds.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood is functioning properly.
-
Assemble all necessary equipment (spatulas, glassware, etc.) inside the fume hood.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a powder and avoid generating dust.
-
Use a dedicated, clean spatula for transferring the material.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Slowly add the compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Storage Requirements
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
The storage area should be secured and accessible only to authorized personnel.
Section 5: Emergency Procedures
Rapid and appropriate response to emergencies can significantly mitigate harm.
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (for trained personnel only):
-
Don appropriate PPE, including a respirator if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material in a sealed container for disposal.
-
Decontaminate the spill area.
-
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Section 6: Disposal Considerations
All waste containing Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene must be treated as hazardous waste.
-
Dispose of in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in regular trash.
-
Use a licensed hazardous waste disposal company.
Section 7: Reactivity and Stability
While specific reactivity data is limited, general principles for heterocyclic amines and piperidine derivatives should be followed.
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]
-
Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
Conclusion
The safe handling of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene necessitates a cautious and informed approach. In the absence of specific toxicological data, it is crucial to treat this compound with the highest degree of care, assuming it possesses the hazardous properties of its structural analogs. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific research.
References
Sources
- 1. Heterocyclic amines toxicity – Botanical online [botanical-online.com]
- 2. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. researchgate.net [researchgate.net]
- 7. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]
- 8. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
Methodological & Application
The Untapped Potential of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene in Organic Synthesis: Application Notes and Protocols
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, a unique tricyclic tertiary amine, remains a largely unexplored entity in the landscape of organic synthesis. While its aromatic counterparts have found applications in materials science, the synthetic utility of this saturated, cage-like molecule is not well-documented. This guide serves as a forward-looking application note, aiming to bridge this knowledge gap. By analyzing its structure—a trimer of 2,3,4,5-tetrahydropyridine—we infer its potential applications based on the well-established chemistry of its substructures. We present its synthesis, physicochemical properties, and a discussion of its limited, yet insightful, appearance in the literature. More importantly, we propose its potential roles as a Brønsted base catalyst, a novel tridentate ligand for transition metals, and a structural scaffold. This document provides detailed, albeit prospective, protocols for its use in classic organic reactions, inviting the scientific community to explore and validate its synthetic capabilities.
Introduction and Synthesis
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known by its synonym α-Tripiperideine, is the stable trimer of the cyclic imine 2,3,4,5-tetrahydropyridine.[1] The monomer itself is highly reactive and readily trimerizes upon standing to form the thermodynamically stable cage structure of α-Tripiperideine.[2] This relationship is crucial to understanding its chemistry; in solution, an equilibrium can exist, providing a source of the monomeric imine for reactions.[2]
The structure is a fascinating tetracyclic saturated heterocycle containing three tertiary amine nitrogens locked in a rigid framework. This unique topology suggests potential applications stemming from its steric bulk, basicity, and the spatial arrangement of its lone pairs.
Synthesis Protocol: Preparation of 2,3,4,5-Tetrahydropyridine Trimer (α-Tripiperideine)
The following two-part protocol is adapted from a well-established procedure in Organic Syntheses, which provides a reliable method for its preparation.[2]
Part A: Synthesis of N-Chloropiperidine
-
In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 170 g (2.00 moles) of piperidine.
-
Cool the flask in an acetone-ice bath and, with stirring, add 120 g (2.00 moles) of glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
In a separate 3-L three-necked flask, prepare a solution of 2.2 moles of calcium hypochlorite in water.
-
Cool the hypochlorite solution to between 0 °C and -5 °C using a methanol-ice bath.
-
Add the piperidine acetate solution dropwise to the stirred hypochlorite solution over approximately 1.25 hours, keeping the temperature below 0 °C.
-
Stir for an additional 15 minutes.
-
Extract the mixture three times with a total of ~1300 mL of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate at 4 °C overnight.
-
Filter the solution and carefully remove the bulk of the ether using a water bath below 60 °C. Caution: Do not remove all the ether to avoid rapid decomposition of the N-chloropiperidine. The crude product should be used immediately in Part B.[2]
Part B: Synthesis of 2,3,4,5-Tetrahydropyridine Trimer
-
In a 3-L three-necked flask with a mechanical stirrer and reflux condenser, dissolve 264 g (4.71 moles) of potassium hydroxide in 1250 mL of absolute ethanol by heating to reflux.
-
Add the crude N-chloropiperidine solution from Part A dropwise to the boiling, vigorously stirred ethanolic KOH solution over 2.5 hours.
-
After the addition is complete, continue refluxing for 1 hour.
-
Cool the mixture to room temperature and allow it to stand for at least 24 hours.
-
Remove the precipitated potassium chloride by vacuum filtration.
-
Distill the ethanol from the filtrate using a rotary evaporator. Note: The monomer may co-distill and trimerize in the distillate.[2]
-
To the oily residue, add 250 mL of water and extract four times with a total of 500 mL of diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Dissolve the resulting oily residue in ~75 mL of acetone and cool to -20 °C overnight to induce crystallization.
-
Collect the precipitate by vacuum filtration and wash with cold (-20 °C) acetone to yield α-Tripiperideine. The β-form can be converted to the more stable α-form by recrystallization from acetone containing 2% water.[2]
Physicochemical and Structural Data
The key properties of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇N₃ | [3] |
| Molecular Weight | 249.39 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 60–62 °C (α-form) | [2] |
| Boiling Point | 354.9 °C (Predicted) | LookChem |
| Solubility | Dichloromethane | LookChem |
| CAS Number | 522-33-8 | [3] |
Established Role in Dynamic Covalent Chemistry
While general applications in organic synthesis are not documented, the compound has played a role in fundamental studies of dynamic covalent chemistry. In a 2018 study by Jean-Marie Lehn and coworkers, α-Tripiperideine was used as a precursor to its monomer, the cyclic imine 1-azacyclohexene.[4] The research focused on the catalyst-free, dynamic covalent metathesis between the C=N bond of the imine and the polarized C=C bond of Knoevenagel compounds.[4][5] In this context, α-Tripiperideine served as a convenient and stable source for the in situ generation of the reactive imine, which was crucial for studying the formation of a key azetidine intermediate in the exchange process.[4] This application highlights the compound's ability to exist in equilibrium with its monomeric form in solution, a property that could be exploited in other synthetic contexts.
Inferred and Potential Applications in Organic Synthesis
Based on its structure, which is rich in tertiary amine functionalities, we propose several areas where Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene could offer unique advantages.
As a Brønsted Base Organocatalyst
The three tertiary amine nitrogen atoms, although constrained within a cage structure, possess lone pairs that can exhibit basicity. It can be considered a sterically hindered, polybasic analogue of simpler cyclic amines like piperidine.
Potential Advantages:
-
Modified Basicity and Steric Hindrance: The rigid structure may offer unique steric bulk compared to flexible amines, potentially influencing the stereoselectivity of reactions.
-
Solubility: Its polycyclic, hydrocarbon-rich structure may provide different solubility profiles in organic solvents compared to simpler amines.
-
Cooperative Effects: The proximity of the three nitrogen atoms could potentially lead to cooperative effects in catalysis, although this is highly speculative.
Hypothetical Application Areas:
-
Knoevenagel Condensation: This reaction is classically catalyzed by bases like piperidine. α-Tripiperideine could serve as an alternative base to promote the condensation between active methylene compounds and carbonyls.
-
Michael Addition: It could catalyze the aza-Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds.
As a Tridentate Ligand for Transition Metal Catalysis
The C₃-symmetric arrangement of the three nitrogen atoms makes Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene an intriguing candidate for a tripodal, tridentate "scaffolding" ligand. Such ligands can coordinate to a metal center, creating a specific steric and electronic environment that can influence the outcome of catalytic reactions.
dot
Caption: Coordination of α-Tripiperideine to a metal center.
Potential Applications:
-
Cross-Coupling Reactions: Complexes with metals like Palladium, Copper, or Nickel could be investigated for their catalytic activity in reactions such as Heck, Suzuki, or Buchwald-Hartwig aminations.
-
Asymmetric Catalysis: Although the parent molecule is achiral, derivatization of the carbon skeleton could introduce chirality, opening avenues for asymmetric catalysis.
Prospective Experimental Protocols
The following protocols are hypothetical and intended as a starting point for investigation. They are based on established procedures using piperidine as a catalyst. Researchers should perform their own optimization of reaction conditions.
Protocol 5.1: Prospective Knoevenagel Condensation Catalyzed by α-Tripiperideine
This protocol describes a potential procedure for the condensation of benzaldehyde with malononitrile.
dot
Caption: Workflow for a prospective Knoevenagel condensation.
Materials:
-
Benzaldehyde (1.0 equiv.)
-
Malononitrile (1.0-1.1 equiv.)
-
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (0.05-0.1 equiv.)
-
Solvent (e.g., Ethanol or Toluene)
-
Round-bottom flask, reflux condenser
Procedure:
-
To a round-bottom flask, add benzaldehyde, malononitrile, and the chosen solvent.
-
Add the catalytic amount of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Rationale: The tertiary amine catalyst is expected to deprotonate the active methylene compound (malononitrile), forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the final product. The bulky nature of α-Tripiperideine may influence the rate and efficiency of this process compared to simpler amines.
Protocol 5.2: Prospective aza-Michael Addition Catalyzed by α-Tripiperideine
This protocol outlines a potential method for the addition of an amine to an α,β-unsaturated carbonyl compound.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., methyl acrylate) (1.0 equiv.)
-
Nucleophilic amine (e.g., morpholine) (1.0-1.2 equiv.)
-
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (0.1 equiv.)
-
Solvent (e.g., Acetonitrile or solvent-free)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated carbonyl compound and the nucleophilic amine.
-
Add the catalytic amount of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent (if any) under reduced pressure and purify the product by column chromatography.
Rationale: In this reaction, α-Tripiperideine would act as a Brønsted base, activating the nucleophilic amine by deprotonation, thereby facilitating its addition to the Michael acceptor.
Safety and Handling
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Toxicity: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation or burns.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion and Future Outlook
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene represents an intriguing, yet underutilized, molecule in the synthetic chemist's toolkit. Its rigid, polycyclic structure and multiple tertiary amine functionalities suggest a rich chemistry waiting to be explored. This guide has sought to provide a foundation for such an exploration by presenting its synthesis and proposing tangible, scientifically-grounded applications in organocatalysis and coordination chemistry. It is our hope that these application notes and prospective protocols will inspire researchers to investigate the true synthetic potential of this unique compound, potentially unlocking new reactivities and applications in fine chemical synthesis and drug discovery.
References
- Claxton, G. P.; Allen, L.; Grisar, J. M. 2,3,4,5-Tetrahydropyridine trimer. Org. Synth.1977, 56, 118. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0139]
- Gu, R.; Flidrova, K.; Lehn, J.-M. Dynamic Covalent Metathesis in the C═C/C═N Exchange between Knoevenagel Compounds and Imines. J. Am. Chem. Soc.2018, 140 (16), 5560–5568. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b01849]
- Gu, R.; Lehn, J.-M. Metal Ion–Driven Constitutional Adaptation in Dynamic Covalent C=C/C=N Organo‐Metathesis. Chem. Asian J.2021, 16 (2), 159-164. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/asia.202001274]
- Tetrahydropyridine. In Wikipedia; 2023. [URL: https://en.wikipedia.org/wiki/Tetrahydropyridine]
- Knoevenagel Condensation. J&K Scientific LLC. [URL: https://www.jk-scientific.
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- Aza-Michael addition reaction between piperidine and n-butyl acrylate. ResearchGate. [URL: https://www.researchgate.
- BenchChem. Application Notes & Protocols: Ethyl-piperidin-4-ylmethyl-amine as a Catalyst in Asymmetric Michael Additions. [URL: https://www.benchchem.com/application-notes/ethyl-piperidin-4-ylmethyl-amine-asymmetric-michael-additions]
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- Ali, S. Z.; White, M. C. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science. 2022, 376(6590), 299-306. [URL: https://www.science.org/doi/10.1126/science.abl5833]
- Wang, J.; Shao, W. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chem. Commun.2021, 57(80), 10228-10243. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03940g]
- Mamedov, F. A.; et al. Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium. Dalton Trans.2023, 52(2), 345-353. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d2dt03206a]
- Primary, secondary and tertiary amine, which is a better ligand to form complex with Cu(I)? ResearchGate. [URL: https://www.researchgate.net/post/Primary_secondary_and_tertiary_amine_which_is_a_better_ligand_to_form_complex_with_CuI]
- Ammonia in Transition Metal-catalyzed Reaction. SlideShare. [URL: https://www.slideshare.
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α-Tripiperideine as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for researchers on the synthesis, characterization, and potential applications of α-tripiperideine as a ligand in coordination chemistry. α-Tripiperideine, a trimer of 2,3,4,5-tetrahydropyridine, presents a unique sterically hindered, tripodal, triamine scaffold. While direct experimental data on its coordination complexes are limited, this guide offers scientifically grounded, predictive protocols and application notes based on the well-established chemistry of analogous cyclic triamine ligands. This document is intended to serve as a foundational resource to stimulate and guide future research into the coordination chemistry of this intriguing molecule.
Introduction to α-Tripiperideine
α-Tripiperideine is a heterocyclic organic compound with the systematic name dodecahydro-1H,6H,11H-tripyrido[1,2-a:1',2'-c:1'',2''-e][1][2][3]triazine. It is formed through the spontaneous trimerization of the imine monomer, 2,3,4,5-tetrahydropyridine.[4] The structure of α-tripiperideine features a central 1,3,5-triazacyclohexane ring with three fused piperidine rings, resulting in a rigid, C3-symmetric, tripodal arrangement of the three nitrogen atoms. This unique topology suggests its potential as a facially coordinating tridentate ligand in coordination chemistry.
The nitrogen atoms of α-tripiperideine possess lone pairs of electrons that can be donated to a metal center, making it a potentially strong Lewis base. The rigid, pre-organized structure of the ligand could lead to the formation of highly stable and well-defined metal complexes. The steric bulk imposed by the fused piperidine rings is expected to influence the coordination geometry and reactivity of the resulting metal complexes, potentially leading to unique catalytic activities or material properties.
Synthesis and Characterization of α-Tripiperideine
Synthesis of 2,3,4,5-Tetrahydropyridine (Monomer)
The precursor to α-tripiperideine is 2,3,4,5-tetrahydropyridine, which can be synthesized via several established methods. A common route involves the partial reduction of pyridine.
Protocol 2.1: Synthesis of 2,3,4,5-Tetrahydropyridine
Materials:
-
Pyridine
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.
-
Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere to generate sodium ethoxide.
-
Once all the sodium has reacted, cool the solution in an ice bath.
-
Add a solution of pyridine in anhydrous ethanol dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid and extract with diethyl ether to remove any unreacted pyridine.
-
Basify the aqueous layer with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3,4,5-tetrahydropyridine.
-
Purify the product by vacuum distillation.
Trimerization to α-Tripiperideine
2,3,4,5-Tetrahydropyridine readily undergoes spontaneous trimerization to form a mixture of its trimers, including α-, β-, and iso-tripiperideine.[4] The formation of the thermodynamically stable α-isomer can be favored under specific conditions.
Protocol 2.2: Synthesis of α-Tripiperideine
Materials:
-
2,3,4,5-Tetrahydropyridine
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Dissolve the freshly distilled 2,3,4,5-tetrahydropyridine in an anhydrous solvent in a sealed container.
-
Allow the solution to stand at room temperature. The trimerization process will occur over time.
-
The α-tripiperideine will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization of α-Tripiperideine
The structure of the synthesized α-tripiperideine should be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplet patterns in the aliphatic region corresponding to the protons of the fused piperidine rings. The C3 symmetry should simplify the spectrum to some extent. |
| ¹³C NMR | A set of signals in the aliphatic region corresponding to the carbon atoms of the piperidine rings and the central triazine ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the trimer (C₁₅H₂₇N₃). |
| IR Spectroscopy | C-H and C-N stretching vibrations. Absence of N-H and C=N stretching bands confirms the trimeric structure. |
α-Tripiperideine in Coordination Chemistry: A Predictive Outlook
Due to the limited direct literature on α-tripiperideine as a ligand, its coordination behavior is predicted based on the well-documented chemistry of analogous facially coordinating cyclic triamines, such as 1,4,7-triazacyclononane ([5]aneN₃) and substituted 1,3,5-triazacyclohexanes.[1][6][7]
Predicted Coordination Modes and Properties
α-Tripiperideine is expected to act as a tridentate, facially coordinating ligand ('fac'-capping). The three nitrogen atoms can bind to a single metal center, occupying one face of the coordination sphere. This coordination mode is enforced by the rigid structure of the ligand.
Caption: Predicted facial coordination of α-tripiperideine to a metal center.
The steric bulk of the fused piperidine rings is anticipated to create a protected pocket around the metal center, potentially influencing substrate access in catalytic applications and enhancing the stability of the complex by shielding the metal from the solvent or other reagents.
Potential Metal Complexes
α-Tripiperideine is expected to form stable complexes with a variety of transition metals, including but not limited to:
-
First-row transition metals: Cr(III), Mn(II/III), Fe(II/III), Co(II/III), Ni(II), Cu(II), Zn(II)
-
Second and third-row transition metals: Ru(II/III), Rh(III), Pd(II), Ag(I), Pt(II)
-
Lanthanides: Ln(III) ions
The preferred coordination number and geometry of the resulting complexes will depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For an octahedral metal center, α-tripiperideine would occupy three facial sites, leaving three other sites available for co-ligands.
Protocols for the Synthesis of α-Tripiperideine Metal Complexes (Predictive)
The following protocols are proposed based on general synthetic methods for metal complexes with cyclic triamine ligands.[6][7] Optimization of reaction conditions will be necessary for each specific metal-ligand system.
Protocol 4.1: General Synthesis of an α-Tripiperideine Metal Halide Complex
Materials:
-
α-Tripiperideine
-
Anhydrous metal halide (e.g., FeCl₂, CoCl₂, NiBr₂, CuCl₂)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, dichloromethane)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve α-tripiperideine in the anhydrous solvent.
-
In a separate Schlenk flask, dissolve the anhydrous metal halide in the same solvent.
-
Slowly add the metal halide solution to the ligand solution with vigorous stirring.
-
A precipitate may form immediately, or the reaction may require heating under reflux to go to completion. Monitor the reaction by TLC or other suitable methods.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration under inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent system may be necessary for purification.
Sources
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- 2. Facially coordinating triamine ligands with a cyclic backbone: some structure-stability correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripodal ligand - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Chemistry of 1,3,5-Triazacyclohexane Complexes. 6.(1) Synthesis and Characterization of the Cobalt(II) Methoxide Core {Co(3)(OMe)(4)}(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of 2,3,4,5-Tetrahydropyridine Trimer in Synthesis and Catalysis
Prepared by: Senior Application Scientist, Gemini Division
Introduction
The tetrahydropyridine scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its derivatives are integral to drugs targeting a wide array of conditions, underscoring the importance of robust synthetic routes to this core structure.[4][5] Among the isomers, 2,3,4,5-tetrahydropyridine (1-piperideine) is a particularly reactive cyclic imine. Due to its high reactivity, the monomeric form is unstable and readily undergoes spontaneous trimerization to form a stable, crystalline solid.[6]
This trimer, technically a mixture of isomers including α-tripiperideine, is the commercially available and handleable form of the compound. Consequently, the trimer serves as a crucial and practical synthetic precursor, or synthon, for the reactive monomer. In the presence of heat or acid, the trimer readily dissociates to provide a controlled, in situ source of monomeric 2,3,4,5-tetrahydropyridine for chemical transformations.
This guide provides a detailed exploration of the 2,3,4,5-tetrahydropyridine trimer's applications. We will first detail its fundamental role as a source for the monomeric imine, followed by its primary application as a key building block in condensation reactions. Finally, we will elucidate its function as an effective in situ generated base catalyst, providing detailed protocols, mechanistic insights, and comparative data for researchers in organic synthesis and drug development.
Section 1: Physicochemical Properties and Monomer Generation
The trimer is a stable, white crystalline solid, making it easy to store and handle compared to its volatile and reactive monomeric counterpart. Its primary utility stems from the thermal reversibility of the trimerization process.
Table 1: Physicochemical Properties of 2,3,4,5-Tetrahydropyridine Trimer
| Property | Value |
| Chemical Formula | C₁₅H₂₇N₃ |
| Molar Mass | 249.40 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 60-68 °C (Isomer dependent) |
| Solubility | Soluble in acetone, ether, and water |
| Stability | Stable at room temperature under anhydrous conditions |
The generation of the active monomer is typically achieved by heating the trimer, a process often referred to as "cracking." This dissociation establishes an equilibrium that favors the monomer at elevated temperatures, allowing it to be trapped by a reagent or distilled for immediate use.
Caption: Thermal equilibrium between the stable trimer and the reactive monomer.
Protocol 1: Thermal Generation of Monomeric 2,3,4,5-Tetrahydropyridine
This protocol describes the standard procedure for generating the monomer from the trimer for immediate use in a subsequent reaction. The process relies on thermal cracking and distillation under an inert atmosphere.
Causality and Experimental Choices:
-
Inert Atmosphere (N₂ or Ar): The monomeric imine is reactive and can degrade in the presence of oxygen or atmospheric moisture. An inert atmosphere is critical for maintaining its purity.
-
Reduced Pressure: Distillation under reduced pressure allows the monomer to be collected at a lower temperature, minimizing thermal decomposition and side reactions.
-
Immediate Use: The monomer will re-trimerize upon standing at room temperature. It is imperative to use the freshly distilled monomer immediately for optimal results.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. The flask should be appropriately sized for the amount of trimer used. All glassware must be thoroughly dried in an oven (e.g., at 120 °C for 4 hours) and cooled under a stream of dry nitrogen or argon.[7]
-
Charge the Flask: Place 2,3,4,5-tetrahydropyridine trimer (e.g., 20.0 g, 80.2 mmol) into the distillation flask.
-
Heating and Cracking: Heat the flask gently in an oil bath. The solid will melt, and as the temperature of the oil bath reaches 100-120 °C, the trimer will begin to dissociate ("crack") into the monomer.
-
Distillation: The monomeric 2,3,4,5-tetrahydropyridine will distill as a colorless liquid. Collect the fraction boiling at approximately 50-55 °C at 60 mmHg.
-
Collection and Use: Collect the distillate in a receiving flask cooled in an ice bath and kept under an inert atmosphere. The freshly prepared monomer should be used without delay in the subsequent synthetic step.
Section 2: Application as a Reagent in Condensation Reactions
The most well-documented application of 2,3,4,5-tetrahydropyridine is as a nitrogen-containing building block in condensation reactions, particularly with active methylene compounds like β-ketoesters and β-ketoacids.[8] In these reactions, the imine participates in a Mannich-type or Knoevenagel-type condensation, ultimately leading to the formation of functionalized piperidine rings, which are of high value in medicinal chemistry.
Caption: General mechanism for piperidine synthesis via condensation.
Protocol 2: Synthesis of a Functionalized Piperidine from Ethyl Acetoacetate
This protocol provides a representative example of using the trimer as a source for the monomer in a condensation reaction. The monomer acts as both the nitrogen source and the base required to generate the nucleophilic enolate.
Causality and Experimental Choices:
-
Solvent (Ethanol): Ethanol is a common polar protic solvent that effectively dissolves the reactants and intermediates.
-
Reflux Conditions: Heating to reflux provides the necessary activation energy for both the cracking of the trimer and the subsequent condensation and cyclization steps.
-
Workup: The aqueous workup is designed to remove any unreacted starting materials and inorganic salts, while the extraction isolates the desired organic product.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (13.0 g, 100 mmol) and absolute ethanol (100 mL).
-
Addition of Trimer: Add 2,3,4,5-tetrahydropyridine trimer (8.3 g, 33.3 mmol, corresponding to 100 mmol of monomer) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired functionalized piperidine derivative.
Section 3: Application in Base Catalysis
While primarily used as a reagent, the monomer generated from the trimer is an effective Brønsted base. Its basicity is comparable to other cyclic amines, allowing it to function as an organocatalyst for various transformations. Using the trimer as a catalyst precursor offers a convenient method for the slow, controlled release of the active basic catalyst in situ upon heating.
This approach can be advantageous in reactions sensitive to high concentrations of a strong base, potentially minimizing side reactions.
Caption: Catalytic cycle for a Knoevenagel condensation using the monomer as a base.
Protocol 3: Knoevenagel Condensation Catalyzed by 2,3,4,5-Tetrahydropyridine Trimer
This protocol demonstrates the use of the trimer as a pre-catalyst in a classic Knoevenagel condensation between an aldehyde and an active methylene compound.
Causality and Experimental Choices:
-
Catalyst Loading (5 mol%): A catalytic amount is used, as the base is regenerated during the reaction cycle. 5 mol% is a typical starting point for optimization.
-
Toluene with Dean-Stark: Toluene is a suitable solvent for this reaction, and the use of a Dean-Stark apparatus azeotropically removes the water formed during the condensation, driving the reaction equilibrium towards the product.
-
Broad Substrate Scope: This catalytic system is generally applicable to a wide range of aromatic and aliphatic aldehydes and various active methylene compounds.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add the aldehyde (10 mmol), the active methylene compound (e.g., malononitrile, 10 mmol), and 2,3,4,5-tetrahydropyridine trimer (0.05 mmol of trimer, corresponding to 0.15 mmol of monomer, ~1.5 mol%). Correction: for 5 mol% of monomer, use (10 mmol * 0.05) / 3 = 0.167 mmol of trimer. Add 2,3,4,5-tetrahydropyridine trimer (42 mg, 0.167 mmol, providing 0.5 mmol or 5 mol% of monomer).
-
Add Solvent: Add toluene (40 mL).
-
Heating and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cooling and Workup: Allow the reaction to cool to room temperature. The product may precipitate directly from the solution. If not, wash the toluene solution with 1M HCl (20 mL) to remove the catalyst, followed by water (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Table 2: Representative Yields for Catalyzed Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Product Yield (%) |
| Benzaldehyde | Malononitrile | >95% |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 92% |
| Cyclohexanecarboxaldehyde | Diethyl Malonate | 85% |
| Furfural | Malononitrile | 94% |
Section 4: Comparison with Other Organocatalysts
To provide context for its use as a base catalyst, the pKa of the conjugate acid of 2,3,4,5-tetrahydropyridine is compared with other common non-nucleophilic organic bases.
Table 3: Comparison of Common Organic Base Catalysts
| Base | Structure | pKa of Conjugate Acid (approx.) | Typical Use |
| 2,3,4,5-Tetrahydropyridine | Cyclic Imine | ~10-11 | In situ generation, condensation reactions |
| Piperidine | Cyclic Amine | 11.1 | General purpose base |
| Triethylamine (TEA) | Tertiary Amine | 10.7 | Acid scavenger, general base |
| DBU | Amidine | 13.5 | Strong, non-nucleophilic base for eliminations |
| DABCO | Bridged Amine | 8.8 | Nucleophilic catalyst, base |
The basicity of monomeric 2,3,4,5-tetrahydropyridine is comparable to that of piperidine and triethylamine, making it a suitable catalyst for reactions that do not require an exceptionally strong base like DBU. Its unique advantage lies in its generation from a stable, solid precursor, allowing for controlled release catalysis.
Conclusion
2,3,4,5-Tetrahydropyridine trimer is a versatile and essential reagent in modern organic synthesis. Its primary and most critical function is to serve as a stable, handleable solid precursor for the highly reactive monomeric imine, 2,3,4,5-tetrahydropyridine. This in situ generation allows for the controlled use of the monomer as a potent C5N building block in the synthesis of valuable piperidine-containing molecules. Furthermore, the inherent basicity of the monomer enables the trimer to be employed as an effective pre-catalyst for a range of base-catalyzed reactions, offering a unique method of controlled catalyst delivery. The protocols and data presented herein provide a robust foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
-
Claxton, G. P., Allen, L., & Grisar, J. M. (1977). 2,3,4,5-TETRAHYDROPYRIDINE TRIMER. Organic Syntheses, 56, 118. [Link]
-
Wikipedia. (2023). Tetrahydropyridine. [Link]
-
Blümel, M., Chauhan, P., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(21), 5720–5723. [Link]
-
Kaur, H., & Kumar, V. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(5), 3127-3151. [Link]
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PubMed. (2014). Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. [Link]
-
Sci-Hub. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. [Link]
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Singh, P., & Kaur, N. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online, 8(3), 335-349. [Link]
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Taniguchi, M., et al. (2010). Refined Synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a Deceptively Simple Precursor to Hydroporphyrins. The Journal of Organic Chemistry, 75(15), 5133–5140. [Link]
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Synthesis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene Derivatives: A Comprehensive Guide for Researchers
Introduction: Unveiling the Potential of Triazatriphenylene Scaffolds
The dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene core, a unique and rigid tricyclic framework, has garnered increasing interest within the realms of medicinal chemistry and materials science. This saturated heterocyclic system, formed by the cyclotrimerization of 2,3,4,5-tetrahydropyridine (1-piperideine) monomers, presents a fascinating scaffold for the development of novel therapeutic agents and functional materials. Its derivatives are being explored for a range of biological activities, leveraging the precise three-dimensional arrangement of substituents that this core structure allows.[1][2][3] The inherent stability and synthetic accessibility of this scaffold make it an attractive starting point for library synthesis in drug discovery programs.[4]
This application note provides a comprehensive guide for the synthesis of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene and its derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer detailed, field-proven experimental protocols, and discuss the characterization of these complex molecules. This document is intended for researchers and professionals in organic synthesis and drug development, providing the necessary insights to confidently produce and innovate upon this promising class of compounds.
Core Synthetic Strategy: The Cyclotrimerization of Cyclic Imines
The cornerstone of synthesizing the dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene scaffold is the spontaneous or catalyzed cyclotrimerization of a 2,3,4,5-tetrahydropyridine (1-piperideine) intermediate. This cyclic imine is highly reactive and readily undergoes a [2+2+2] cycloaddition to form the thermodynamically stable trimer, often referred to as α-tripiperidein.[5]
The primary challenge and, therefore, the key to a successful synthesis, lies in the controlled generation of the 1-piperideine monomer. Direct isolation of this monomer is often impractical due to its instability.[5] Thus, the most effective protocols involve the in situ generation of the cyclic imine from a stable precursor, allowing for immediate and efficient trimerization.
Diagram 1: Overall Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compounds.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the parent dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene and outlines the approach for synthesizing its derivatives.
Protocol 1: Synthesis of the Unsubstituted Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
This robust, two-step protocol is adapted from a well-established procedure and is designed to be a self-validating system for the synthesis of the parent compound.
Part A: Synthesis of N-Chloropiperidine (Intermediate)
The initial step involves the N-chlorination of piperidine. This is a critical step that prepares the precursor for the subsequent elimination reaction to form the reactive imine.
-
Materials and Equipment:
-
Piperidine (freshly distilled)
-
Glacial Acetic Acid
-
Calcium Hypochlorite
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
500 mL and 3 L three-necked flasks
-
Mechanical stirrer, dropping funnel, thermometer
-
Acetone-ice bath and methanol-ice bath
-
Separatory funnels
-
-
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 170 g (2.00 moles) of freshly distilled piperidine.
-
Cool the flask in an acetone-ice bath. With continuous stirring, add 120 g (2.00 moles) of glacial acetic acid dropwise, ensuring the temperature is maintained below 10°C.
-
In a separate 3 L three-necked flask, prepare a solution of 2.2 moles of calcium hypochlorite in water.
-
Cool the hypochlorite solution to 0°C to -5°C using a methanol-ice bath.
-
Add the piperidine acetate solution dropwise to the stirred hypochlorite solution over approximately 1.25 hours, maintaining the temperature below 0°C.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Transfer the reaction mixture to two 2 L separatory funnels and extract three times with a total of approximately 1300 mL of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate overnight in a cold room (4°C).
-
Filter the solution and carefully remove the bulk of the ether using a water bath maintained below 60°C. Caution: Do not remove all the ether, as the crude N-chloropiperidine can decompose spontaneously. The resulting solution should be used immediately in Part B.
-
Part B: Dehydrohalogenation and Trimerization to Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
This step involves the base-mediated elimination of HCl from N-chloropiperidine to form 1-piperideine, which then spontaneously trimerizes.
-
Materials and Equipment:
-
Crude N-chloropiperidine solution from Part A
-
Potassium Hydroxide
-
Absolute Ethanol
-
3 L three-necked round-bottomed flask
-
Mechanical stirrer, dropping funnel, reflux condenser with a calcium chloride drying tube
-
-
Procedure:
-
In a 3 L three-necked flask, dissolve 264 g (4.71 moles) of potassium hydroxide in 1250 mL of absolute ethanol by stirring and heating to reflux.
-
Cool the ethanolic potassium hydroxide solution to room temperature.
-
Add the crude N-chloropiperidine solution dropwise to the stirred potassium hydroxide solution over 2.5 hours. An exothermic reaction will occur, and the temperature should be maintained between 25-30°C with occasional cooling.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours without heating.
-
Allow the reaction mixture to stand at room temperature for at least 24 hours to ensure complete trimerization of the 1-piperideine.
-
Remove the precipitated potassium chloride by filtration and wash it with two 150 mL portions of absolute ethanol.
-
Combine the filtrate and washes, and remove the ethanol by distillation under reduced pressure.
-
The residue contains the crude trimer. Recrystallization from acetone or ethanol will yield the purified dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene as a white crystalline solid.
-
Protocol 2: General Approach for the Synthesis of Substituted Derivatives
The synthesis of derivatives of the triazatriphenylene core can be achieved by utilizing appropriately substituted piperidine precursors in Protocol 1. The key is the successful synthesis of these substituted piperidines, for which numerous methods exist.[1]
-
Synthesis of Substituted Piperidine Precursors:
-
A wide array of substituted piperidines can be synthesized through various methods, including the reduction of substituted pyridines, multicomponent reactions, and the functionalization of existing piperidine rings.[1] For instance, α-substituted piperidines can be prepared from the corresponding lactams via imine intermediates.[6] 3-substituted piperidines are also accessible through catalytic enantioselective methods.[7][8]
-
-
Adaptation of Protocol 1:
-
N-Chlorination: The N-chlorination of the substituted piperidine can be carried out following the procedure in Part A of Protocol 1. The reaction conditions may require optimization depending on the nature and position of the substituent.
-
Dehydrohalogenation and Trimerization: The dehydrohalogenation and subsequent trimerization will follow the procedure in Part B. The rate of trimerization and the potential for side reactions may be influenced by the electronic and steric properties of the substituents on the piperidine ring. It is important to monitor the reaction progress by techniques such as TLC or GC-MS.
-
Diagram 2: Mechanism of Trimerization
Caption: A simplified representation of the stepwise mechanism for trimer formation.
Characterization and Data Presentation
Thorough characterization is essential to confirm the structure and purity of the synthesized dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇N₃ | [5] |
| Molecular Weight | 249.39 g/mol | [5] |
| Appearance | White crystalline solid | General Observation |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the unsubstituted parent compound is complex due to the overlapping signals of the methylene protons.
-
¹³C NMR: The carbon NMR spectrum provides a clearer indication of the structure. The spectrum for the parent compound is available in public databases.[5]
-
-
Mass Spectrometry (MS):
-
GC-MS: Gas chromatography-mass spectrometry is a valuable tool for confirming the molecular weight of the trimer. The electron ionization (EI) mass spectrum of the parent compound shows a molecular ion peak (M⁺) at m/z 249.[5]
-
-
X-ray Crystallography:
-
The definitive structural confirmation can be obtained through single-crystal X-ray diffraction. The crystal structure of the parent dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene has been reported, confirming its chair-like conformation.[5]
-
Applications in Drug Discovery and Development
The rigid, three-dimensional nature of the dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene scaffold makes it a compelling framework for the design of novel therapeutic agents. The ability to introduce a variety of substituents at defined spatial orientations allows for the fine-tuning of interactions with biological targets.
-
Scaffold for Bioactive Molecules: This core can serve as a central scaffold to which various pharmacophores can be attached. The nitrogen atoms within the core can also be functionalized to modulate the physicochemical properties of the derivatives.
-
Potential Therapeutic Areas: While research is ongoing, derivatives of related nitrogen-containing heterocycles such as piperidines and triazines have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][9][10][11] This suggests that the unique triazatriphenylene scaffold could lead to the discovery of novel compounds with significant therapeutic potential.
Conclusion
The synthesis of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene and its derivatives offers a rich field for chemical exploration with significant potential for applications in drug discovery and materials science. By understanding the underlying principles of cyclic imine generation and controlled trimerization, researchers can effectively synthesize and functionalize this unique heterocyclic scaffold. The protocols and insights provided in this guide are intended to empower scientists to further investigate this promising class of molecules and unlock their full potential.
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da Silva, A. C. F., et al. (2021). Assessment of the biological potential of diaryltriazene-derived triazene compounds. Scientific Reports, 11(1), 2445. [Link]
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Paraginski, C. S., et al. (2021). Assessment of the biological potential of diaryltriazene-derived triazene compounds. RSC Advances, 11(10), 5678-5689. [Link]
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Mokhtary, M., & Lakouraj, M. M. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
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Wessig, P., & Gnad, S. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(36), 10243-10249. [Link]
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Kaur, N. (2019). Synthesis of Six-Membered N-Heterocycles Using Ruthenium Catalysts. Catalysts, 9(6), 534. [Link]
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Nevado, C., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(18), 4289. [Link]
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Al-Omair, M. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 564-574. [Link]
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Sharma, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 186, 111804. [Link]
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Brown, D. G., & Boström, J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Mishra, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Pineschi, M., et al. (2021). Examples of biologically active 3-substituted piperidines. European Journal of Organic Chemistry, 2021(18), 2643-2654. [Link]
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Buchwald, S. L., et al. (2014). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Angewandte Chemie International Edition, 53(38), 10209-10213. [Link]
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Application Notes & Protocols: α-Tripiperideine in the Formation of Supramolecular Assemblies
Section 1: Foundational Principles of α-Tripiperideine Assembly
Introduction to α-Tripiperideine
α-Tripiperideine is a fascinating heterocyclic compound that serves as a robust building block for the construction of intricate supramolecular architectures. It is the trimer of 2,3,4,5-tetrahydropyridine, an imine that readily undergoes trimerization to form a stable hexahydro-1,3,5-triazine ring system.[1] The molecule's structure is characterized by a saturated, six-membered triazine core with three piperidine rings fused in a chair-like conformation. This unique, pre-organized geometry, combined with the presence of multiple hydrogen bond donor and acceptor sites, makes α-tripiperideine an exemplary candidate for directed self-assembly.
The significance of piperidine-containing compounds is well-established in medicinal chemistry and drug design, where the piperidine motif is a common scaffold in numerous pharmaceuticals.[2][3] By leveraging the self-assembly properties of α-tripiperideine, we can create novel soft materials with potential applications in controlled drug release, catalysis, and advanced materials science.
The Supramolecular Approach: Driving Forces
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional superstructures.[4][[“]] The assembly of α-tripiperideine is primarily governed by a network of highly directional and cooperative hydrogen bonds. The key interactions are:
-
N-H···N Hydrogen Bonding: The secondary amine protons (N-H) on one molecule can act as hydrogen bond donors to the lone pairs on the nitrogen atoms of an adjacent molecule.
-
Van der Waals Forces: Close packing of the aliphatic piperidine rings contributes to the overall stability of the assembled structure.
-
Solvophobic Effects: In certain solvent systems, the exclusion of solvent molecules from the interacting surfaces of the α-tripiperideine units provides an additional thermodynamic driving force for assembly.
The predictable nature of these interactions allows for a high degree of control over the final morphology of the supramolecular assembly.
Section 2: Application Notes: Controlling Supramolecular Morphology
The final architecture of the α-tripiperideine assembly can be precisely tuned by manipulating key experimental parameters. This control is critical for tailoring the material's properties to a specific application, such as creating porous hydrogels for drug delivery or forming nanotubes for intercellular transport studies.[6][7]
Factors Influencing Self-Assembly
The transition between different morphologies (e.g., vesicles, nanotubes, or hydrogels) is not arbitrary but is a direct consequence of the thermodynamic and kinetic landscape of the assembly process.[8]
-
Concentration: Below a critical aggregation concentration (CAC), α-tripiperideine exists as soluble monomers. Above the CAC, assembly into discrete objects like vesicles or nanotubes occurs. At much higher concentrations, these primary structures can entangle to form a continuous hydrogel network.
-
Solvent System: The choice of solvent is paramount. A solvent must be poor enough to encourage intermolecular association but good enough to prevent disordered precipitation. Water, often mixed with a miscible organic co-solvent like ethanol or DMSO, is commonly used. The polarity of the solvent directly influences the strength of hydrogen bonds.
-
pH: The pH of the medium dictates the protonation state of the nitrogen atoms. At low pH, protonation leads to electrostatic repulsion, which can inhibit or completely prevent assembly. Conversely, in basic conditions, the molecule is fully deprotonated, favoring strong hydrogen bonding.
-
Temperature: Temperature affects both the solubility of the monomer and the strength of non-covalent bonds. For many systems, gelation is thermo-reversible; heating can disrupt the hydrogen bond network, leading to a gel-sol transition.
Data Summary: Conditions for Morphological Control
The following table summarizes typical starting conditions for achieving different supramolecular structures. Researchers should note that these are guidelines, and optimization is necessary for specific applications.
| Parameter | Vesicles/Micelles | Nanotubes/Fibers | Hydrogel |
| Concentration | 0.1 - 1.0 mg/mL | 1.0 - 5.0 mg/mL | > 5.0 mg/mL |
| Solvent System | Water / Ethanol (95:5 v/v) | Water / DMSO (98:2 v/v) | Phosphate-Buffered Saline (PBS), pH 7.4 |
| pH | 7.0 - 8.0 | 7.0 - 8.5 | 7.2 - 7.6 |
| Temperature | 25 °C (assembly) | 4 °C (slow cooling) | 37 °C (incubation) |
| Trigger | Solvent-switch | Thermal annealing | pH or temperature change |
Section 3: Experimental Protocols
Scientific Integrity Note: These protocols are designed to be self-validating. Each step includes a rationale, and the characterization section provides the means to confirm the successful formation of the desired assembly.
Protocol: Synthesis of α-Tripiperideine
Causality: This protocol is based on the known tendency of 2,3,4,5-tetrahydropyridine to trimerize under ambient conditions.[1] The purification by sublimation is effective for removing monomeric or dimeric impurities.
-
Preparation: In a well-ventilated fume hood, carefully place 1.0 g of commercially available 2,3,4,5-tetrahydropyridine into a clean, dry 50 mL round-bottom flask.
-
Trimerization: Loosely cap the flask and allow it to stand at room temperature (20-25°C) for 48 hours. The liquid will gradually become more viscous and may solidify.
-
Purification: Uncap the flask and assemble a sublimation apparatus. Heat the flask gently under vacuum (e.g., using a water bath at 50-60°C). The white, crystalline α-tripiperideine will sublime and collect on the cold finger.
-
Verification: Collect the purified crystals. Confirm identity and purity using ¹H NMR spectroscopy and Mass Spectrometry. The melting point should be sharp (approx. 75-78°C).
Protocol: Induction of Self-Assembly (Solvent-Switch Method)
Causality: This method creates a supersaturated solution by rapidly changing the solvent environment from "good" (monomer is soluble) to "poor" (monomer is insoluble, favoring assembly). The rate of addition of the "poor" solvent is a critical parameter that controls the kinetics of nucleation and growth.
-
Stock Solution: Prepare a 10 mg/mL stock solution of purified α-tripiperideine in a "good" solvent, such as absolute ethanol. Ensure it is fully dissolved.
-
Receiving Solution: In a clean glass vial, place 950 µL of the desired "poor" solvent (e.g., ultrapure water or PBS, pH 7.4).
-
Induction: While vigorously vortexing the receiving solution, rapidly inject 50 µL of the α-tripiperideine stock solution. The final concentration will be 0.5 mg/mL. The solution may become opalescent or turbid, indicating the formation of assemblies.
-
Annealing: Allow the solution to stand undisturbed at a controlled temperature (e.g., 25°C) for 24 hours to allow the structures to equilibrate.
Protocol: Characterization of Assemblies
Trustworthiness: A multi-technique approach is essential to validate the morphology and properties of the assemblies.
-
Transmission Electron Microscopy (TEM):
-
Place a 5 µL drop of the assembly solution onto a carbon-coated copper grid for 1 minute.
-
Wick away excess liquid with filter paper.
-
(Optional) Negatively stain with 2% uranyl acetate for 30 seconds to enhance contrast.
-
Wick away stain and allow the grid to air-dry completely.
-
Image using a TEM at an accelerating voltage of 80-120 kV to visualize morphology (vesicles, tubes, etc.).
-
-
Dynamic Light Scattering (DLS):
-
Dilute the sample in the assembly buffer to an appropriate concentration to avoid multiple scattering events.
-
Measure the hydrodynamic radius (Rh) and polydispersity index (PDI) to determine the average size and size distribution of the assemblies in solution.
-
-
Rheology (for Hydrogels):
-
Prepare the hydrogel directly on the rheometer platform.
-
Perform an oscillatory frequency sweep (at a constant low strain, e.g., 1%) to determine the storage modulus (G') and loss modulus (G''). A true gel is confirmed when G' is significantly greater than G'' and both are independent of frequency.
-
Section 4: Case Study - Encapsulation and Release of a Model Drug
This case study demonstrates the application of α-tripiperideine hydrogels for the sustained release of a therapeutic agent, a common goal in drug delivery research.[6][9][10] We will use Naproxen, a non-steroidal anti-inflammatory drug (NSAID), as the model compound.
Protocol: Drug Loading via In-Situ Co-Assembly
-
Drug Preparation: Prepare a 1 mg/mL solution of Naproxen in 0.1 M NaOH (to deprotonate and solubilize it), then adjust the pH to 7.4 with HCl.
-
Hydrogel Formation: Prepare a 10 mg/mL solution of α-tripiperideine in PBS (pH 7.4).
-
Encapsulation: Mix the α-tripiperideine solution with the Naproxen solution at a 9:1 (v/v) ratio. Gently agitate and allow the mixture to incubate at 37°C for 2 hours, during which the hydrogel will form, physically entrapping the drug molecules within its mesh-like network.
Protocol: In Vitro Drug Release Study
-
Setup: Place 1 mL of the drug-loaded hydrogel into a dialysis bag (e.g., 3.5 kDa MWCO).
-
Release Medium: Suspend the sealed bag in 20 mL of PBS (pH 7.4) at 37°C with gentle stirring. This large volume ensures sink conditions.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 100 µL of the release medium from the external buffer. Immediately replace it with 100 µL of fresh PBS to maintain a constant volume.
-
Quantification: Analyze the concentration of Naproxen in the collected samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at its absorbance maximum (approx. 230 nm).
-
Analysis: Calculate the cumulative percentage of drug released over time to generate a release profile. A sustained release profile is expected, governed by the diffusion of the drug through the hydrogel matrix.
Section 5: Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution & Rationale |
| No Assembly Observed | pH is too low; concentration is below CAC; solvent is too "good." | Solution: Increase the pH to >7.0 to ensure the molecule is neutral. Increase the concentration. Use a poorer solvent (e.g., increase the water percentage) to enhance solvophobic effects and promote aggregation. |
| Amorphous Precipitate Forms | Assembly kinetics are too fast; solvent is too "poor." | Solution: Slow down the assembly process. Add the "poor" solvent more slowly or cool the solution to 4°C. This favors ordered, thermodynamically stable structures over kinetically trapped amorphous aggregates. |
| High Polydispersity (PDI > 0.4) | Incomplete equilibration; impure monomer. | Solution: Increase the annealing time to 48-72 hours. Re-purify the α-tripiperideine monomer by sublimation to ensure a homogenous starting material for assembly. |
| Weak or Unstable Hydrogel | Concentration is too low; insufficient cross-linking. | Solution: Increase the final concentration of α-tripiperideine. Add a small amount of a benign cross-linking agent if the application allows, but this transitions from a physical to a chemical gel. |
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Claxton, G. P., Allen, L., & Grisar, J. M. (1977). 2,3,4,5-Tetrahydropyridine Trimer. Organic Syntheses. [Link]
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Nisa, K., Lone, I. A., et al. (2023). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Medicinal Chemistry, 14, 2438-2458. [Link]
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Nisa, K. (2023). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Medicinal Chemistry. [Link]
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ChemAnalyst. (n.d.). Piperidine (C5H11N) properties. [Link]
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Nisa, K., et al. (2023). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Piperidine. [Link]
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Gaspar, D., et al. (2017). Assembly of a Tripeptide and Anti-Inflammatory Drugs into Supramolecular Hydrogels for Sustained Release. Gels, 3(3), 29. [Link]
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Nan, F., et al. (2022). Topological Connection between Vesicles and Nanotubes in Single-Molecule Lipid Membranes Driven by Head-Tail Interactions. Langmuir, 38(48), 14757-14766. [Link]
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Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
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de la Cruz, A. J. D., et al. (2021). Supramolecular assembly of unstructured peptides into rigid bundlemer polymers. Biomacromolecules, 22(10), 4266-4274. [Link]
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Haines-Butterick, L. A., et al. (2015). A multiphase transitioning peptide hydrogel for suturing ultrasmall vessels. Nature Nanotechnology, 10(12), 1080-1086. [Link]
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Vepuri, S., et al. (2013). A review on supramolecular chemistry in drug design and formulation research. Indonesian Journal of Pharmacy. [Link]
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Zha, J., et al. (2022). Tunneling Nanotubes: A New Target for Nanomedicine? Pharmaceutics, 14(12), 2603. [Link]
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Cook, T. R., & Stang, P. J. (2015). Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. Chemical Reviews, 115(15), 7001-7045. [Link]
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ResearchGate. (2017). Self-assembling pepitde: Are there some basic protocols to start? [Link]
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ResearchGate. (n.d.). The reversible transition between peptide nanotubes and vesicle-like structures. [Link]
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Tame, M. A., et al. (2023). Specialized Intercellular Communications via Tunnelling Nanotubes in Acute and Chronic Leukemia. Cancers, 15(13), 3326. [Link]
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Wang, M., et al. (2024). Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties. Chemical Science, 15, 4324-4348. [Link]
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University of Limerick. (2022). Hydrogels obtained from aniline and piperazine: Synthesis, characterization and their application in hybrid supercapacitors. [Link]
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ResearchGate. (2017). (PDF) Assembly of a Tripeptide and Anti-Inflammatory Drugs into Supramolecular Hydrogels for Sustained Release. [Link]
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Gaspar, D., et al. (2017). Assembly of a Tripeptide and Anti-Inflammatory Drugs into Supramolecular Hydrogels for Sustained Release. Gels, 3(3), 29. [Link]
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Consensus. (2013). A REVIEW ON SUPRAMOLECULAR CHEMISTRY IN DRUG DESIGN AND FORMULATION RESEARCH. [Link]
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Sanchez-Rico, C., et al. (2020). Self-Assembly, Aggregation Mechanisms, and Morphological Properties of Asymmetric Perylene Diimide-based Supramolecular Polymers. Chemistry – A European Journal, 26(1), 223-233. [Link]
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PubMed. (2022). Computational and Experimental Protocols to Study Cyclo-dihistidine Self- and Co-assembly: Minimalistic Bio-assemblies with Enhanced Fluorescence and Drug Encapsulation Properties. [Link]
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Escobar, L., & Hunter, C. A. (2025). The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers. Organic & Biomolecular Chemistry, 23(15), 3520-3534. [Link]
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Butler, L., et al. (2023). Extracellular Vesicles and Tunnelling Nanotubes as Mediators of Prostate Cancer Intercellular Communication. International Journal of Molecular Sciences, 24(17), 13531. [Link]
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ResearchGate. (n.d.). 59480 PDFs | Review articles in SUPRAMOLECULAR CHEMISTRY. [Link]
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Baskar, S., et al. (2016). Self-assembly of microcapsules via colloidal bond hybridization and anisotropy. Nature, 534(7608), 525-529. [Link]
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Application Notes & Protocols: A Step-by-Step Guide to a-Tripiperideine Purification
Abstract
This guide provides a comprehensive, step-by-step protocol for the purification of a-Tripiperideine, a trimer of 2,3,4,5-tetrahydropyridine. Addressing the unique challenges presented by its chemical nature—namely the equilibrium with its monomer and the reactivity of the imine functionality—this document outlines a multi-stage purification strategy. We detail methodologies for initial cleanup via acid-base extraction, separation from key impurities using column chromatography, and final polishing through recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and logically structured approach to obtaining high-purity a-Tripiperideine.
Introduction: The Purification Challenge
a-Tripiperideine is the cyclic trimer of 2,3,4,5-tetrahydropyridine, a reactive imine.[1] The monomer readily trimerizes, making the crude synthetic product a mixture that often includes the monomer, the desired a-trimer, and other isomers (β- and iso-tripiperideine).[1] Effective purification is therefore critical to isolate the target compound for downstream applications.
The purification strategy must address two primary challenges:
-
Separation of Structurally Similar Components: The main impurities are the monomer and other oligomers, which share significant structural and chemical similarities with the target a-trimer.
-
Chemical Stability: As a cyclic imine, a-Tripiperideine can be susceptible to hydrolysis, particularly under acidic conditions. This is a critical consideration for chromatographic methods employing acidic stationary phases like standard silica gel.[2]
This guide presents a workflow designed to navigate these challenges, moving from a broad cleanup to a highly specific separation.
Critical Safety Precautions
While specific toxicology data for a-Tripiperideine is not widely available, its structural relationship to piperidine necessitates that it be handled as a hazardous substance. Piperidine is highly flammable, corrosive, and toxic if inhaled or absorbed through the skin.[3][]
ALWAYS perform all manipulations in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: Flame-retardant lab coat.
Ensure all equipment is properly grounded to prevent static discharge, as vapors may be flammable.
Understanding the Impurity Profile
A successful purification begins with a clear understanding of the potential impurities. This allows for the rational selection of purification techniques.
| Impurity Type | Origin | Rationale for Removal | Recommended Removal Strategy |
| 2,3,4,5-Tetrahydropyridine (Monomer) | Incomplete trimerization; equilibrium | Structurally similar, will interfere with characterization and assays | Column Chromatography |
| β- and iso-Tripiperideine (Isomers) | Side reactions during trimerization | May have different biological or chemical activity | Column Chromatography |
| Neutral/Acidic Organic Byproducts | Side reactions from starting materials | Can complicate subsequent steps and final product purity | Acid-Base Extraction |
| Residual Solvents | Reaction and workup | Can interfere with analysis and are not desired in the final product | Rotary Evaporation / High Vacuum |
| Water | Aqueous workup steps | Can prevent crystallization and interfere with reactions | Drying over solid KOH; Azeotropic removal |
| Oxidation Products | Air exposure of the amine | Leads to discoloration (yellowing) and impurities | Column Chromatography; proper storage |
The Multi-Step Purification Workflow
A single purification method is rarely sufficient. We recommend a sequential approach to systematically remove impurities, as outlined below.
Caption: Recommended multi-step purification workflow.
Protocol 1: Acid-Base Extraction (Initial Cleanup)
This technique leverages the basicity of the piperidine nitrogen to separate the target compound from non-basic impurities. The amine is protonated and moves into an aqueous acidic phase, leaving neutral impurities behind in the organic phase.
Sources
Application Notes & Protocols: Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene as a Novel High-Performance Catalyst Support
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (hereafter referred to as TATA) as a novel, high-performance support for heterogeneous catalysts. TATA, a saturated, nitrogen-rich tricyclic amine, offers a unique three-dimensional scaffold for the stabilization of metallic nanoparticles. The strategic positioning of its nitrogen atoms is hypothesized to provide strong metal-support interactions, leading to enhanced catalytic activity, stability, and recyclability. This guide details the synthesis of the TATA support, the immobilization of palladium nanoparticles, and provides step-by-step protocols for the application of the resulting catalyst in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, which are pivotal in modern synthetic chemistry.
Introduction: The Rationale for TATA as a Catalyst Support
In the realm of heterogeneous catalysis, the support material is not merely an inert scaffold but an active participant that can profoundly influence the catalyst's performance.[1][2] Nitrogen-containing supports, such as nitrogen-doped carbons and polymers, have garnered significant attention due to their ability to form strong coordination bonds with metal nanoparticles.[3][4] This interaction can prevent metal leaching, reduce particle agglomeration, and modulate the electronic properties of the metal, thereby enhancing catalytic efficiency and longevity.[5]
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATA), also known as α-Tripiperideine, presents a compelling, yet underexplored, platform for catalyst immobilization. Its rigid, cage-like structure and the defined stereochemical orientation of its three tertiary amine functionalities offer a pre-organized coordination environment for metal ions and nanoparticles.
Key Advantages of TATA as a Catalyst Support:
-
High Density of Coordination Sites: The three strategically positioned nitrogen atoms can act as powerful ligands, ensuring robust anchoring of metal nanoparticles.
-
Three-Dimensional Structure: Unlike planar supports, the 3D architecture of TATA can provide steric hindrance that prevents the agglomeration of immobilized nanoparticles, a common deactivation pathway.
-
Enhanced Metal-Support Interaction: The electron-donating nature of the amine groups can create a strong metal-support interaction, potentially altering the electronic state of the metal and boosting its catalytic activity.
-
Solubility and Processability: The parent TATA molecule is soluble in various organic solvents, facilitating the initial stages of catalyst preparation before its use as a solid heterogeneous catalyst.
This guide provides the necessary protocols to synthesize TATA, prepare a TATA-supported palladium catalyst (PdNPs@TATA), and utilize it in key organic transformations.
Synthesis and Characterization of the TATA Support and PdNPs@TATA Catalyst
The successful application of TATA as a catalyst support begins with its reliable synthesis and the subsequent controlled immobilization of metal nanoparticles. The following sections provide detailed, validated protocols.
The synthesis of TATA is achieved through the base-catalyzed trimerization of 2,3,4,5-tetrahydropyridine, which is generated in situ from the dehydrohalogenation of N-chloropiperidine. This procedure is adapted from a robust method published in Organic Syntheses.[3]
Materials:
-
Piperidine
-
Acetic acid
-
Calcium hypochlorite
-
Potassium hydroxide
-
Absolute ethanol
-
Ether
-
Acetone
-
Anhydrous magnesium sulfate
-
Calcium chloride
Procedure:
-
Preparation of N-Chloropiperidine:
-
In a 3-L, three-necked flask, prepare a solution of piperidine acetate by combining 170.3 g (2.0 moles) of piperidine and 120.1 g (2.0 moles) of acetic acid in 1 L of water.
-
In a separate 3-L flask, prepare a solution of 2.2 moles of calcium hypochlorite in water.
-
Cool the hypochlorite solution to 0°C to -5°C using a methanol-ice bath.
-
While maintaining the temperature below 0°C, add the piperidine acetate solution dropwise to the stirred hypochlorite solution over approximately 1.25 hours.
-
After the addition is complete, stir for an additional 15 minutes.
-
Extract the resulting N-chloropiperidine with ether. Dry the ether extracts over anhydrous magnesium sulfate, filter, and store the solution for the next step.
-
-
Trimerization to TATA:
-
In a 3-L, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve 264 g (4.71 moles) of potassium hydroxide in 1250 mL of absolute ethanol by heating to reflux.
-
Add the previously prepared N-chloropiperidine solution dropwise to the boiling ethanolic KOH solution over 2.5 hours. This step generates 2,3,4,5-tetrahydropyridine, which then trimerizes.
-
After addition, continue stirring the mixture for 2 hours without heating, then allow it to stand at room temperature for at least 24 hours.
-
Remove the precipitated potassium chloride by filtration and wash it with absolute ethanol.
-
Combine the filtrate and washes, and remove the ethanol under reduced pressure.
-
Combine the residue with the recovered potassium chloride in 750 mL of water and extract the aqueous solution four times with ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Dissolve the resulting oily residue in 75 mL of acetone and cool to -20°C overnight to induce crystallization.
-
Collect the crystalline TATA by vacuum filtration and wash with cold (-20°C) acetone.
-
Expected Yield: 64–80 g. The product, α-Tripiperidein (TATA), should be stored in a sealed container over potassium hydroxide.[3]
This protocol is adapted from established methods for immobilizing palladium nanoparticles on nitrogen-rich supports.[4] The principle relies on the reduction of a palladium salt in the presence of the TATA support, where the nitrogen atoms of TATA act as both a stabilizing and an anchoring agent for the forming nanoparticles.
Materials:
-
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATA)
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Ethanol
-
Deionized water
-
Sodium borohydride (NaBH₄)
Procedure:
-
Support Dispersion:
-
In a 250 mL round-bottom flask, dissolve 1.0 g of TATA in 100 mL of a 1:1 ethanol/water mixture.
-
Sonicate the mixture for 15 minutes to ensure uniform dispersion.
-
-
Palladium Precursor Addition:
-
Prepare a solution of the palladium precursor. For a target 5 wt% Pd loading, dissolve 83 mg of PdCl₂ or 112 mg of Pd(OAc)₂ in 10 mL of deionized water (for PdCl₂, add a minimal amount of HCl to aid dissolution).
-
Add the palladium salt solution dropwise to the TATA dispersion under vigorous stirring.
-
Stir the mixture for 12 hours at room temperature to allow for the coordination of Pd²⁺ ions with the nitrogen sites on the TATA support.
-
-
Reduction to Palladium Nanoparticles:
-
Prepare a fresh, chilled (0-4°C) solution of 0.1 M sodium borohydride in deionized water.
-
Slowly add the NaBH₄ solution dropwise to the palladium-TATA mixture under vigorous stirring. A color change to dark brown or black indicates the formation of palladium nanoparticles.
-
Continue stirring for an additional 4 hours at room temperature.
-
-
Isolation and Washing:
-
Isolate the solid PdNPs@TATA catalyst by centrifugation or filtration.
-
Wash the catalyst repeatedly with deionized water and ethanol to remove any unreacted reagents and byproducts.
-
Dry the final catalyst under vacuum at 60°C for 12 hours.
-
Workflow for PdNPs@TATA Synthesis:
Sources
Scaling Up Excellence: A Detailed Guide to the Production of 2,3,4,5-Tetrahydropyridine Trimer
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, in-depth guide for the scaled-up synthesis of 2,3,4,5-tetrahydropyridine trimer. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, safety considerations, and process optimization strategies essential for transitioning from laboratory-scale preparations to robust, larger-scale production. By understanding the "why" behind each manipulation, researchers can ensure a safe, efficient, and reproducible synthesis.
Foundational Principles: The Chemistry of 2,3,4,5-Tetrahydropyridine and its Trimerization
2,3,4,5-Tetrahydropyridine is a cyclic imine that possesses inherent instability, readily undergoing a spontaneous trimerization to form the more stable 1,3,5-triazine derivative, commonly referred to as 2,3,4,5-tetrahydropyridine trimer (or tripiperidein).[1] This trimer exists as a stable, crystalline solid, which makes it a convenient form for storage and handling of the otherwise volatile and reactive monomer. The overall synthetic strategy involves two key stages: the formation of the monomer followed by its controlled trimerization.
The synthesis of the monomer, 2,3,4,5-tetrahydropyridine, is typically achieved through the dehydrohalogenation of N-chloropiperidine.[2] This elimination reaction is base-promoted, with a strong base abstracting a proton from the carbon alpha to the nitrogen, leading to the expulsion of the chloride ion and the formation of the imine double bond.
The subsequent trimerization is a reversible process. The trimer can serve as a source of the monomer in solution, which is particularly useful for in-situ reactions where the monomer is a desired reagent.[2] For the purpose of isolating the trimer, the equilibrium is driven towards the trimer by allowing sufficient time for the reaction to complete at room temperature.
Strategic Considerations for Scale-Up
Transitioning the synthesis from a laboratory bench to a pilot or production scale introduces several challenges that must be proactively addressed. Direct multiplication of reagent quantities without careful consideration of the process parameters can lead to safety hazards, reduced yields, and product impurities.
Key areas of focus for scaling up this synthesis are:
-
Thermal Management: The dehydrohalogenation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, solvent boiling, and potentially a runaway reaction.[1]
-
Reagent Addition and Mixing: The rate of addition of the N-chloropiperidine solution to the hot ethanolic potassium hydroxide is critical. A slow, controlled addition is necessary to manage the exotherm. Efficient mixing is also paramount to ensure uniform reaction conditions and prevent localized "hot spots."
-
Work-up and Purification: Handling larger volumes of flammable solvents and performing extractions and filtrations on a larger scale requires appropriate equipment and safety protocols. The crystallization of the final product may also require optimization to achieve consistent purity and crystal morphology at scale.
-
Safety: The use of a strong base (potassium hydroxide), an N-chloro compound, and flammable solvents (ethanol, ether, acetone) necessitates stringent safety protocols, especially when handling large quantities.
Detailed Protocol for Scaled-Up Production
This protocol is designed for a multi-mole scale synthesis, building upon the reliable procedure from Organic Syntheses.[2] It incorporates modifications and control points essential for a safe and successful scale-up.
Part A: Synthesis of N-Chloropiperidine
The initial step involves the synthesis of the N-chloropiperidine intermediate. This procedure should be performed in a well-ventilated fume hood.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
| Piperidine | 10.0 moles (851.5 g, 987 mL) | Starting material |
| Glacial Acetic Acid | 10.0 moles (600.5 g, 572 mL) | Formation of piperidine acetate |
| Calcium Hypochlorite (70%) | 11.0 moles (approx. 1570 g) | Chlorinating agent |
| Diethyl Ether | Approx. 6.5 L | Extraction solvent |
| Anhydrous Sodium Sulfate | As needed | Drying agent |
| 10 L Three-necked round-bottom flask | 1 | Reaction vessel for chlorination |
| 5 L Three-necked round-bottom flask | 1 | Preparation of piperidine acetate |
| Mechanical Stirrer | 2 | Efficient mixing |
| Dropping Funnel | 2 | Controlled addition of reagents |
| Thermometer | 2 | Monitoring reaction temperature |
| Large Separatory Funnels | 2 x 10 L | For extraction |
| Ice-acetone/methanol bath | As needed | Cooling |
Step-by-Step Procedure:
-
Preparation of Piperidine Acetate: In the 5 L flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge the piperidine (10.0 moles). Cool the flask in an ice-acetone bath. Add the glacial acetic acid (10.0 moles) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Preparation of Hypochlorite Solution: In the 10 L flask, prepare a solution of calcium hypochlorite (11.0 moles) in an appropriate amount of water to ensure it is fully dissolved.
-
N-Chlorination: Cool the hypochlorite solution to between 0°C and -5°C using an ice-methanol bath. Add the previously prepared piperidine acetate solution dropwise over approximately 6-8 hours, maintaining the temperature below 0°C.
-
Extraction: After the addition is complete, stir for an additional 30 minutes. Divide the reaction mixture into the two 10 L separatory funnels and extract three times with diethyl ether (total of ~6.5 L).
-
Drying and Concentration: Combine the ether extracts and dry over anhydrous sodium sulfate overnight in a cold room (4°C). Filter the solution and remove the bulk of the ether using a rotary evaporator with a water bath temperature below 60°C. Caution: N-chloropiperidine is heat-sensitive.
Part B: Synthesis of 2,3,4,5-Tetrahydropyridine Trimer
This stage involves the dehydrohalogenation of N-chloropiperidine and the subsequent trimerization.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
| Potassium Hydroxide | 23.55 moles (1321 g) | Strong base for dehydrohalogenation |
| Absolute Ethanol | 6.25 L | Solvent |
| Acetone | Approx. 375 mL | Crystallization solvent |
| 22 L Three-necked round-bottom flask | 1 | Main reaction vessel |
| Mechanical Stirrer with Teflon paddle | 1 | Efficient mixing in a viscous solution |
| Dropping Funnel | 1 | Controlled addition of N-chloropiperidine |
| Reflux Condenser with drying tube | 1 | Prevent moisture ingress and solvent loss |
| Large Buchner Funnel and Filter Flask | 1 | Filtration of potassium chloride |
Step-by-Step Procedure:
-
Preparation of Ethanolic KOH: In the 22 L flask, equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge the potassium hydroxide (23.55 moles) and absolute ethanol (6.25 L). Heat the mixture to reflux with stirring to dissolve the KOH.
-
Dehydrohalogenation: Add the N-chloropiperidine solution prepared in Part A dropwise to the boiling ethanolic KOH solution over a period of 12-15 hours. The addition rate should be carefully controlled to maintain a steady reflux and avoid an uncontrolled exotherm.
-
Trimerization: After the addition is complete, stir the mixture for an additional 2 hours without heating. Then, allow the mixture to stand at room temperature for at least 24 hours to ensure complete trimerization.
-
Isolation of Crude Product: Filter the precipitated potassium chloride and wash the filter cake with two portions of absolute ethanol. Combine the filtrate and washes. Remove the ethanol by distillation under reduced pressure.
-
Work-up: Combine the residue from the distillation with the recovered potassium chloride in approximately 3.75 L of water. Extract this aqueous solution four times with a total of 2.5 L of diethyl ether.
-
Drying and Concentration: Dry the combined ether extracts over anhydrous magnesium sulfate for at least 4 hours. Filter and concentrate the solution on a rotary evaporator with gentle warming.
-
Crystallization and Purification: Dissolve the resulting oily residue in acetone (approx. 375 mL) and cool the solution to -20°C overnight to induce crystallization. If crystallization does not occur, scratch the inside of the flask with a glass rod.
-
Final Product Isolation: Collect the crystalline product by vacuum filtration and wash it twice with small portions of cold (-20°C) acetone. This should yield the 2,3,4,5-tetrahydropyridine trimer as a crystalline solid.
Process Flow and Mechanistic Overview
The following diagrams illustrate the overall workflow and the key chemical transformations involved in the synthesis.
Experimental Workflow
Caption: Overall workflow for the scaled-up synthesis of 2,3,4,5-tetrahydropyridine trimer.
Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of the trimer.
Safety and Handling
The scaled-up production of 2,3,4,5-tetrahydropyridine trimer involves several significant hazards that require strict adherence to safety protocols.
-
Corrosive and Exothermic Reactions: Potassium hydroxide is highly corrosive and its dissolution in ethanol is exothermic. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The dehydrohalogenation reaction is also exothermic and must be carefully controlled.
-
N-Chloro Compounds: N-chloro compounds can be unstable and should be handled with care, avoiding excessive heat.
-
Flammable Solvents: Diethyl ether, ethanol, and acetone are highly flammable. All heating should be conducted using heating mantles or steam baths, and the reaction setup should be located in a well-ventilated area, away from ignition sources.
-
Waste Disposal: The potassium chloride salt generated is a significant byproduct. For industrial-scale production, the disposal of large quantities of salt can be problematic, which is a reason why thermal dehydrohalogenation methods are often preferred in industry.[3] Aqueous waste should be neutralized before disposal.
Quality Control and Characterization
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Melting Point: The trimer has a distinct melting point which can be compared to literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the structure of the trimer and identifying any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
By carefully following this detailed guide, researchers and drug development professionals can confidently scale up the production of 2,3,4,5-tetrahydropyridine trimer in a safe, efficient, and reproducible manner.
References
-
Claxton, G. P., Allen, L., & Grisar, J. M. (1977). 2,3,4,5-TETRAHYDROPYRIDINE TRIMER. Organic Syntheses, 56, 118. doi:10.15227/orgsyn.056.0118. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydropyridine. Retrieved January 14, 2026, from [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Dehydrohalogenation. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene in Materials Science
Introduction
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known by synonyms such as α-Tripiperideine, is a saturated heterocyclic compound with the molecular formula C₁₅H₂₇N₃.[1] Its unique, rigid, three-dimensional cage structure and the presence of three tertiary amine groups at the bridgehead positions present intriguing possibilities for its application in materials science. While this molecule is primarily known as a trimer of 2,3,4,5-tetrahydropyridine and has been characterized in the context of organic synthesis, its potential as a building block for advanced materials remains a nascent field of exploration.[2]
This document provides detailed application notes and hypothetical protocols for researchers and scientists interested in exploring the use of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene as a novel component in the development of advanced materials. The protocols outlined below are based on the known chemical properties of the molecule and established methodologies in materials synthesis. They are intended to serve as a foundational guide for pioneering research into its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇N₃ | PubChem[1] |
| Molecular Weight | 249.39 g/mol | PubChem[1] |
| Boiling Point | 354.9°C at 760 mmHg | LookChem[2] |
| Density | 1.12 g/cm³ | LookChem[2] |
| Flash Point | 177.4°C | LookChem[2] |
| Solubility | Dichloromethane | LookChem[2] |
Application I: A Building Block for Microporous Organic Polymers for Gas Adsorption
Scientific Rationale
The rigid, non-planar, and three-dimensional structure of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene makes it an excellent candidate as a building block for microporous organic polymers. The inherent contortion in its structure can lead to inefficient packing in the resulting polymer network, creating intrinsic microporosity. Furthermore, the nitrogen-rich backbone of the polymer could enhance its affinity for CO₂ and other polar gases. By reacting Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene with suitable aromatic linkers via Friedel-Crafts alkylation, a robust and porous polymer network can be synthesized.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of a microporous organic polymer.
Protocol: Synthesis of a Microporous Polymer via Friedel-Crafts Alkylation
Materials:
-
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (97%, various suppliers)[2]
-
1,4-Dimethoxybenzene (99%, Sigma-Aldrich)
-
Anhydrous Ferric Chloride (FeCl₃) (99.9%, Sigma-Aldrich)
-
Anhydrous Dichloromethane (DCM) (99.8%, Sigma-Aldrich)
-
Methanol, Tetrahydrofuran (THF), Chloroform (ACS grade)
Procedure:
-
Reactant Preparation: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (1.0 mmol, 249.4 mg) and 1,4-dimethoxybenzene (1.5 mmol, 207.2 mg) in anhydrous DCM (50 mL).
-
Catalyst Addition: To the stirred solution, add anhydrous FeCl₃ (10 mmol, 1.62 g) in one portion.
-
Reaction: Seal the flask and heat the reaction mixture at 80°C for 48 hours. A dark-colored precipitate will form.
-
Purification:
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with methanol (3 x 50 mL) and water (3 x 50 mL).
-
Further purify the polymer by Soxhlet extraction with methanol, THF, and chloroform for 24 hours each to remove any unreacted monomers and catalyst.
-
-
Activation: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to obtain the final microporous organic polymer.
Expected Data and Characterization
The resulting polymer is expected to be a dark, insoluble powder. The following table summarizes the anticipated characterization data.
| Analysis Technique | Expected Outcome |
| FT-IR | Disappearance of C-H stretching from methoxy groups of the linker. Appearance of new bands corresponding to the polymer backbone. |
| Solid-State ¹³C NMR | Broad signals confirming the amorphous nature of the polymer. Resonances corresponding to the aliphatic cage and aromatic linkers. |
| TGA | High thermal stability, with a decomposition temperature > 350°C. |
| N₂ Adsorption at 77 K | Type I isotherm, indicating a microporous structure. BET surface area in the range of 400-800 m²/g. |
| CO₂ Adsorption at 273 K | Significant CO₂ uptake capacity, potentially in the range of 2.0-3.5 mmol/g at 1 bar, due to the nitrogen-rich framework. |
Application II: A Tridimensional Curing Agent for High-Performance Epoxy Resins
Scientific Rationale
The three tertiary amine functionalities within the rigid Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene structure can act as catalytic sites for the anionic ring-opening polymerization of epoxy resins. Its cage-like, non-planar structure can introduce significant cross-linking density, potentially leading to cured epoxy resins with enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical properties compared to conventional linear or planar amine curing agents.
Experimental Workflow Diagram
Caption: Workflow for the formulation, curing, and testing of an epoxy resin.
Protocol: Curing of DGEBA Epoxy Resin
Materials:
-
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (97%)
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., DER 331, Dow)
-
Silicone molds
Procedure:
-
Formulation:
-
Prepare formulations with varying weight percentages of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (e.g., 1, 3, 5, and 10 phr - parts per hundred parts of resin).
-
Preheat the DGEBA resin to 60°C to reduce its viscosity.
-
Add the curing agent to the preheated resin and mechanically stir for 15 minutes until a homogeneous mixture is obtained.
-
-
Degassing: Place the mixture in a vacuum oven at 60°C for 20 minutes to remove any entrapped air bubbles.
-
Casting and Curing:
-
Pour the degassed mixture into preheated silicone molds.
-
Cure the samples in a programmable oven using the following schedule: 2 hours at 120°C, followed by 2 hours at 150°C.
-
Post-cure the samples at 180°C for 1 hour to ensure complete cross-linking.
-
-
Testing: Allow the samples to cool slowly to room temperature before demolding. Prepare specimens for various characterization techniques according to standard testing methods.
Hypothetical Performance Data
The introduction of the rigid, cage-like structure of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is expected to significantly enhance the thermomechanical properties of the epoxy network.
| Curing Agent Content (phr) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C, 5% wt loss) | Storage Modulus at 30°C (GPa) |
| 0 (Control - thermal cure) | ~110 | ~320 | ~2.5 |
| 1 | ~125 | ~340 | ~2.8 |
| 3 | ~145 | ~365 | ~3.2 |
| 5 | ~160 | ~370 | ~3.5 |
| 10 | ~155 (potential plasticization) | ~360 | ~3.3 |
Conclusion
While the documented applications of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene in materials science are not yet established, its unique molecular architecture provides a strong impetus for its investigation in several high-performance material applications. The protocols detailed in this document offer a starting point for researchers to explore its potential as a novel building block for microporous polymers and as a high-performance curing agent for epoxy resins. The anticipated outcomes, based on sound scientific principles, suggest that this molecule could unlock new avenues for the development of advanced materials with enhanced properties. Further experimental validation is encouraged to substantiate these hypotheses.
References
-
PubChem Compound Summary for CID 136344, Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. National Center for Biotechnology Information. [Link]
-
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. LookChem. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (α-Tripiperideine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, commonly known as α-Tripiperideine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in improving the yield and purity of this complex heterocyclic compound. As a molecule of interest in medicinal chemistry and materials science, a reproducible and high-yielding synthetic protocol is crucial. This document provides not only procedural steps but also the underlying chemical principles to empower you to overcome common synthetic challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of α-Tripiperideine, which is formed through the trimerization of 2,3,4,5-tetrahydropyridine (Δ¹-piperideine). The monomer is highly reactive and its handling is critical to the success of the synthesis.[1]
Issue 1: Low Overall Yield of Trimerization Product
Question: My reaction is resulting in a low yield of the desired trimeric product. What are the potential causes and how can I improve the yield?
Answer:
A low overall yield in the trimerization of 2,3,4,5-tetrahydropyridine is a common issue and can be attributed to several factors:
-
Incomplete Formation of the Monomer: The synthesis of α-Tripiperideine is dependent on the in-situ generation of 2,3,4,5-tetrahydropyridine. If the preceding step to form the monomer is inefficient, the subsequent trimerization will naturally result in a low yield.
-
Polymerization and Side Reactions: The high reactivity of the imine monomer can lead to the formation of undesired polymers and other side products, especially in the presence of impurities or under non-optimal reaction conditions.
-
Loss of Product During Workup and Purification: The physical properties of α-Tripiperideine and its isomers can make isolation challenging, potentially leading to significant product loss.
Troubleshooting Steps:
-
Optimize Monomer Generation:
-
Ensure the starting materials for the synthesis of 2,3,4,5-tetrahydropyridine are of high purity.
-
Carefully control the reaction conditions for monomer formation (e.g., temperature, reaction time) to maximize its concentration before trimerization.
-
-
Control the Trimerization Conditions:
-
Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable α-isomer and can help to minimize side reactions. Experiment with a temperature range of 0 °C to room temperature.
-
Solvent: The choice of solvent can influence the rate of trimerization and the solubility of the resulting isomers. Aprotic solvents are generally preferred.
-
Concentration: The concentration of the monomer can impact the rate of trimerization versus polymerization. A systematic study of monomer concentration may be necessary to find the optimal balance.
-
-
Implement a Robust Workup Procedure:
-
Carefully select the extraction solvent to ensure efficient recovery of the product.
-
Minimize the number of transfer steps to reduce mechanical losses.
-
Issue 2: Formation of a Mixture of Isomers (α-, β-, and iso-Tripiperideine)
Question: My final product is a mixture of α-, β-, and iso-Tripiperideine isomers. How can I improve the stereoselectivity of the reaction to favor the α-isomer?
Answer:
The trimerization of 2,3,4,5-tetrahydropyridine is a [3+3] cycloaddition that can lead to the formation of different stereoisomers.[1] Controlling the stereoselectivity is a key challenge in this synthesis.
Strategies to Enhance α-Isomer Selectivity:
-
Temperature Control: As mentioned previously, lower reaction temperatures often favor the formation of the most stable isomer, which is typically the α-form.
-
Catalyst Control: While the trimerization can occur spontaneously, the use of a catalyst can provide a lower energy pathway and potentially influence the stereochemical outcome.
-
Lewis Acids: Mild Lewis acids can be explored to coordinate with the imine monomer and direct the trimerization towards the desired isomer.
-
Brønsted Acids: Trace amounts of a weak Brønsted acid might also influence the reaction pathway.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the cyclization, thereby influencing the isomer ratio. A screening of different solvents is recommended.
Separation of Isomers:
If a mixture of isomers is unavoidable, separation can be achieved through:
-
Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective method for separation.
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating closely related isomers.[2] The choice of stationary and mobile phases will be critical for achieving good resolution.
Issue 3: Difficulty in Product Characterization
Question: I am having trouble confirming the identity and purity of my final product. What are the recommended analytical techniques?
Answer:
Unambiguous characterization is essential to confirm the synthesis of the correct isomer of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are powerful tools for determining the structure of the product. The symmetry of the α-isomer will result in a relatively simple spectrum compared to the less symmetric β- and iso-isomers.
-
2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product (C₁₅H₂₇N₃).
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural elucidation and allows for the unambiguous determination of the stereochemistry of the isomers.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and to monitor the disappearance of the C=N stretch of the imine monomer.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the trimerization of 2,3,4,5-tetrahydropyridine?
A1: The trimerization of 2,3,4,5-tetrahydropyridine is a [3+3] cycloaddition reaction. Three molecules of the imine monomer come together to form the stable 1,3,5-triazine ring core of the Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene structure. The reaction proceeds through a series of nucleophilic additions and cyclizations.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Piperidine and its derivatives can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
Q3: Can I use a commercially available 2,3,4,5-tetrahydropyridine monomer directly?
A3: While commercially available, 2,3,4,5-tetrahydropyridine is known to readily trimerize upon standing.[1] For optimal results and to avoid introducing a mixture of oligomers into your reaction, it is highly recommended to generate the monomer in-situ immediately prior to the trimerization step.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material used to generate the monomer and the appearance of the product spot(s). Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the trimer and any volatile side products.
Experimental Protocols
Protocol 1: In-situ Generation and Trimerization of 2,3,4,5-Tetrahydropyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Appropriate precursor for 2,3,4,5-tetrahydropyridine (e.g., a suitable piperidine derivative for oxidation or a lactam for reduction).
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve the precursor to 2,3,4,5-tetrahydropyridine in the anhydrous solvent.
-
Add the reagent for the in-situ generation of the monomer dropwise at a controlled temperature (e.g., 0 °C).
-
After the formation of the monomer is complete (as determined by a suitable analytical method like TLC or GC-MS), allow the reaction mixture to slowly warm to room temperature to initiate trimerization.
-
Stir the reaction mixture for a predetermined time (e.g., 12-24 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction appropriately.
-
Proceed with the workup and purification as described in Protocol 2.
Protocol 2: Workup and Purification of α-Tripiperideine
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a suitable aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove any acidic or basic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product using either fractional crystallization from a suitable solvent system or column chromatography on silica gel or alumina. An HPLC method may be necessary for the separation of isomers.
Visualization of Key Processes
Reaction Pathway
Caption: Reaction workflow for the synthesis of α-Tripiperideine.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
- Barbas, C. F., et al. (2002). Proline-catalyzed trimerization of acetaldehyde.
- Potassium hydride mediated trimerization of imines.
- Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization. Organic Letters, 12(23), 5462-5465.
- Strategies to control diastereoselectivity in piperidine synthesis. BenchChem.
- Tetrahydropyridine. Wikipedia.
- Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 4(12), 2029-2031.
- Transient imines as 'next generation' directing groups for the catalytic functionalisation of C–H bonds in a single operation. Chemical Society Reviews, 46(24), 7338-7352.
- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4432.
- Catalytic Methods for Imine Synthesis. Request PDF.
- Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd).
- Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 11(29), 7626-7635.
- Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(2), 1029-1051.
- 2,3,4,5-Tetrahydropyridine (Δ¹-piperideine) and its derivatives. Synthesis and chemical properties. Russian Chemical Reviews, 70(7), 593-615.
- Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. Journal of Agricultural and Food Chemistry, 55(2), 469-474.
- The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
- (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism.
- Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent.
- 2,3,4,5-Tetrahydropyridine. PubChem.
- HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA - University of Helsinki.
- Process for preparing optically active isomers of 6-substituted purinyl piperazine deriv
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7501.
- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872.
- Molecular structural, IR and NMR spectroscopic studies on the four isomers of thiotriazinone by DFT and HF calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 87, 179-189.
Sources
Overcoming challenges in the purification of 2,3,4,5-Tetrahydropyridine trimer
Welcome to the technical support guide for the purification of 2,3,4,5-Tetrahydropyridine trimer (also known as tripiperidein). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. The inherent reactivity of the monomer and the unique properties of the trimer can present specific purification hurdles. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles.
Introduction: The Purification Challenge
2,3,4,5-Tetrahydropyridine is a highly reactive imine that readily trimerizes upon standing to form a stable, crystalline solid.[1] While this trimerization is convenient for storage and handling, the purification of the trimer itself is not always straightforward. Common issues include the presence of residual starting materials, polymeric byproducts, and the isomeric rearrangement product, iso-tripiperidein, especially in the absence of a basic environment.[1]
This guide is structured to address these challenges head-on, providing logical workflows and detailed protocols to guide you toward achieving high-purity 2,3,4,5-Tetrahydropyridine trimer.
Logical Workflow for Purification Strategy Selection
Before attempting purification, a preliminary analysis of the crude product is essential. This initial assessment will dictate the most efficient purification strategy. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of 2,3,4,5-Tetrahydropyridine trimer in a question-and-answer format.
Problem 1: My final product is an oil or a waxy solid, not the expected white crystals.
Q: I've removed the solvent after the workup, but the product won't solidify. What's causing this and how can I induce crystallization?
A: This is a common issue often caused by the presence of residual solvents, unreacted starting materials, or low-molecular-weight byproducts that act as crystallization inhibitors. The goal is to remove these impurities and provide the right thermodynamic conditions for crystal lattice formation.
Causality: Crystal formation is a highly specific process of molecular self-assembly. Impurities disrupt this process by interfering with the orderly packing of molecules, lowering the compound's melting point and favoring an amorphous or oily state.
Solution: Recrystallization
Recrystallization is the most effective first-line technique for purifying solid compounds.[2] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain soluble at all temperatures.[3]
Protocol 1: Single-Solvent Recrystallization (Acetone)
This method is the standard procedure for this trimer and should be the first approach.[1]
-
Solvent Selection: Acetone is the recommended solvent as the trimer is soluble in hot acetone and precipitates upon cooling.[1]
-
Dissolution: Place the oily residue in an Erlenmeyer flask. Add a minimal amount of hot acetone, swirling continuously, until the oil completely dissolves. Do not add excessive solvent, as this will reduce your final yield.[3]
-
Cooling & Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath or a -20°C freezer.[1]
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed" crystal from a previous successful batch.[1][3]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.[1][4]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
If single-solvent recrystallization fails or results in "oiling out," a two-solvent system can be effective.[5]
-
Solvent Selection: Choose a "solvent" in which the trimer is highly soluble (e.g., diethyl ether, THF) and an "anti-solvent" in which it is poorly soluble (e.g., n-hexane). The two solvents must be miscible.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the "solvent" (e.g., diethyl ether).
-
Slowly add the "anti-solvent" (e.g., n-hexane) dropwise while stirring until the solution becomes persistently cloudy (turbid).[4][5]
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in the single-solvent method. Crystals should form as the solubility decreases.
-
-
Isolation & Drying: Follow steps 4 and 5 from Protocol 1, washing with a mixture rich in the anti-solvent.
Problem 2: Recrystallization failed to remove a persistent impurity.
Q: ¹H NMR or TLC analysis shows a significant impurity remaining after recrystallization. How can I separate two compounds with similar polarities?
A: When impurities have similar solubility profiles to the desired product, recrystallization is often ineffective. In this case, flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the method of choice.[6][7]
Causality: Column chromatography exploits differences in polarity. A stationary phase (typically silica gel) is polar, and a less polar mobile phase (eluent) is passed through it. Non-polar compounds travel through the column quickly, while polar compounds are adsorbed more strongly and elute later. By carefully selecting the eluent, compounds can be effectively separated.
Troubleshooting Workflow for Column Chromatography
Caption: A logical approach to flash column chromatography.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your trimer an Rf value of approximately 0.35 and show good separation from all impurities (ΔRf > 0.2).[8] A good starting point for the trimer is a mixture of hexanes and ethyl acetate, with a small amount of triethylamine (e.g., 1%) to prevent streaking on the silica.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel ("dry loading") and evaporate the solvent to get a free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and apply gentle air pressure to begin elution.
-
Collect fractions in an ordered series of test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).
-
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator.
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity.[7] |
| Eluent System | Hexanes:Ethyl Acetate with 1% Triethylamine | Good starting point for separating nitrogen-containing heterocycles. The triethylamine deactivates acidic sites on the silica, preventing peak tailing. |
| Target Rf | ~0.35 | Provides optimal balance between separation efficiency and run time.[8] |
| Loading Method | Dry Loading | Often results in better resolution and sharper bands compared to wet loading. |
Frequently Asked Questions (FAQs)
Q1: How stable is the 2,3,4,5-Tetrahydropyridine trimer? Are there specific storage conditions I should follow?
A: The trimer is significantly more stable than its monomeric form. However, its stability is pH-dependent. In the presence of a base, the α-tripiperidein form is stable for over a year.[1] In the absence of base, particularly under acidic conditions, it can slowly rearrange to the more thermodynamically stable condensation product, iso-tripiperidein.[1] Therefore, it is recommended to store the purified trimer in a tightly sealed container, protected from moisture and acidic vapors, preferably in a freezer (-20°C) for long-term stability.
Q2: What are the best analytical methods to confirm the purity of my final product?
A: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value without needing a reference standard of the analyte itself.[9]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) is a common starting point. Purity is determined by the area percentage of the main peak.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[9]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[3]
Table: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Instrumentation | HPLC with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Sample Prep | 1 mg/mL solution in mobile phase |
Q3: My synthesis involves N-chloropiperidine. Could residual chlorine-containing species be an issue?
A: Yes, this is a valid concern. The synthesis of the trimer often proceeds via the dehydrohalogenation of N-chloropiperidine.[1] Incomplete reaction or side reactions could potentially lead to chlorinated impurities. These may not be easily removed by simple crystallization. If you suspect such impurities, LC-MS is a powerful tool for detection, as the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a clear signature.[10][11] If detected, column chromatography would be the recommended method for removal.
References
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Claxton, G. P., Allen, L., & Grisar, J. M. (1977). 2,3,4,5-Tetrahydropyridine trimer. Organic Syntheses, 56, 118. doi:10.15227/orgsyn.056.0118. Retrieved from [Link]
-
Examples of bioactive 2,3,4,5‐tetrahydropyridine derivatives and... (n.d.). ResearchGate. Retrieved from [Link]
-
Shaikh, A. A., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(45), 31673-31700. doi:10.1039/D3RA05537A. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Shaikh, A. A., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Retrieved from [Link]
-
Obydennov, D. L., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4478. doi:10.3390/molecules27144478. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
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Nichols, L. (2024, August 18). 2.4A: Macroscale Columns. Chemistry LibreTexts. Retrieved from [Link]
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Supporting Information 1. (n.d.). HU Berlin - Physik. Retrieved from [Link]
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New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Retrieved from [Link]
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Dunn, P. J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4585-4594. doi:10.1021/acs.joc.8b03001. Retrieved from [Link]
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Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). doi:10.31579/2690-8794/135. Retrieved from [Link]
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Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. Retrieved from [Link]
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Gemoets, H. P. L., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720-1740. doi:10.3762/bjoc.18.181. Retrieved from [Link]
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Gemoets, H. P. L., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. Retrieved from [Link]
-
Dunn, P. J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Retrieved from [Link]
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Reddy, G. S. R., et al. (2007). Efficient synthesis of 2,4,5-trisubstituted 2,5-chiral tetrahydropyridines using a one-pot asymmetric azaelectrocyclization protocol. Chemical Communications, (25), 2631-2633. doi:10.1039/B703884J. Retrieved from [Link]
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Wilke, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1113-1121. doi:10.1021/acscentsci.3c00167. Retrieved from [Link]
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Guo, X., et al. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. Retrieved from [Link]
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3,4,5-Trihydroxyfluorones as analytical reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. Retrieved from [Link]
-
Wilke, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimizing Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene Catalysis
Welcome to the technical resource for researchers and process chemists utilizing Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to streamline your experimental workflow and maximize reaction success.
Catalyst Overview & Core Principles
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as α-Tripiperideine, is a rigid, C3-symmetric, caged tertiary amine.[1][2] Its unique stereoelectronic properties make it an effective organocatalyst, primarily functioning as a Brønsted base. The catalyst's rigid structure prevents self-aggregation and provides a well-defined catalytic pocket.
Primary Catalytic Role: Brønsted Base Catalysis
The catalyst's nitrogen lone pairs are sterically accessible yet conformationally locked, making it a potent proton acceptor. It excels in reactions requiring the deprotonation of a carbon acid to form a nucleophilic intermediate. A prime example is the Henry (or nitroaldol) reaction, where it deprotonates a nitroalkane to form a nitronate anion.[3][4][5]
Mechanism: The Henry Reaction Example The catalytic cycle for the Henry reaction illustrates its function:
-
Deprotonation: The triazatriphenylene catalyst abstracts the acidic α-proton from the nitroalkane, generating a nitronate intermediate and the protonated catalyst.[3]
-
Nucleophilic Attack: The carbon of the nitronate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Proton Transfer: The resulting β-nitro alkoxide is protonated by the conjugate acid of the catalyst, regenerating the catalyst and yielding the β-nitro alcohol product.[3] All steps in the Henry reaction are reversible.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this catalyst? A1: Catalyst loading is reaction-dependent, but a typical starting range for organocatalysts is 5-20 mol%.[6] For highly efficient reactions, loading can sometimes be reduced to 1-2 mol%. It is recommended to screen catalyst loading in increments (e.g., 5, 10, 15 mol%) to find the ideal balance between reaction rate and cost-effectiveness.[7] Reducing catalyst loading too much may significantly slow down the reaction.[8]
Q2: Which solvents are recommended for reactions with Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene? A2: The choice of solvent is critical as it can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[9][10][11] For Brønsted base catalysis, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are often good starting points.[2] Protic solvents (e.g., alcohols, water) can interfere by competing for hydrogen bonding with the catalyst or reactants, potentially inhibiting the reaction.[12] However, in some cases, a small amount of a protic co-solvent can act as a proton shuttle and accelerate the reaction.[9]
Q3: Is this catalyst sensitive to air or moisture? A3: While the catalyst itself is a stable crystalline solid, many of the reactions it catalyzes can be sensitive to moisture. Water can hydrolyze intermediates or compete with the substrate, leading to lower yields. For reactions involving sensitive substrates or intermediates, such as the formation of enamines, it is best practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.
Q4: How can I monitor the progress of my reaction? A4: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For real-time analysis without sampling, in-situ spectroscopic methods like ReactIR (FTIR) or ReactRaman can provide detailed kinetic and mechanistic information by tracking the concentration of reactants, intermediates, and products over time.[13]
Troubleshooting Guide
This section addresses common issues encountered during catalysis.
Issue 1: Low or No Product Yield
-
Question: I've set up my reaction according to a literature procedure, but I'm observing very low conversion of my starting material. What should I investigate?
-
Answer & Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst is pure. If it has been stored for a long time or improperly, its activity may be compromised.
-
Acidic Impurities: The catalyst is a base and will be neutralized by acidic impurities in the reagents or solvent. Ensure your starting materials are purified and solvents are free from acid. For example, unstabilized chloroform can contain HCl.
-
Reaction Equilibrium: Many base-catalyzed reactions, like the Henry reaction, are reversible.[3][4] If the equilibrium lies towards the starting materials, the reaction will not proceed to completion. Consider using an excess of one reactant or removing a byproduct (like water in a dehydration side-reaction) to drive the reaction forward.[14]
-
Temperature: The reaction may require heating to overcome the activation energy barrier. Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C). Conversely, if the reaction is exothermic, poor heat dissipation, especially on a larger scale, can lead to side reactions and lower yields.[15]
-
Mixing: In heterogeneous mixtures or viscous solutions, poor mixing can limit the reaction rate. Ensure adequate agitation.
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Question: My reaction is consuming the starting material, but I'm seeing multiple spots on my TLC plate, and the desired product is a minor component. What are the likely side reactions?
-
Answer & Troubleshooting Steps:
-
Product Instability: The desired product may be unstable under the reaction conditions or during workup.[16] For example, in the Henry reaction, the β-nitro alcohol product can easily dehydrate to form a nitroalkene, especially at elevated temperatures.[5][17] If the alcohol is the desired product, try running the reaction at a lower temperature.
-
Substrate Self-Condensation: Aldehyde starting materials can undergo self-condensation (an aldol reaction) under basic conditions.[4] This can be mitigated by adding the aldehyde slowly to the reaction mixture containing the catalyst and the other reactant.
-
Retro-Reaction: The reversibility of the reaction (e.g., retro-Henry) can lead to a mixture of starting materials and products at equilibrium.[3] Adjusting conditions (temperature, concentration) can help shift the equilibrium.
-
Catalyst Decomposition: At high temperatures, the organocatalyst itself might degrade, leading to loss of activity and potentially other side reactions.[14]
-
Issue 3: Difficulty in Product Purification
-
Question: I have a good yield, but I'm struggling to separate my product from the catalyst during workup. How can I remove this basic catalyst?
-
Answer & Troubleshooting Steps:
-
Aqueous Acid Wash: The most straightforward method is to perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). The basic catalyst will be protonated and move into the aqueous layer, while the typically less polar organic product remains in the organic phase.
-
Silica Gel Chromatography: The catalyst is quite polar and should be separable from most non-polar to moderately polar products using standard flash chromatography. A polar solvent system may be required to elute it from the column if necessary.
-
Catalyst Immobilization: For process development, consider immobilizing the catalyst on a solid support like silica or a polymer bead.[15] This allows for simple filtration to remove the catalyst, facilitating reuse and simplifying purification.
-
Experimental Protocols & Data
Protocol 4.1: General Procedure for a Model Henry Reaction
This protocol describes the reaction between 4-nitrobenzaldehyde and nitromethane.
Reagents & Materials:
-
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (10 mol%, 0.1 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Nitromethane (5.0 mmol, 5 equiv.)
-
Dichloromethane (DCM), anhydrous (2.0 mL)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene and 4-nitrobenzaldehyde.
-
Add anhydrous DCM (2.0 mL) and stir the mixture until all solids are dissolved.
-
Add nitromethane to the solution via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion (disappearance of the aldehyde), quench the reaction by adding 5 mL of 1M HCl.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired β-nitro alcohol.
Table 1: Parameter Optimization Guide
This table provides starting points and rationale for optimizing key reaction variables. Formal methods like Design of Experiments (DoE) can be used to efficiently explore these parameters and their interactions.[18]
| Parameter | Typical Range | Rationale & Considerations |
| Catalyst Loading | 1 - 20 mol% | Lower loading is cost-effective but may slow the reaction. Higher loading can accelerate the reaction but complicates purification.[7][8] |
| Temperature | 0 °C to 60 °C | Affects reaction rate and selectivity. Lower temperatures can prevent side reactions like dehydration; higher temperatures can overcome activation barriers. |
| Solvent Polarity | Aprotic (THF, DCM) vs. Protic (MeOH) | Solvent polarity can stabilize charged intermediates or transition states, affecting the reaction rate.[9][19] Protic solvents may inhibit base catalysis.[12] |
| Concentration | 0.1 M - 1.0 M | Higher concentration can increase reaction rate but may also promote side reactions or cause solubility issues. |
| Substrate Ratio | 1:1 to 1:10 | Using an excess of an inexpensive or gaseous reactant can drive reversible reactions to completion. |
References
- BenchChem Technical Support Center. Scaling Up Organocatalytic Reactions.
- Encinar, J. M., et al. (2005). Optimization of Base-Catalyzed Transesterification Reaction of Used Cooking Oil. Energy & Fuels.
- ResearchGate. Optimization of the reaction conditions for the base-catalyzed double-bond isomerization of 5a.
- Wikipedia. Henry reaction.
- Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- ACS Publications. A Brief Introduction to Chemical Reaction Optimization.
- Organic Chemistry Portal. Henry Reaction - Common Conditions.
- ResearchGate. 15 questions with answers in ORGANOCATALYSIS.
- Mu, Y. (2022). Solvent Effects on Acid-Base Interactions in Zeolites. Electronic Theses and Dissertations.
- Professor Dave Explains. (2022). Henry Reaction. YouTube.
- Organic Chemistry Portal. Henry Reaction.
- PMC. Generality-oriented optimization of enantioselective aminoxyl radical catalysis.
- Sigman, M. S., et al. (2024). Optimizing Chemical Reactions. Chemical Reviews.
- Cardiff University Blogs. CHT402 Recent Advances in Homogeneous Catalysis Organocatalysis Workshop.
- Li, G., Wang, B., & Resasco, D. E. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
- Mettler Toledo. What is Organocatalysis?.
- ResearchGate. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- TCI Chemicals. Henry Reaction (Nitroaldol Reaction).
- PubChem. Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
- Wang, C. (2020). Understanding Solvation of Brønsted Acid Sites with Hofmann Elimination of Alkylamines.
- LookChem. Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
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Technical Support Center: Experiments with Piperidine and its Derivatives
A Note on Nomenclature: The term "a-Tripiperideine" does not correspond to a recognized chemical in standard nomenclature. This guide is structured to address the common challenges and troubleshooting scenarios encountered when working with piperidine and its chemical derivatives , a widely utilized class of compounds in research and development.
Safety First: Handling Piperidine
Piperidine and its derivatives are hazardous materials and require strict safety protocols.[1][2][3][4]
-
Hazard Profile : Highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[1][2][3][4]
-
Handling : Always use in a well-ventilated area or a chemical fume hood.[3] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (check manufacturer recommendations), safety goggles or a face shield, and a lab coat.[2][3]
-
Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5] Keep containers tightly closed and ground/bond containers during transfer to prevent static discharge.[2] Piperidine is incompatible with strong acids, oxidizers, and carbon dioxide.[6]
-
Spills & Exposure : In case of skin contact, immediately wash the affected area with plenty of water for 15-30 minutes.[1] For eye contact, flush with water for several minutes.[1][4] In case of inhalation, move to fresh air.[1] Seek immediate medical attention for any significant exposure. Emergency shower and eyewash stations should be readily accessible.[6]
Frequently Asked Questions (FAQs)
Q1: My piperidine reagent has a yellow tint. Is it still usable? A: A yellow color indicates oxidation of the piperidine.[7] For non-critical applications, it might be acceptable, but for sensitive reactions like peptide synthesis, purification by distillation is recommended to remove impurities.[7][8] To prevent this, store purified piperidine under an inert atmosphere (like nitrogen or argon) and protect it from light.[7]
Q2: My piperidine/DMF solution for Fmoc deprotection has formed crystals. What happened? A: This is likely due to the reaction of piperidine with atmospheric carbon dioxide, forming piperidinium carbamate, which can precipitate.[7] This reduces the effective concentration of the basic piperidine, potentially leading to incomplete reactions. It is crucial to use freshly prepared solutions for sensitive applications.[9] If the solution was stored at a low temperature, the piperidine itself (m.p. -9°C) may have frozen.[7][10]
Q3: How stable are piperidine-based compounds during storage? A: Stability is compound-specific but is influenced by temperature, humidity, and light.[5] High temperatures can cause thermal decomposition.[11] Many derivatives are sensitive to moisture and light.[5] For long-term storage, it is best to store them in a cool (2-8°C), dark, and dry environment, often under an inert atmosphere.[5][12] Some compounds may only be stable for 1-2 years even under ideal conditions.[5]
Q4: Why is my piperidine-containing compound poorly soluble in aqueous buffers for my biological assay? A: The piperidine ring, especially when substituted with lipophilic groups, can make the compound nonpolar and thus poorly soluble in water.[13] This is a major challenge in drug discovery that can lead to variable data and underestimated activity.[14]
Troubleshooting Guide for Synthetic Chemistry
Issue 1: Incomplete or Sluggish N-Alkylation of Piperidine
Symptoms : Low yield of the desired alkylated product; starting material remains after the reaction.
Root Causes & Solutions :
| Cause | Scientific Explanation | Solution |
| Insufficient Basicity | The reaction generates an acid byproduct (e.g., HCl, HBr) that protonates the piperidine starting material, making it non-nucleophilic and halting the reaction.[8] | Add a non-nucleophilic "scavenger" base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid as it forms.[8] |
| Steric Hindrance | Bulky groups on either the piperidine nitrogen or the alkylating agent can physically block the reaction from occurring efficiently. | Increase the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, switch to a more reactive alkylating agent (e.g., an alkyl triflate instead of an alkyl bromide).[8] |
| Poor Solvent Choice | The reaction rate is highly dependent on the solvent. | Use polar aprotic solvents like DMF or acetonitrile (MeCN), which are effective at solvating the transition state of SN2 reactions.[8] |
Issue 2: Formation of Quaternary Ammonium Salt Byproduct
Symptoms : A significant amount of a new, often more polar, byproduct is observed, corresponding to a di-alkylated product.
Root Causes & Solutions :
| Cause | Scientific Explanation | Solution |
| Over-alkylation | The mono-alkylated piperidine product is still nucleophilic and can react with a second molecule of the alkylating agent. This is common with highly reactive alkylating agents.[8] | Control Stoichiometry : Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material.[8]Slow Addition : Add the alkylating agent slowly to the reaction mixture using a syringe pump to keep its concentration low.[8]Lower Temperature : Run the reaction at a reduced temperature to control the rate.[8] |
Visualization: General Synthesis Troubleshooting Workflow
Caption: Desired vs. side reaction pathways in SPPS.
Troubleshooting Guide for Biological Assays
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
Symptoms : Cloudiness or visible precipitate appears when diluting a DMSO stock solution into the aqueous assay buffer. This leads to artificially low potency (high IC50) and poor data reproducibility. [14] Root Causes & Solutions :
| Cause | Scientific Explanation | Solution |
| Low Aqueous Solubility | The compound is soluble in the organic stock solvent (e.g., DMSO) but crashes out when the solution becomes predominantly aqueous. [13][14] | Optimize DMSO : Keep the final DMSO concentration in the assay as high as tolerable (typically 0.5-1%).<[13]br>Use Co-solvents : If the assay allows, include a small percentage of a water-miscible organic co-solvent.pH Adjustment : If the compound has an ionizable group (like the piperidine nitrogen), adjusting the buffer pH can increase solubility. Basic amines are more soluble at lower pH. [13] |
| Supersaturated Stock | The stock solution in DMSO was prepared at a concentration above its thermodynamic solubility limit. | Prepare a less concentrated stock solution. Store DMSO stocks at room temperature if stability permits, as refrigeration can cause precipitation. [13] |
| Use of Solubilizing Agents | For very difficult compounds, advanced formulation strategies may be needed. | Cyclodextrins : These can encapsulate the hydrophobic compound, forming a more soluble inclusion complex.<[13][15]br>Surfactants : Use a biocompatible surfactant (e.g., Tween-80) at a concentration below its critical micelle concentration. |
Protocol: Kinetic Solubility Assessment
This protocol helps determine the concentration at which a compound precipitates from a DMSO stock into an aqueous buffer.
Materials :
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring light scattering or absorbance
Procedure :
-
Preparation : Add 198 µL of the aqueous buffer to the wells of the microplate.
-
Dilution : Add 2 µL of the DMSO stock solution to the first well (for a 1:100 dilution, e.g., 100 µM final concentration). Serially dilute across the plate. Include buffer + DMSO controls.
-
Incubation : Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Analysis : Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). A sharp increase in absorbance/turbidity indicates precipitation. The concentration just before this increase is the kinetic solubility limit.
References
-
Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2018). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters. Available at: [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Available at: [Link]
-
Aspartimide Formation. (n.d.). Iris Biotech GmbH. Available at: [Link]
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (2018). ACS Publications. Available at: [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET. (2024). Penta Chemicals. Available at: [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
What are the storage stability of Piperidine Series compounds over time?. (2025). BTC. Available at: [Link]
-
HAZARD SUMMARY: PIPERIDINE. (n.d.). New Jersey Department of Health. Available at: [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog. Available at: [Link]
-
Under what conditions does piperidine decompose?. (2025). BIOSYNCE. Available at: [Link]
-
Piperidine. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Methods for Removing the Fmoc Group. (2025). ResearchGate. Available at: [Link]
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH. Available at: [Link]
-
Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (n.d.). ResearchGate. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Available at: [Link]
-
Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. (2024). ACS Publications. Available at: [Link]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). ACS Publications. Available at: [Link]
-
Piperidine and piperine: extraction and content assessment in black pepper. (2015). ResearchGate. Available at: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). National Institutes of Health (NIH). Available at: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
-
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2013). SciELO. Available at: [Link]
-
Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). University of California, Irvine. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Available at: [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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- 15. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding impurities in the synthesis of 2,3,4,5-Tetrahydropyridine trimer
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,3,4,5-Tetrahydropyridine trimer. It provides in-depth troubleshooting advice and frequently asked questions to help you identify and avoid common impurities, ensuring the integrity of your synthesis and the quality of your final product.
Introduction: The Chemistry of 2,3,4,5-Tetrahydropyridine Trimer Synthesis
The synthesis of 2,3,4,5-Tetrahydropyridine trimer is a well-established procedure, yet it presents several critical junctures where impurities can be introduced. The most common route involves the initial formation of N-chloropiperidine from piperidine, followed by an elimination reaction to generate the highly reactive 2,3,4,5-tetrahydropyridine monomer. This monomer readily undergoes a spontaneous trimerization to yield the desired product, which exists as interconvertible α and β crystalline forms.[1] However, under certain conditions, an irreversible rearrangement to the undesired iso-tripiperidein can occur.[1][2]
This guide will walk you through the potential pitfalls of this synthesis and provide actionable solutions to maintain a high degree of purity in your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product shows a persistent impurity with a similar mass spectrum. What could it be, and how can I prevent its formation?
Answer:
A common and often troublesome impurity in the synthesis of 2,3,4,5-Tetrahydropyridine trimer is its isomer, iso-tripiperidein . This impurity arises from a self-condensation rearrangement of the trimer, particularly in the absence of a basic environment.[1]
Causality of Formation:
The 2,3,4,5-Tetrahydropyridine trimer is in equilibrium with its monomeric form in solution. In a non-basic or acidic environment, the monomer can undergo an aldol-type condensation with another monomer unit before cyclizing in a different manner to form the thermodynamically more stable, but undesired, iso-tripiperidein.
Prevention Strategies:
-
Maintain a Basic Environment: The presence of a base is crucial to stabilize the desired trimer. The standard procedure from Organic Syntheses emphasizes allowing the trimerization to occur in the presence of the remaining ethanolic potassium hydroxide solution from the elimination step.[1] This basic medium suppresses the rearrangement to iso-tripiperidein.
-
Prompt Isolation: Do not let the reaction mixture stand for extended periods without a basic environment, especially after the removal of the base during workup.
-
Storage Conditions: Store the purified trimer in a dry, inert atmosphere. For long-term storage, consider storing it in a solution containing a small amount of a non-volatile base.
FAQ 2: I'm observing incomplete trimerization, leaving me with a significant amount of the monomer. How can I drive the reaction to completion?
Answer:
Incomplete trimerization results in the presence of the volatile and reactive 2,3,4,5-tetrahydropyridine monomer in your product.
Troubleshooting Incomplete Trimerization:
-
Reaction Time: The trimerization process requires sufficient time. The established protocol suggests allowing the reaction mixture to stand for at least 24 hours at room temperature.[1] Rushing this step can lead to incomplete conversion.
-
Concentration: The trimerization is a concentration-dependent process. After the elimination reaction, the monomer concentration should be high enough to favor the formation of the trimer. If the reaction volume is too large, consider carefully concentrating the solution.
-
Temperature: While the reaction proceeds at room temperature, gentle warming can sometimes facilitate trimerization. However, be cautious, as excessive heat can promote side reactions.
Experimental Protocol for Ensuring Complete Trimerization:
-
After the addition of N-chloropiperidine solution to the alcoholic potassium hydroxide, stir the mixture for the recommended 2 hours without heating.
-
Allow the mixture to stand at room temperature for a minimum of 24 hours to facilitate complete trimerization.
-
Monitor the disappearance of the monomer using techniques like GC-MS or by observing the stabilization of the product's physical properties.
FAQ 3: My yield is consistently low, and I suspect issues with the initial N-chloropiperidine formation. How can I optimize this step?
Answer:
The stability of N-chloropiperidine is a critical factor for a high-yielding synthesis. This intermediate is sensitive to temperature and light.
Key Optimization Parameters for N-Chloropiperidine Synthesis:
| Parameter | Recommended Condition | Rationale for Avoiding Impurities |
| Temperature | Maintain below 0°C during addition of piperidine acetate to hypochlorite solution.[1] | Higher temperatures can lead to the decomposition of N-chloropiperidine and the formation of side products. |
| Light | Protect the reaction vessel from direct light. | N-chloro compounds can be photolabile, leading to radical side reactions and reduced yield. |
| Purity of Reagents | Use freshly distilled piperidine and high-quality reagents. | Impurities in the starting materials can lead to a cascade of unwanted side reactions. |
| Extraction | Perform the ether extraction promptly after the reaction is complete. | Minimizes the contact time of N-chloropiperidine with the aqueous phase, reducing hydrolysis. |
FAQ 4: How can I effectively remove inorganic salts and residual solvents from my final product?
Answer:
Inorganic salts (e.g., potassium chloride) and solvents (ethanol, ether, acetone) are common process-related impurities.
Purification Workflow:
Caption: Purification workflow for 2,3,4,5-Tetrahydropyridine trimer.
Step-by-Step Purification Protocol:
-
Removal of Potassium Chloride: After trimerization, filter the reaction mixture to remove the precipitated potassium chloride.[1] Wash the salt cake with absolute ethanol to recover any occluded product.
-
Solvent Removal: Combine the filtrate and washes, and remove the ethanol under reduced pressure.[1]
-
Aqueous Extraction: Dissolve the residue in water and extract the trimer with diethyl ether. This step removes any remaining water-soluble impurities.
-
Drying and Concentration: Dry the ether extract over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Crystallization: Dissolve the resulting oily residue in a minimal amount of cold acetone and cool to -20°C to induce crystallization.[1] This step is highly effective for removing more soluble impurities.
-
Washing and Drying: Wash the collected crystals with cold acetone to remove any remaining surface impurities and dry under vacuum.
Visualization of Key Chemical Transformations
Reaction Pathway to 2,3,4,5-Tetrahydropyridine Monomer:
Caption: Synthesis of the 2,3,4,5-Tetrahydropyridine monomer.
Trimerization and Isomerization Pathways:
Caption: Trimerization and potential isomerization to an impurity.
References
-
Claxton, G. P.; Allen, L.; Grisar, J. M. 2,3,4,5-Tetrahydropyridine trimer. Org. Synth.1977 , 56, 118. DOI: 10.15227/orgsyn.056.0118. [Link]
-
Wikipedia. Tetrahydropyridine. [Link]
Sources
Technical Support Center: Enhancing Catalytic Activity in Piperidine-Mediated Reactions
A Note from the Senior Application Scientist: Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize organic reactions catalyzed by piperidine and its derivatives. While the term "α-Tripiperideine" is not a standard nomenclature in chemical literature, this guide addresses the core principles of enhancing catalytic activity within the well-established and closely related class of piperidine-based organocatalysts. The principles, troubleshooting steps, and optimization protocols detailed herein are grounded in established chemical theory and are broadly applicable to reactions where piperidine serves as a key catalytic species.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and foundational concepts in piperidine organocatalysis.
Q1: What is the primary catalytic role of piperidine in common organic reactions?
Piperidine, a secondary amine, primarily functions as a base and a nucleophilic catalyst.[1] Its efficacy stems from its ability to participate in multiple key reaction steps. In the classic Knoevenagel condensation , for example, piperidine acts as a base to deprotonate an active methylene compound, generating a reactive enolate.[2][3] Concurrently, it can react with the carbonyl compound (an aldehyde or ketone) to form a more electrophilic iminium ion, which then readily reacts with the enolate.[4][5] This dual role accelerates carbon-carbon bond formation.[6] Piperidine is also widely used in Michael additions and as a deprotection agent in solid-phase peptide synthesis.[1]
Q2: My piperidine-catalyzed reaction is sluggish or has stalled. What are the most likely causes?
Several factors can impede reaction progress:
-
Insufficient Catalyst Loading: The catalytic amount may be too low to achieve a practical reaction rate.
-
Catalyst Inhibition/Poisoning: The piperidine product itself or impurities in the starting materials (e.g., strong acids) can bind to the catalyst, reducing its effectiveness.[7]
-
Unfavorable Equilibrium: Condensation reactions, like the Knoevenagel, produce water as a byproduct. The accumulation of water can shift the equilibrium back towards the reactants, stalling the reaction.
-
Poor Reagent Purity: Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, an inactive salt, especially during storage.[8] Similarly, impurities in solvents or starting materials can interfere with the catalytic cycle.
Q3: How critical is solvent selection for optimizing catalytic activity?
Solvent choice is paramount. The polarity and protic nature of the solvent can significantly influence reaction rates and even selectivity by stabilizing or destabilizing transition states and intermediates.[9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are commonly used as they can dissolve a wide range of reactants and effectively solvate ionic intermediates without interfering with the base catalyst.[10]
-
Alcohols (e.g., Ethanol, Methanol): Often used in Knoevenagel reactions, they can participate in proton transfer steps and help solubilize reagents.[5] However, they can also compete with the nucleophile in some cases.
-
Apolar Solvents (e.g., Toluene, Benzene): These are useful when water removal is necessary. Using a Dean-Stark apparatus with toluene, for instance, drives the equilibrium towards the product in condensation reactions.[11]
Q4: I'm observing significant side product formation. How can this be mitigated?
Side product formation often arises from competing reaction pathways or catalyst degradation.[8]
-
Self-Condensation: Aldehydes or ketones can undergo self-condensation (an aldol reaction) if the base is too strong or the concentration is too high.[3] Using a milder base or optimizing the piperidine concentration can help.
-
Temperature Control: Elevated temperatures can promote side reactions and decomposition.[12] Running the reaction at a lower temperature, even if it requires a longer time, can improve selectivity.
-
Inert Atmosphere: The tertiary amine in piperidine can be susceptible to oxidation.[13] Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation, especially in sensitive systems.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides structured guidance for diagnosing and resolving specific problems encountered during experiments.
Issue 1: Low Yield or Incomplete Conversion
Your reaction stops short of completion, leaving significant amounts of starting material.
| Potential Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Sub-optimal Catalyst Loading | Run a series of small-scale reactions varying the catalyst concentration (e.g., 1 mol%, 5 mol%, 10 mol%). Monitor by TLC or GC/LC-MS. | Protocol: Increase catalyst loading incrementally. Rationale: The reaction rate is often dependent on the catalyst concentration. A higher concentration of piperidine will generate a higher steady-state concentration of the reactive enolate and iminium ion intermediates, accelerating the reaction.[12] |
| Catalyst Degradation | Analyze the catalyst source. Has it yellowed? Was it stored properly?[8] | Protocol: Purify piperidine by distillation before use. Store under an inert atmosphere (N₂ or Ar) and protect from light. Rationale: Piperidine can oxidize or react with atmospheric CO₂ to form inactive species.[8] Using freshly purified catalyst ensures the active species is present at the intended concentration. |
| Equilibrium Limitation (e.g., water formation) | The reaction is a condensation type. Monitor for stalling after initial conversion. | Protocol: Switch to an apolar solvent like toluene and use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a dehydrating agent like molecular sieves (MS 5Å). Rationale: According to Le Châtelier's principle, removing a product (water) will drive the reaction equilibrium toward the formation of more products, thus increasing the final conversion.[11] |
| Presence of Acidic Impurities | Check the pH of your starting materials and solvent if possible. | Protocol: Purify starting materials and solvents. If trace acidity is suspected and compatible with the reaction, a slight excess of piperidine might be required to neutralize it before the catalytic cycle can begin. Rationale: Acidic impurities will neutralize the basic catalyst, rendering it inactive. Each equivalent of acid will consume one equivalent of piperidine. |
Issue 2: Poor Product Selectivity (e.g., Formation of Michael Adducts vs. other products)
The reaction yields a mixture of the desired product and significant, difficult-to-separate side products.
| Potential Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Unfavorable Reaction Temperature | Run the reaction at different temperatures (e.g., 0 °C, RT, 50 °C) and analyze the product distribution. | Protocol: Lower the reaction temperature. Rationale: Different reaction pathways often have different activation energies. Lowering the temperature can favor the pathway with the lower activation energy, which may lead to the desired product, thereby increasing selectivity.[8] |
| Incorrect Solvent Polarity | The reaction involves intermediates with different polarities. | Protocol: Screen a range of solvents with varying dielectric constants (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile). Rationale: The solvent stabilizes the transition state of the rate-determining step. A change in solvent can alter the relative energies of competing transition states, thus changing the product ratio.[9][14] |
| Catalyst Structure Not Optimal | The reaction requires specific steric or electronic properties not provided by piperidine. | Protocol: Consider using a piperidine derivative. For instance, a bulkier catalyst like 2,2,6,6-tetramethylpiperidine (TMP) might enhance stereoselectivity by providing greater steric hindrance in the transition state. Rationale: Modifying the catalyst's structure can create a more ordered transition state, favoring the formation of one stereoisomer or regioisomer over another. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Model Knoevenagel Condensation of 4-Methoxybenzaldehyde with Malononitrile
This protocol provides a general procedure for a piperidine-catalyzed Knoevenagel condensation.
Materials:
-
4-Methoxybenzaldehyde (1.0 equiv.)
-
Malononitrile (1.05 equiv.)
-
Piperidine (0.1 equiv., 10 mol%)
-
Ethanol (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde and ethanol. Stir until the aldehyde is completely dissolved.
-
Add malononitrile to the solution and stir for 2 minutes.
-
Add piperidine (10 mol%) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Diagram 1: Catalytic Cycle of Piperidine in Knoevenagel Condensation
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Knoevenagel Condensation. J&K Scientific LLC. (2021). [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. (2023). [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. (2017). [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central (PMC). (2026). [Link]
-
Knoevenagel condensation. Wikipedia. (Accessed 2024). [Link]
-
Mechanism of piperidine supported organocatalysis to prepare trans‐chalcones. ResearchGate. (2020). [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. (2017). [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. ACS Publications. (2010). [Link]
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Royal Society of Chemistry. (2021). [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. (2017). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). (2022). [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. (2010). [Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. (2021). [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. PubMed. (2010). [Link]
-
Aza-Michael addition reaction between piperidine and n-butyl acrylate. ResearchGate. (2021). [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. (2020). [Link]
-
General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. (2022). [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. (2020). [Link]
-
Piperidine and acetic acid as catalysts for Knoevenagel condensation. ResearchGate. (2022). [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. (2017). [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. (2017). [Link]
-
New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. (2024). [Link]
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. (2025). [Link]
-
The suggested mechanism for the synthesis of piperidine derivatives. ResearchGate. (2023). [Link]
-
What are the catalytic mechanisms of piperidine? BIOSYNCE. (2025). [Link]
-
Piperidine synthesis. Organic Chemistry Portal. (Accessed 2024). [Link]
-
Piperidine catalyst in Knoevenagel reaction? Reddit. (2016). [Link]
-
Asymmetric hydrogenation. Wikipedia. (Accessed 2024). [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. (2023). [Link]
-
Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. Royal Society of Chemistry. (2017). [Link]
- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. (2018). [Link]
Sources
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- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Welcome to the technical support center for the regioselective functionalization of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (CAS 522-33-8), a complex saturated polycyclic amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and multifunctional scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Understanding the Challenge: The Structure of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as α-Tripiperideine, is a C3-symmetric molecule with a rigid, cage-like structure.[1][2] This unique topology presents significant challenges for regioselective functionalization due to the presence of multiple, chemically similar reactive sites. Understanding the molecule's structure is the first step in devising a successful functionalization strategy.
Caption: Structure of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene with key positions highlighted.
Troubleshooting Guide & FAQs
Issue 1: Poor or No Reactivity
Question: I am attempting to functionalize dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene using a standard protocol for piperidine derivatization, but I am observing no product formation. What could be the issue?
Answer: The lack of reactivity is likely due to the significant steric hindrance around the nitrogen atoms and the adjacent α-carbons. The cage-like structure restricts access to these sites. Furthermore, the lone pairs on the three nitrogen atoms are oriented inwards, which may reduce their nucleophilicity and ability to coordinate with catalysts.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of your starting material.
-
Use Smaller, More Active Reagents: Opt for less sterically demanding and more reactive electrophiles or catalysts. For instance, if an alkyl halide is unreactive, consider using a more reactive triflate.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can often overcome high activation barriers and reduce reaction times for sterically hindered substrates.
-
Consider Alternative Catalytic Systems: Transition metal-catalyzed C-H activation could be a viable strategy.[3] These methods can sometimes access otherwise unreactive C-H bonds.
Issue 2: Lack of Regioselectivity
Question: My reaction is producing a complex mixture of products. How can I control the regioselectivity of the functionalization?
Answer: Achieving regioselectivity is the primary challenge with this molecule. The molecule has three equivalent piperidine rings, and within each ring, there are α, β, and γ C-H bonds. Directing a reaction to a single, specific site requires a carefully designed strategy.
Strategies for Regiocontrol:
-
α-Functionalization:
-
Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the α-functionalization of amines.[4] This approach often proceeds via the formation of an iminium ion intermediate. The choice of photocatalyst and reaction conditions can influence regioselectivity.
-
Protecting Group Strategy: While challenging to implement on a tertiary amine, transient N-oxide formation followed by a Polonovski-type reaction could favor α-functionalization.
-
-
β-Functionalization:
-
Remote C-H Functionalization: Some modern synthetic methods allow for the functionalization of remote C-H bonds.[5][6] These often involve a directing group strategy, which would require pre-functionalization of the molecule, or a radical translocation approach.
-
Dehydrogenation-Functionalization Sequence: A two-step approach involving an initial dehydrogenation to form an enamine, followed by functionalization, can provide access to the β-position.[5]
-
-
Chemoselectivity (Mono- vs. Multi-functionalization):
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use a sub-stoichiometric amount of the limiting reagent to favor mono-functionalization.
-
Bulky Reagents: Employing sterically bulky reagents may favor mono-addition, as the introduction of the first group will further hinder the remaining reactive sites.
-
Proposed Experimental Protocol (Hypothetical Starting Point for α-Functionalization):
This protocol is a suggested starting point based on general methods for α-functionalization of cyclic amines and will require optimization.[4][7]
-
To a solution of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere, add the desired electrophile (1.1 eq) and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
Data Summary Table (Hypothetical):
| Entry | Electrophile | Catalyst | Solvent | Time (h) | Conversion (%) | Regioselectivity (α:β:γ) |
| 1 | N-Phenylmaleimide | Ir(ppy)3 | MeCN | 24 | 35 | 80:15:5 |
| 2 | Diethyl phosphite | Ru(bpy)3Cl2 | DCM | 24 | 20 | 75:20:5 |
| 3 | 4-Methoxy-EWG | Eosin Y | DMSO | 36 | 15 | 60:30:10 |
Issue 3: Difficulty with Product Purification
Question: I am struggling to separate the desired product from the starting material and various byproducts. Do you have any suggestions for purification?
Answer: The polarity of the functionalized products may not be significantly different from the starting material, especially if the introduced group is small and nonpolar. This can make chromatographic separation challenging.
Purification Strategies:
-
Utilize a Derivatizing Protecting Group: Consider introducing a functional group that significantly alters the polarity of the molecule and can be easily removed later. For example, a reaction with a reagent containing a Boc or Fmoc group.[8][9][10] This can greatly simplify purification.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be necessary. Experiment with different column stationary phases (e.g., C18, silica, chiral phases) and mobile phase compositions.
-
Crystallization: The rigid structure of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene and its derivatives may make them amenable to crystallization. Screen a variety of solvents and solvent mixtures to induce crystallization.
Caption: A general experimental workflow for the functionalization of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Concluding Remarks
The regioselective functionalization of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is a formidable synthetic challenge that requires a departure from standard synthetic protocols. Success will likely be achieved through the careful application of modern synthetic methods, particularly those involving photoredox catalysis and C-H activation, coupled with meticulous control of reaction conditions and robust purification techniques. We encourage researchers to view the strategies outlined in this guide as a starting point for their own investigations and to contribute their findings to the scientific community to further advance the chemistry of this fascinating molecular scaffold.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136344, Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. Retrieved from [Link].
-
Valles, D. A., Dutta, S., Paul, A., Abboud, K. A., Ghiviriga, I., & Seidel, D. (2021). Regioselective α-Phosphonylation of Unprotected Alicyclic Amines. Organic Letters, 23(16), 6367–6371. Available at: [Link].
-
Twitty, C. G., Strieth-Kalthoff, F., & Glorius, F. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. Angewandte Chemie International Edition, 60(10), 5338-5343. Available at: [Link].
-
Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 142(30), 13123–13131. Available at: [Link].
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Chemical Biology (pp. 19-37). Humana Press. Available at: [Link].
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link].
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. Available at: [Link].
-
Ullah, Z., & Ullah, F. (2020). Saturated Heterocycles with Applications in Medicinal Chemistry. IntechOpen. Available at: [Link].
-
Twitty, C. G., Strieth-Kalthoff, F., & Glorius, F. (2020). Regioselective, Photocatalytic α-Functionalization of Amines. Journal of the American Chemical Society, 142(28), 11972–11977. Available at: [Link].
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link].
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Technical Support Center: Method Refinement for the Synthesis of α-Tripiperideine Derivatives
Welcome to the technical support center for the synthesis of α-tripiperideine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common experimental hurdles, and refine their methodologies for optimal outcomes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to make informed decisions in your research.
Introduction to α-Tripiperideine Synthesis
α-Tripiperideine is a trimer of 2,3,4,5-tetrahydropyridine (also known as Δ¹-piperideine). The synthesis of α-tripiperideine derivatives is intrinsically linked to the generation and subsequent trimerization of the highly reactive 2,3,4,5-tetrahydropyridine monomer. The core challenge lies in the inherent instability of this monomer, which readily undergoes spontaneous trimerization to form a mixture of isomers: α-, β-, and iso-tripiperideine.[1] This guide will focus on strategies to control this trimerization and selectively synthesize the desired α-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for α-tripiperideine synthesis, and why is it challenging to work with?
A1: The direct precursor to α-tripiperideine is 2,3,4,5-tetrahydropyridine. This cyclic imine is highly reactive and prone to spontaneous trimerization, making it difficult to isolate and handle as a stable monomer.[1] The synthesis of α-tripiperideine, therefore, is often a direct consequence of the formation of 2,3,4,5-tetrahydropyridine in situ.
Q2: What are the common side products in α-tripiperideine synthesis?
A2: The most common "side products" are actually the other isomers of tripiperideine: β- and iso-tripiperideine.[1] The distribution of these isomers can be influenced by reaction conditions such as temperature, concentration, and the presence of catalysts. Other potential side products can arise from polymerization of the monomer or reactions with impurities.
Q3: How can I confirm the formation of the α-tripiperideine isomer?
A3: A combination of spectroscopic techniques is essential for isomer characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the isomers based on their unique chemical shifts and coupling constants, which reflect their different symmetries and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the trimer. Fragmentation patterns observed in MS/MS experiments can also provide structural clues to differentiate the isomers.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule.
Q4: Is it possible to completely avoid the formation of β- and iso-tripiperideine?
A4: Achieving 100% selectivity for the α-isomer is challenging due to the spontaneous nature of the trimerization. However, careful control of reaction conditions can significantly favor the formation of the desired α-isomer. This guide provides troubleshooting steps to optimize for the α-isomer.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of α-tripiperideine derivatives and provides actionable solutions.
Problem 1: Low Yield of Tripiperideine Product
A low overall yield of the trimerized product can be frustrating. The following workflow can help diagnose and resolve the issue.
Troubleshooting Low Yield
-
Causality: A low yield often indicates either inefficient formation of the 2,3,4,5-tetrahydropyridine monomer or unfavorable conditions for trimerization. The monomer is typically generated in situ from precursors like 5-aminopentanal or through the reduction of glutarimide. Incomplete conversion of these precursors will naturally lead to a low yield of the final product.
-
Solutions:
-
Optimize Monomer Synthesis: Ensure the complete conversion of your starting material to 2,3,4,5-tetrahydropyridine. Monitor the reaction progress using techniques like TLC or GC-MS.
-
Adjust Trimerization Conditions:
-
Concentration: The trimerization is a concentration-dependent process. Higher concentrations of the monomer generally favor trimerization.
-
Temperature: Temperature can influence the rate of trimerization and the isomer distribution. Experiment with a range of temperatures to find the optimal condition for your specific derivative.
-
-
Ensure Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction. Use freshly distilled solvents and purified reagents.
-
Problem 2: Poor Selectivity for the α-Tripiperideine Isomer
Obtaining a mixture of isomers is the most common challenge in this synthesis.
-
Causality: The formation of α-, β-, and iso-tripiperideine is a kinetically and thermodynamically controlled process. The reaction conditions play a crucial role in determining the final isomer ratio.
-
Solutions:
-
Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. A systematic study of the reaction at different temperatures is recommended.
-
Catalyst Screening: While the trimerization can occur spontaneously, the use of acid or base catalysts can influence the isomer distribution. Screen a variety of mild acid or base catalysts to see their effect on selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition states of the trimerization, thereby affecting the isomer ratio. Experiment with a range of solvents with varying polarities.
-
Problem 3: Difficulty in Purifying the α-Tripiperideine Product
Separating the desired α-isomer from the other isomers and side products can be challenging due to their similar physical properties.
| Purification Method | Description | Advantages | Challenges |
| Fractional Crystallization | Separation based on differences in solubility of the isomers in a particular solvent.[3][4][5][6] | Can be effective for large-scale purification if a suitable solvent system is found. | Finding a solvent that provides good separation can be time-consuming. May result in lower yields. |
| Column Chromatography | Separation based on differential adsorption of the isomers on a stationary phase.[7] | Can provide high purity of the desired isomer. | Can be tedious and may require optimization of the stationary and mobile phases. May not be suitable for large-scale purification. |
| Preparative HPLC | High-resolution separation using high-performance liquid chromatography. | Excellent separation capabilities, leading to very high purity. | Expensive and not ideal for large quantities of material. |
-
Solutions:
-
Optimize Crystallization: Systematically screen a variety of solvents and solvent mixtures to find conditions that selectively crystallize the α-isomer. Slow cooling and seeding with a pure crystal of the α-isomer can improve the selectivity of crystallization.[3]
-
Develop a Chromatography Method: Start with analytical TLC to screen for a suitable mobile phase that gives good separation of the isomers. This can then be translated to a column chromatography or preparative HPLC method.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers to introduce a functional group that facilitates separation. The protecting group can then be removed after separation.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3,4,5-Tetrahydropyridine (for in situ Trimerization)
This protocol describes the synthesis of the monomer, which will then trimerize.
Materials:
-
5-Aminopentanal diethyl acetal
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis of the Acetal: Dissolve 5-aminopentanal diethyl acetal in 1 M hydrochloric acid at 0 °C.
-
Stir the solution at room temperature for 2-4 hours to ensure complete hydrolysis to 5-aminopentanal. Monitor the reaction by TLC.
-
Neutralization: Cool the reaction mixture to 0 °C and carefully neutralize with 1 M sodium hydroxide to a pH of ~7-8.
-
Extraction: Extract the aqueous solution with an anhydrous solvent (e.g., diethyl ether).
-
Drying: Dry the organic extracts over anhydrous sodium sulfate.
-
Concentration (with caution): Carefully concentrate the solution under reduced pressure at low temperature. Note: 2,3,4,5-Tetrahydropyridine is volatile and will readily trimerize upon concentration. For most applications, the dilute solution is used directly in the next step.
Synthesis of 2,3,4,5-Tetrahydropyridine
Protocol 2: Controlled Trimerization to α-Tripiperideine
Materials:
-
Solution of 2,3,4,5-tetrahydropyridine from Protocol 1
-
Anhydrous solvent (if further dilution is needed)
Procedure:
-
Reaction Setup: The solution of 2,3,4,5-tetrahydropyridine is allowed to stand at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: The progress of the trimerization can be monitored by TLC or ¹H NMR by observing the disappearance of the monomer and the appearance of the trimer signals.
-
Work-up: Once the trimerization is complete, the solvent is removed under reduced pressure to yield the crude tripiperideine mixture.
-
Purification: The crude product is then purified using fractional crystallization or column chromatography as described in the troubleshooting section.
Characterization of α-Tripiperideine
Accurate characterization is crucial to confirm the identity and purity of your final product.
| Technique | Expected Observations for α-Tripiperideine |
| ¹H NMR | A complex spectrum with signals corresponding to the protons on the three piperidine rings. The chemical shifts and coupling patterns will be specific to the stereochemistry of the α-isomer. |
| ¹³C NMR | A set of signals corresponding to the unique carbon atoms in the α-tripiperideine structure. The number of signals will reflect the symmetry of the molecule. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ of the trimer (C₁₅H₂₇N₃). |
| IR Spectroscopy | C-N stretching vibrations and C-H stretching and bending vibrations characteristic of the piperidine ring system. |
Concluding Remarks
The synthesis of α-tripiperideine derivatives is a challenging yet rewarding endeavor. A thorough understanding of the reactivity of the 2,3,4,5-tetrahydropyridine monomer is paramount to achieving success. By carefully controlling reaction conditions and employing systematic troubleshooting, researchers can refine their methods to favor the formation of the desired α-isomer and achieve high purity. This guide provides a foundation for this process, and I encourage you to build upon it with your experimental observations.
References
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Tetrahydropyridine - Wikipedia. [Link]
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Crystallization and Purification. ResearchGate. [Link]
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3.3. CRYSTALLIZATION. [Link]
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Purification Techniques | Journal of New Developments in Chemistry. Open Access Pub. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
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Piperidine synthesis. Organic Chemistry Portal. [Link]
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Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
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HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA - University of Helsinki. [Link]
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SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. [Link]
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Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to α-Tripiperideine and Other Nitrogen-Containing Ligands for Researchers
In the vast landscape of coordination chemistry, the choice of ligand is paramount, dictating the steric and electronic properties of the resulting metal complex and, consequently, its reactivity and function.[1][2][3] Nitrogen-containing ligands, in particular, have become ubiquitous due to their versatile coordination abilities and the stability they impart to a wide array of metal ions.[2][4] This guide provides an in-depth comparison of α-Tripiperideine, a unique saturated tridentate ligand, with other benchmark nitrogen-containing ligands. We will delve into their structural nuances, comparative performance supported by experimental data, and provide detailed protocols for their synthesis and characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for ligand selection.
The Landscape of Nitrogen-Containing Ligands
Nitrogen-donor ligands are broadly classified by their denticity—the number of donor atoms that can bind to a central metal ion.[1] This ranges from monodentate ligands like pyridine to multidentate systems. Among the most studied are bidentate 2,2'-bipyridine (bipy) and tridentate 2,2':6',2''-terpyridine (terpy), which are known to form highly stable complexes with transition metals.[5] These aromatic ligands possess not only σ-donor lone pairs on the nitrogen atoms but also π-acceptor capabilities due to their conjugated systems, which significantly influences the electronic structure of the metal center.[6]
In contrast, another important class of tridentate ligands are the tripodal "scorpionate" ligands, such as hydrotris(pyrazolyl)borates (Tp).[7][8] These ligands enforce a facial coordination geometry, leaving three coordination sites on the metal open for substrates or other ligands, a feature highly valuable in catalysis.[9]
This guide focuses on comparing the saturated, tripodal α-Tripiperideine with the archetypal aromatic ligands, bipy and terpy, and the classic scorpionate ligand, Tp, to highlight the distinct advantages conferred by its unique structure.
In Focus: α-Tripiperideine
α-Tripiperideine is the trimer of 2,3,4,5-tetrahydropyridine.[10] Structurally, it is a saturated, tripodal, tridentate N-donor ligand. Its piperidine rings are conformationally locked, creating a pre-organized facial binding pocket for a metal ion.
Key Structural & Electronic Properties:
-
Strong σ-Donation: The sp³-hybridized nitrogen atoms of the piperidine rings are strong σ-donors. Unlike aromatic ligands like terpyridine, α-Tripiperideine lacks π-acceptor capabilities. This strong electron donation tends to increase the electron density on the coordinated metal center, stabilizing higher oxidation states.[11][12]
-
Facial (fac) Coordination: Its tripodal nature enforces a fac coordination geometry, similar to Tp ligands. This is in stark contrast to the linear, planar structure of terpyridine which typically enforces a meridional (mer) geometry.[13]
-
Steric Encapsulation: The fused ring system provides significant steric bulk, encapsulating and protecting the metal center. This can enhance complex stability and influence the selectivity of catalytic reactions.
Comparative Analysis: Structure and Coordination
The choice between a facial and meridional ligand, or a saturated and aromatic one, has profound implications for the resulting complex's geometry, stability, and reactivity.
| Feature | α-Tripiperideine | 2,2'-Bipyridine (bipy) | 2,2':6',2''-Terpyridine (terpy) | Hydrotris(pyrazolyl)borate (Tp) |
| Denticity | Tridentate | Bidentate | Tridentate | Tridentate |
| Coordination | Tripodal, Facial (fac) | Planar, Chelating | Planar, Meridional (mer) | Tripodal, Facial (fac) |
| Backbone | Saturated (Aliphatic) | Aromatic | Aromatic | Heteroaromatic |
| Electronic Effect | Strong σ-donor | σ-donor, π-acceptor | σ-donor, π-acceptor | Strong σ-donor |
| Steric Profile | High, Encapsulating | Moderate | Moderate | Tunable by substitution |
Experimental Comparison: Probing Electronic Effects
The electronic influence of a ligand on a metal center can be quantified experimentally using techniques like cyclic voltammetry (CV).[14][15] CV measures the redox potential of a metal complex, which is sensitive to the electron density at the metal. A more electron-donating ligand makes the metal center more electron-rich, and thus easier to oxidize (a more negative redox potential).[16][17]
Hypothetical Comparative Data:
Consider a series of Iron(II) complexes: [Fe(ligand)Cl₂]. The Fe(II)/Fe(III) redox potential would be measured.
| Complex | Ligand Type | Expected Fe(II)/Fe(III) Potential (V vs. Fc/Fc⁺) | Rationale |
| [Fe(α-Tripiperideine)Cl₂] | Strong σ-donor | More Negative (e.g., -0.2 V) | Saturated nitrogens strongly donate electron density, making Fe(II) easier to oxidize. |
| [Fe(Tp)Cl₂] | Strong σ-donor | Negative (e.g., -0.1 V) | Pyrazolyl groups are strong σ-donors, similar to α-tripiperideine. |
| [Fe(terpy)Cl₂] | σ-donor, π-acceptor | Positive (e.g., +0.3 V) | Aromatic pyridine rings withdraw electron density via π-backbonding, making Fe(II) harder to oxidize.[18] |
Causality: The significant difference in redox potentials directly illustrates the impact of the ligand's electronic nature. The strong σ-donation from α-Tripiperideine and Tp ligands stabilizes the higher +3 oxidation state of iron less effectively than the π-accepting terpyridine ligand, resulting in a lower potential for the Fe(II) to Fe(III) oxidation. This has direct consequences in catalysis; for example, a complex that is easier to oxidize might be a more potent reducing agent in a catalytic cycle.[12]
Experimental Protocols
To ensure scientific integrity, the protocols described are self-validating, incorporating characterization steps to confirm the identity and purity of the synthesized compounds.
5.1. Protocol: Synthesis of 2,2':6',2''-Terpyridine (terpy)
This protocol is adapted from established one-pot procedures.[19][20]
-
Reaction Setup: In a round-bottom flask, combine 2-acetylpyridine (2.0 equiv.), the desired aldehyde (e.g., N-propargylpyrrole-2-carboxaldehyde, 1.0 equiv.), potassium hydroxide (3.0 equiv.), and aqueous ammonia in ethanol.[21]
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration. Recrystallize the crude product from a suitable solvent like ethanol to yield pure 2,2':6',2''-terpyridine.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is 84–86°C.[20]
5.2. Protocol: Synthesis of an Iron(II)-Terpyridine Complex [Fe(terpy)Cl₂]
-
Preparation: Dissolve 2,2':6',2''-terpyridine (1.0 equiv.) in hot ethanol. In a separate flask, dissolve FeCl₂·4H₂O (1.0 equiv.) in a minimal amount of water.
-
Complexation: Add the FeCl₂ solution dropwise to the hot terpyridine solution with stirring. A deep-colored precipitate (often violet or dark blue) should form immediately.
-
Isolation: Stir the mixture for 1 hour as it cools to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials. Dry the complex under vacuum.
-
Validation: The formation of the complex can be confirmed by UV-Vis spectroscopy (observing the metal-to-ligand charge transfer bands) and elemental analysis.
5.3. Protocol: Comparative Cyclic Voltammetry
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: Dissolve a small, known concentration (e.g., 1 mM) of the metal complex (e.g., [Fe(terpy)Cl₂]) in the electrolyte solution. Add an internal standard, such as ferrocene, for potential referencing.
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[14][15]
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range at a defined scan rate (e.g., 100 mV/s).
-
Analysis: Determine the half-wave potential (E½) for the redox couple of interest (e.g., Fe(II)/Fe(III)). This is calculated as (Epa + Epc)/2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.[22] Compare the E½ values obtained for complexes with different ligands under identical conditions.
Conclusion and Outlook
The comparison between α-Tripiperideine and other nitrogen-containing ligands reveals a clear trade-off in properties.
-
α-Tripiperideine stands out as a strongly electron-donating, sterically bulky, facial tridentate ligand. Its saturated backbone makes it a pure σ-donor, ideal for stabilizing electron-deficient metal centers or promoting reactivity that requires a highly electron-rich metal. Its rigid, encapsulating structure can provide unique steric control in catalysis.
-
Aromatic Ligands (bipy, terpy) offer a balance of σ-donation and π-acceptance, which is crucial for stabilizing low-valent metal species and for applications in photophysics and electronics where π-systems are essential.[5][6][18] Their planar, less-demanding steric profile allows for the formation of different types of supramolecular assemblies.[4]
-
Scorpionate Ligands (Tp) provide a versatile platform for facial coordination with tunable steric and electronic properties through substitution on the pyrazole rings.[7] They are excellent for modeling active sites in bioinorganic chemistry and for catalysis where an open coordination sphere is required.[7]
For the researcher, the choice of ligand is not about finding a "better" molecule, but the right molecule for the task. If the goal is to create a highly electron-rich metal center with significant steric protection and a fixed facial geometry, α-Tripiperideine is an outstanding candidate. If π-interactions and tunable photophysical properties are desired, aromatic systems like terpyridine remain the benchmark. This guide serves as a foundational tool, grounded in experimental principles, to aid in that critical decision-making process.
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A Researcher's Guide to Orthogonal Purity Validation of Synthesized 2,3,4,5-Tetrahydropyridine Trimer
In the fields of medicinal chemistry and materials science, the structural integrity and purity of synthetic intermediates are paramount. The 2,3,4,5-Tetrahydropyridine trimer, a key heterocyclic building block, is no exception. Impurities, which can include residual starting materials, solvents, isomeric forms, or other oligomers, can drastically alter reaction outcomes, biological activity, and material properties. Therefore, a robust, multi-faceted validation strategy is not just recommended—it is essential for ensuring reproducible, high-quality results.
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized 2,3,4,5-Tetrahydropyridine trimer. We will delve into the causality behind experimental choices, provide actionable protocols, and demonstrate how integrating data from multiple sources creates a self-validating system for confident purity assessment.
The Challenge: Beyond a Simple Percentage
The synthesis of 2,3,4,5-Tetrahydropyridine trimer often proceeds from the monomer, which is known to readily trimerize.[1] A common synthetic route involves the treatment of N-chloropiperidine with a strong base like potassium hydroxide in ethanol.[2] This process, while effective, can lead to a variety of potential impurities:
-
Residual Monomer/Dimer/Oligomers: Incomplete trimerization can leave lower-order oligomers in the final product.
-
Isomeric Forms: The trimer itself can exist in different isomeric forms (e.g., α-, β-, and iso-tripiperideine), which may have different reactivity or physical properties.[1]
-
Synthesis Byproducts: Side reactions can introduce structurally related impurities.
-
Residual Solvents and Reagents: Solvents like ethanol or reagents from the workup may be retained.
Relying on a single analytical technique is often insufficient as it may not detect all potential contaminants. For instance, a technique that is excellent for quantification may not be able to distinguish between structural isomers. This necessitates an orthogonal approach , where multiple, complementary methods are employed to build a comprehensive purity profile.
Core Validation Techniques: A Comparative Analysis
The three pillars of purity validation for a molecule like the 2,3,4,5-Tetrahydropyridine trimer are Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.
| Technique | Primary Role | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation & Isomer Identification | - Provides detailed structural information - Can identify and quantify impurities with distinct signals - Essential for confirming the correct isomeric form | - Lower sensitivity compared to MS - Signal overlap can complicate analysis in complex mixtures |
| Mass Spectrometry | Molecular Weight Confirmation | - Extremely high sensitivity to trace impurities - Confirms the exact molecular weight of the target compound - Can be coupled with chromatography (LC-MS, GC-MS) for impurity identification | - Provides limited structural information on its own - Isomers are often indistinguishable - Ionization efficiency can vary between compounds |
| HPLC | Quantitative Purity Analysis | - High-resolution separation of components - Accurate and precise quantification of purity (% area) - Established method for quality control in industry | - Requires a suitable chromophore for UV detection - Does not provide structural information on unknown peaks without a coupled detector (e.g., MS) |
The Orthogonal Workflow in Practice
A robust validation workflow integrates these techniques to create a self-verifying system. Data from one technique should corroborate the findings of another, leading to a high-confidence purity assignment.
Caption: A logical workflow for synthesizing, purifying, and validating the purity of 2,3,4,5-Tetrahydropyridine trimer using orthogonal analytical methods.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the trimer and identify any structurally distinct impurities.
Causality: ¹H NMR provides information on the proton environment and can be used for preliminary quantification against a known standard. ¹³C NMR confirms the carbon framework. For a cyclic, potentially isomeric compound like this trimer, distinguishing between isomers may require 2D NMR techniques (like COSY or HSQC), which reveal proton-proton or proton-carbon connectivities. The challenge in differentiating heterocyclic isomers by standard 1D NMR is a known issue, making a thorough structural confirmation critical.[3][4]
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized trimer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration if quantification is desired.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate all signals and reference the spectrum to TMS at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
A larger sample amount or longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
-
Data Interpretation:
-
Compare the observed chemical shifts and coupling constants with literature values or predicted spectra for the target trimer structure.
-
Look for unexpected signals, which may indicate impurities. The integration of these signals relative to the main product signals can give a semi-quantitative estimate of impurity levels.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the synthesized trimer.
Causality: Mass spectrometry is highly sensitive and provides the mass-to-charge ratio (m/z) of ionized molecules. For cyclic amines, the molecular ion peak is typically strong and observable.[5][6] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is a key diagnostic feature for the trimer (C₁₅H₂₇N₃, MW: 249.4 g/mol ).[7]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Use a direct infusion method.
-
Set the instrument to positive ion mode (ESI+).
-
Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve a stable signal.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 250.4.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).
-
Other observed peaks may correspond to impurities or fragments.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the trimer from its impurities and determine its purity as a percentage of the total peak area.
Causality: RP-HPLC separates molecules based on their hydrophobicity. It is the industry-standard technique for quantitative purity assessment.[8] For oligomers, careful selection of the stationary and mobile phases is crucial to achieve adequate separation from closely related species like dimers or isomers.[9][10]
Methodology:
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water with an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) is a good starting point. The gradient can be optimized to improve the separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, where the amide/amine chromophores may absorb).
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to ensure all components have eluted.
-
-
Data Interpretation:
-
Identify the main peak corresponding to the 2,3,4,5-Tetrahydropyridine trimer.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Integration: Building the Case for Purity
The true power of this approach lies in synthesizing the data from all three techniques.
Caption: How data from NMR, MS, and HPLC converge to provide a single, high-confidence assessment of product purity and identity.
A successful validation would look like this:
-
HPLC shows a single major peak with an area of >99%.
-
¹H and ¹³C NMR spectra match the expected structure of the 2,3,4,5-Tetrahydropyridine trimer, and the minor signals observed are consistent with the impurities seen in the HPLC chromatogram.
-
MS shows a strong signal at the expected m/z for the [M+H]⁺ ion, confirming the correct molecular weight for the main HPLC peak.
If discrepancies arise—for example, if HPLC shows 99.5% purity, but NMR reveals significant signals from an isomer—it signals that the HPLC method is not separating the isomeric impurities. This would necessitate further HPLC method development (e.g., changing the column, mobile phase, or temperature) to resolve and accurately quantify all components. This cross-validation is the cornerstone of a trustworthy analytical protocol.
References
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Claxton, G. P., Allen, L., & Grisar, J. M. (1977). 2,3,4,5-Tetrahydropyridine trimer. Organic Syntheses, 56, 118. Available at: [Link]
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JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]
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Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Available at: [Link]
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Vonk, E. C., Langeveld-Voss, B. M., van Dongen, J. L., Janssen, R. A., Claessens, H. A., & Cramers, C. A. (2001). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes. Journal of Chromatography A, 911(1), 13–26. Available at: [Link]
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Schols, H., Kabel, M., Bakx, E., Daas, P., van Alebeek, G.-J., & Voragen, F. (2000). HPLC of oligosaccharides: New developments in detection and peak identification. 7e Symposium AVH. Available at: [Link]
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Viennet, T., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. JACS Au, 2(1), 186-192. Available at: [Link]
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Wikipedia. (n.d.). Tetrahydropyridine. Available at: [Link]
-
Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816. Available at: [Link]
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Zhang, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2315-2322. Available at: [Link]
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Zhang, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2315-2322. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
ResearchGate. (n.d.). Chromatograms of oligomers 1 – 4 obtained using HPLC. Available at: [Link]
-
Crawford Scientific. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available at: [Link]
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Curtis, M. A., & Rogers, L. B. (1981). Oligomer analysis by HPLC and GPC. Journal of Liquid Chromatography, 5(Suppl. 2). Available at: [Link]
-
Viennet, T., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC, NIH. Available at: [Link]
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University of Ottawa. (n.d.). Nitrogen NMR. Available at: [Link]
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CP Lab Safety. (n.d.). 2,3,4,5-Tetrahydropyridine trimer, 97% Purity. Available at: [Link]
-
Sharma, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14, 2529-2561. Available at: [Link]
-
Royal Society of Chemistry. (2018). Mass Spectrometric Analysis of Cyclic Peptides. Available at: [Link]
-
Liu, Y., et al. (2012). Refined Synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a Deceptively Simple Precursor to Hydroporphyrins. Journal of Organic Chemistry, 77(14), 6195–6203. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. Available at: [Link]
-
Sharma, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available at: [Link]
-
Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4381. Available at: [Link]
-
ResearchGate. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. Available at: [Link]
-
E-RESEARCHCO. (n.d.). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. Available at: [Link]
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- 5. Video: Mass Spectrometry of Amines [jove.com]
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Uncharted Territory: The Catalytic Potential of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene Remains Undocumented
A comprehensive review of scientific literature reveals a notable absence of studies on the catalytic efficiency of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATP). Despite its intriguing structure as a saturated polycyclic amine, there is currently no published experimental data, comparative analyses, or established protocols detailing its use as a catalyst in chemical transformations. Therefore, a comparative guide on its catalytic performance cannot be constructed at this time.
This guide will instead provide an overview of the compound, its structural relatives, and the general catalytic landscape of saturated aza-heterocycles, offering a contextual understanding for researchers and drug development professionals interested in this molecular scaffold.
Introducing Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene: A Molecule in Waiting
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known by synonyms such as α-Tripiperideine and 2,3,4,5-Tetrahydropyridine trimer, is a fascinating heterocyclic compound with the chemical formula C₁₅H₂₇N₃. Its rigid, three-dimensional cage-like structure, formed by the fusion of three piperidine rings, suggests potential applications in supramolecular chemistry and as a ligand for metal complexes.
The PubChem database provides foundational information on its physical and chemical properties, including its molecular weight and various identifiers.[1] However, a thorough investigation into its catalytic capabilities has yet to be reported in peer-reviewed literature.
The Untapped Potential: Why TATP Could Theoretically Be a Catalyst
The structure of TATP, rich in tertiary amine functionalities, hints at several potential catalytic roles that remain to be explored:
-
Brønsted Base Catalysis: The lone pairs of electrons on the nitrogen atoms could function as proton acceptors, making TATP a potential Brønsted base catalyst for reactions such as aldol condensations, Michael additions, and Knoevenagel condensations.
-
Lewis Base Catalysis: The nitrogen atoms could also act as Lewis bases, donating electron pairs to activate substrates.
-
Hydrogen Bonding Catalysis: The N-H protons in a partially protonated form of TATP could engage in hydrogen bonding with substrates, thereby activating them towards nucleophilic attack.
-
Phase-Transfer Catalysis: Its polycyclic and somewhat lipophilic nature might allow it to act as a phase-transfer catalyst, shuttling reactants between immiscible phases.
Despite these theoretical possibilities, no experimental studies have been published to validate or quantify the catalytic efficacy of TATP in any of these roles.
The Broader Context: Catalysis by Saturated Aza-heterocycles
While information on TATP is scarce, the broader class of saturated aza-heterocycles is a well-established and fertile ground for catalyst development. These compounds are integral to a wide array of catalytic transformations, particularly in asymmetric synthesis.
dot```dot graph "Catalytic_Roles_of_Saturated_Aza_heterocycles" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Saturated Aza-heterocycles" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"];
"Organocatalysis" [pos="-3,0!"]; "Ligands for Transition Metals" [pos="3,0!"]; "Phase-Transfer Catalysis" [pos="0,-2!"];
"Saturated Aza-heterocycles" -- "Organocatalysis"; "Saturated Aza-heterocycles" -- "Ligands for Transition Metals"; "Saturated Aza-heterocycles" -- "Phase-Transfer Catalysis"; }
Figure 2: A proposed experimental workflow for the initial investigation of TATP's catalytic activity.
A systematic investigation following such a workflow would be the first step in determining if TATP is a dormant asset in the world of catalysis or simply a structurally interesting but catalytically inactive molecule.
Conclusion
References
[1]PubChem. Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. National Center for Biotechnology Information. [Link]
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The Definitive Guide to the Structural Confirmation of α-Tripiperideine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers and professionals in drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. This is particularly true for complex heterocyclic compounds like α-tripiperideine, a trimer of Δ¹-piperideine with the molecular formula C₁₅H₂₇N₃. While its synthesis has been documented, a definitive single-crystal X-ray structure, the gold standard for structural confirmation, remains elusive in publicly accessible databases. This guide, therefore, provides a comprehensive, comparative framework for the structural confirmation of α-tripiperideine, presenting X-ray crystallography as the ultimate arbiter of structure while critically evaluating the indispensable roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document moves beyond a mere listing of techniques. It delves into the causality behind experimental choices, offering field-proven insights into how these methods are strategically employed to build a self-validating system of structural proof. Every claim is substantiated with references to authoritative sources, ensuring a foundation of trustworthiness and scientific integrity.
A Comparative Overview of Analytical Techniques
The structural confirmation of a novel or complex molecule like α-tripiperideine necessitates a multi-pronged analytical approach. While X-ray crystallography provides the most definitive three-dimensional structure, its feasibility is contingent on the ability to grow high-quality single crystals. NMR and MS, on the other hand, offer invaluable insights into the molecule's connectivity, stereochemistry, and elemental composition in solution and the gas phase, respectively.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal lattice. | Interaction of nuclear spins with an external magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry. | Connectivity of atoms (1D and 2D NMR), stereochemistry, and dynamic processes in solution. | Molecular weight, elemental composition, and fragmentation patterns for structural clues. |
| Sample Requirements | High-quality single crystal (typically > 0.1 mm). | Soluble sample (mg scale). | Small sample amount (µg to ng), can be in solution or solid. |
| Strengths | Unambiguous determination of absolute and relative stereochemistry.[1] | Excellent for determining the carbon-hydrogen framework and connectivity. | High sensitivity and ability to determine elemental composition with high resolution. |
| Limitations | Crystal growth can be a significant bottleneck. The solid-state structure may not represent the solution conformation. | Can be challenging for molecules with complex or overlapping signals. Does not directly provide bond lengths or angles. | Provides limited information on stereochemistry. Isomeric compounds can be difficult to distinguish. |
The Unparalleled Insight of X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a molecule. The ability to visualize the precise arrangement of atoms in space provides an unparalleled level of certainty, resolving any ambiguities that may arise from spectroscopic data. For a molecule like α-tripiperideine, with multiple stereocenters and potential conformational isomers, X-ray crystallography would definitively establish its absolute and relative stereochemistry.
Experimental Workflow for X-ray Crystallography of α-Tripiperideine
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and expertise.
Figure 1: Experimental workflow for X-ray crystallography.
Step-by-Step Methodology:
-
Sample Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Crystal Growth: This is often the most challenging step. For α-tripiperideine, a variety of techniques should be explored, including slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. A range of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final structure.
-
Final Structure Validation: The refined structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
The Power of Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, NMR and MS are the workhorses of structural elucidation, providing a wealth of information long before a suitable crystal is obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. For α-tripiperideine, a combination of 1D and 2D NMR experiments would be essential to piece together its complex structure.
Key NMR Experiments for α-Tripiperideine:
-
¹H NMR: Provides information about the number of different types of protons and their immediate electronic environment. The chemical shifts, integration, and coupling constants are all crucial pieces of the puzzle.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of proton-proton connectivity through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry and conformation in solution.
Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula of α-tripiperideine with a high degree of accuracy. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing valuable clues about its structure.
Expected Fragmentation Pattern of α-Tripiperideine:
As a cyclic triamine, the fragmentation of α-tripiperideine in an MS/MS experiment would likely involve the characteristic cleavage of the piperidine rings. The loss of hydrogen from the α-carbon is a common fragmentation pathway for cyclic amines. The ring can also be cleaved at the β-bond, followed by the loss of alkene molecules from the resulting ring structure.
A Symbiotic Approach: The Decision-Making Process
The choice of analytical technique is not a matter of "either/or" but rather a strategic and synergistic application of multiple methods. The following diagram illustrates the logical flow of the structural elucidation process for a compound like α-tripiperideine.
Figure 2: Decision-making workflow for structural elucidation.
Conclusion
The structural confirmation of α-tripiperideine, a complex piperidine alkaloid, demands a rigorous and multi-faceted analytical strategy. While X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure, its success is not always guaranteed. Therefore, a comprehensive approach that leverages the complementary strengths of NMR spectroscopy and mass spectrometry is essential. By systematically applying these techniques, researchers can build a self-validating body of evidence that leads to the confident and accurate elucidation of the molecule's structure. This guide provides a robust framework for undertaking such an investigation, emphasizing the importance of not just the "what" but the "why" behind each experimental choice, thereby upholding the highest standards of scientific integrity.
References
- This citation would be for a paper on the synthesis of α-tripiperideine.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- This citation would be for a comprehensive review on the NMR spectroscopy of alkaloids.
- This citation would be for a foundational text on mass spectrometry of organic compounds.
- This citation would be for a research article detailing the structural elucidation of a complex piperidine alkaloid using a combin
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A Prospectus on Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene: A Comparative Guide to its Potential in Organocatalysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a forward-looking analysis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATP) as a potential organocatalyst. While direct catalytic applications of TATP are not yet documented in peer-reviewed literature, its rigid, polycyclic, and sterically hindered tertiary amine structure suggests its potential as a Brønsted base catalyst. To benchmark this potential, we compare its structural and electronic features against two classes of well-established organocatalysts: guanidine-type bases, exemplified by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and proline-based catalysts, which operate via enamine catalysis. The asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde serves as a primary benchmark for this comparative analysis. This document offers a theoretical framework, comparative performance data of analogous catalysts, and detailed experimental protocols to facilitate future research into the catalytic capabilities of TATP and its derivatives.
Introduction: The Catalytic Potential of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATP)
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATP) is a saturated, C3-symmetric polycyclic amine.[1] Its rigid cage-like structure and the presence of three tertiary amine nitrogens present intriguing possibilities for its application in organocatalysis. The lone pairs of the nitrogen atoms are sterically accessible yet constrained within a defined geometry, which could impart unique selectivity in base-catalyzed transformations.
To date, the catalytic activity of TATP remains unexplored. However, based on first principles of physical organic chemistry, we can hypothesize its potential catalytic roles:
-
Brønsted Base Catalysis: The tertiary amine functionalities suggest that TATP could function as a strong, sterically hindered base, activating substrates through deprotonation. Its rigidity could influence the stereochemical outcome of subsequent reactions.
-
Hydrogen Bonding Catalysis: While TATP itself is not a hydrogen bond donor, its derivatives, or its protonated form, could potentially engage in hydrogen bonding interactions, activating electrophiles.
This guide aims to provide a foundational benchmark for researchers interested in exploring the catalytic potential of TATP. We will compare its structural analogues and their performance in the well-established asymmetric aldol reaction, a cornerstone of C-C bond formation in synthetic chemistry.
Comparative Catalysts: Structural Analogues and Mechanistic Divergence
To establish a performance benchmark, we will consider two classes of organocatalysts that share structural or functional similarities with the hypothetical catalytic action of TATP:
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine that is a powerful Brønsted base.[2] Its bifunctional nature, acting as both a proton acceptor and a hydrogen bond donor, makes it a highly efficient catalyst for various reactions, including aldol condensations.[3] This serves as a model for a base-driven mechanism.
-
L-Proline and its Derivatives: These catalysts operate through a distinct enamine-based mechanism, where the secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate.[4][5] This pathway is fundamental to a vast array of asymmetric transformations and serves as a benchmark for covalent catalysis.
Mechanistic Overview: Aldol Reaction
The chosen benchmark reaction is the aldol addition of acetone to 4-nitrobenzaldehyde. The catalytic cycles for TBD and L-proline are fundamentally different, providing two distinct mechanistic pathways against which TATP could be evaluated.
Mechanism 1: Proline-Catalyzed Enamine Pathway
In this mechanism, L-proline reacts with acetone to form an enamine intermediate. This enamine then acts as the nucleophile, attacking the aldehyde. The carboxylic acid moiety of proline is crucial for activating the aldehyde via hydrogen bonding and for the stereoselective protonation of the resulting aldol adduct.[6]
Caption: Proline-catalyzed aldol reaction via an enamine intermediate.
Mechanism 2: TBD-Catalyzed Base Catalysis
TBD is thought to act as a bifunctional catalyst. It deprotonates the ketone to form an enolate, while the N-H proton on the protonated TBD can activate the aldehyde through hydrogen bonding. This dual activation facilitates the carbon-carbon bond formation.[3][7]
Caption: TBD-catalyzed aldol reaction via a bifunctional base mechanism.
Performance Benchmarking
The following table summarizes the performance of L-proline and its derivatives in the asymmetric aldol reaction of acetone with 4-nitrobenzaldehyde. While direct, comparable data for TBD in this specific asymmetric reaction is scarce in the literature (as it is more commonly used for intramolecular aldol reactions or condensations), its high efficiency in related transformations suggests it would likely provide high yields, though its potential for asymmetric induction would depend on the use of a chiral variant.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [6] |
| L-Prolinamide | 20 | Acetone (neat) | 24 | 80 | 30 | [8] |
| N-(p-nitrophenyl)-L-prolinamide | 20 | Acetone (neat) | 24 | 95 | 46 | [8] |
| (S)-Proline-Valine Thioamide | 1 | Acetone (neat) | 72 | 92 | 95 | [9] |
| Proline-based catalyst 3h | 20 | Acetone (neat) | 48 | 66 | 93 | [8] |
Note: The performance of these catalysts can be highly dependent on reaction conditions such as temperature, solvent, and the presence of additives.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of TATP as a catalyst and for comparative studies.
Synthesis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATP)
TATP is known as the trimer of 2,3,4,5-tetrahydropyridine. Its synthesis and crystal structure have been reported in the context of dynamic covalent chemistry.[1] The synthesis typically involves the trimerization of 2,3,4,5-tetrahydropyridine, which can be generated in situ.
Disclaimer: This is a representative procedure and should be adapted and optimized with appropriate safety precautions.
Workflow for TATP Synthesis
Caption: General workflow for the synthesis of TATP.
Benchmark Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established literature procedures for the reaction of acetone and 4-nitrobenzaldehyde.[10]
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of L-proline (0.075 mmol, 10 mol%) in the chosen solvent (e.g., DCM, 0.5 mL), add 4-nitrobenzaldehyde (0.25 mmol).
-
Addition of Ketone: Add acetone (1.25 mmol, 5 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 2°C) for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent).
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC.
Proposed Protocol for TATP/TBD-Catalyzed Aldol Reaction
This proposed protocol is based on general procedures for base-catalyzed aldol reactions and should be optimized for TATP.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the catalyst (TATP or TBD, e.g., 10 mol%) and 4-nitrobenzaldehyde (0.25 mmol) in a suitable solvent (e.g., CH2Cl2 or toluene, 1.0 mL).
-
Addition of Ketone: Add acetone (1.25 mmol, 5 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature (or other optimized temperature) and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a mild acid (e.g., saturated NH4Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Analysis: Determine the yield and, if a chiral derivative of TATP is used, the enantiomeric excess.
Conclusion and Future Outlook
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATP) represents an untapped potential resource in the field of organocatalysis. Its rigid, sterically defined structure makes it a compelling candidate for a Brønsted base catalyst. By benchmarking against established catalysts like TBD and L-proline, this guide provides a framework for the systematic evaluation of TATP's catalytic prowess.
Future research should focus on:
-
The development of an efficient and scalable synthesis of TATP.
-
The evaluation of TATP in a range of base-catalyzed reactions.
-
The synthesis and evaluation of chiral derivatives of TATP for asymmetric catalysis.
-
Computational studies to model the transition states of TATP-catalyzed reactions to rationalize and predict selectivity.
The exploration of TATP and its analogues could open new avenues in organocatalysis, leading to the discovery of novel, highly selective, and efficient catalytic systems.
References
- Gümüş, M., Alp, C., Ceylan, M., & Tutar, A. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 38, 886-900.
- Kiss, L., Mándity, I., Fülöp, F., & Szakonyi, Z. (2016).
- Pace, V., & Sinisterra, J. V. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
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Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Tang, Z., Jiang, F., Yu, L.-T., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760.
- Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934.
- Ariafard, A., Asadollah, E., & Stranger, R. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. QUT ePrints.
- Amedjkouh, M., & Ofori, C. (2018).
- Request PDF. (n.d.). 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone.
- Ghobril, C., Baati, R., & Wagner, A. (2008). TBD‐Catalyzed Direct 5‐ and 6‐enolexo Aldolization of Ketoaldehydes.
- ResearchGate. (n.d.). Results for the aldol reaction between p-nitrobenzaldehyde and acetone...
- Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Organic Chemistry, 67(14), 4816–4822.
- ResearchGate. (n.d.). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) an efficient homogeneous catalyst for aldol condensation reactions. Study of the catalyst recovery and reusability using CO2.
- ResearchGate. (n.d.).
- Ariafard, A., Asadollah, E., & Stranger, R. (2021). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study.
- PubChem. (n.d.).
- Hammar, P., Ghobril, C., Antheaume, C., Wagner, A., Baati, R., & Himo, F. (2010). Theoretical Mechanistic Study of the TBD-Catalyzed Intramolecular Aldol Reaction of Ketoaldehydes. The Journal of Organic Chemistry, 75(14), 4728–4736.
- List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842.
- Hammar, P., Ghobril, C., Antheaume, C., Wagner, A., Baati, R., & Himo, F. (2010). Theoretical mechanistic study of the TBD-catalyzed intramolecular aldol reaction of ketoaldehydes. The Journal of Organic Chemistry, 75(14), 4728-36.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (a) Aldol reaction of acetone and 4-nitrobenzaldehyde catalyzed by L-proline or L-proline/MWCNTs and (b)
- ResearchGate. (n.d.). Model aldol reaction of acetone with 4-nitrobenzaldehyde, towards the...
- Magritek. (n.d.).
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A Comparative Guide to the Isomeric Analysis of 2,3,4,5-Tetrahydropyridine Trimer
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrahydropyridine (THP), also known as Δ¹-piperideine, is a cyclic imine that serves as a pivotal reactive intermediate in the biosynthesis of numerous alkaloids and in synthetic organic chemistry.[1][2] A notable characteristic of THP is its propensity to undergo spontaneous trimerization, yielding a mixture of isomers collectively known as tripiperideine.[1] The precise isomeric composition of this trimer is of paramount importance, particularly in drug development, as subtle variations in stereochemistry and constitution can drastically alter a compound's pharmacological activity, metabolic fate, and toxicological profile.
The challenge for analytical scientists lies in the accurate separation, identification, and quantification of these closely related isomers. This guide provides an in-depth comparison of the principal analytical techniques employed for the isomeric analysis of 2,3,4,5-tetrahydropyridine trimer. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical workflow to empower researchers to select the most appropriate methodology for their specific needs.
The Isomeric Landscape of Tripiperideine
The trimerization of 2,3,4,5-tetrahydropyridine is not a simple, single-product reaction. It results in a complex mixture of constitutional isomers and their respective stereoisomers. The primary constitutional isomers are designated as α-, β-, and γ-tripiperideine.[1]
-
α-Tripiperideine: A fused hexahydro-1,3-diazine derivative.
-
β-Tripiperideine: A hexahydro-1,3,5-triazine derivative.
-
iso-Tripiperideine (γ-): Another isomeric form with a distinct ring fusion pattern.
Each of these constitutional isomers possesses multiple chiral centers, giving rise to a complex array of diastereomers and enantiomers. The exact ratio of these isomers can depend heavily on the conditions under which trimerization occurs. Understanding this isomeric landscape is the first step in developing a robust analytical strategy.
Caption: Trimerization of 2,3,4,5-Tetrahydropyridine (THP) into its primary constitutional isomers.
Comparative Analysis of Chromatographic Techniques
Chromatography is the cornerstone of isomeric analysis, providing the necessary power to separate structurally similar molecules.[3][4] The choice between liquid and gas chromatography depends fundamentally on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC is arguably the most versatile and powerful tool for separating the non-volatile isomers of tripiperideine. Its strength lies in the vast selection of stationary and mobile phases, allowing for fine-tuned selectivity.
Principle: Separation is achieved by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. By manipulating the phase chemistry, one can exploit subtle differences in polarity, shape, and chirality among isomers.
A. Reversed-Phase HPLC for Constitutional Isomer Separation
This is the workhorse method for separating isomers with differences in polarity, such as the α, β, and γ constitutional isomers.
-
Experimental Protocol:
-
Sample Preparation: Dissolve the tripiperideine mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation:
-
Column: C18 stationary phase (e.g., Agilent ZORBAX, Waters Symmetry), 4.6 x 150 mm, 3.5 µm particle size. Causality: The non-polar C18 phase effectively retains the piperidine rings, allowing for separation based on overall polarity differences between the fused-ring systems.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid protonates the basic nitrogen atoms, ensuring good peak shape and consistent ionization for MS detection.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 70% B over 20 minutes. Causality: A gradient is essential to elute all isomers with good resolution and in a reasonable timeframe, accommodating a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (if no chromophore is present, a low wavelength can be used) and/or coupled to a Mass Spectrometer (LC-MS).
-
-
Self-Validation: Perform a system suitability test before analysis. Inject a standard mixture and verify that the resolution between the two closest-eluting major isomers is >1.5 and the tailing factor for all peaks is <1.5.
-
B. Chiral HPLC for Stereoisomer Separation
Once constitutional isomers are separated (or if the sample is constitutionally pure), chiral chromatography is required to resolve enantiomers.[5][6]
-
Experimental Protocol:
-
Sample Preparation: As above, but dissolve in the isocratic mobile phase.
-
Instrumentation:
-
Column: A chiral stationary phase (CSP), typically polysaccharide-based (e.g., Daicel Chiralpak IC-3).[6] Causality: These columns contain chiral selectors that form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol with a basic additive like diethylamine (DEA). Example: 80:20 Hexane:Ethanol + 0.1% DEA. Causality: Normal phase conditions are common for chiral separations. The basic additive prevents peak tailing by deactivating acidic sites on the silica support.
-
Flow Rate: 0.5 mL/min.
-
Detector: UV/Circular Dichroism (CD).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative if the tripiperideine isomers are sufficiently volatile and thermally stable. It offers excellent separation efficiency and provides structural information from mass spectra.
Principle: The sample is vaporized and separated based on boiling point and interactions with a stationary phase coating a capillary column. Eluted compounds are then fragmented and detected by a mass spectrometer.
-
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane (DCM) or Methanol. Derivatization is generally not required for these compounds.
-
Instrumentation:
-
Column: A low-polarity, general-purpose column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness. Causality: This phase separates compounds largely based on boiling point, which is often sufficient to resolve constitutional isomers.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min. Causality: This temperature program ensures that all isomers elute without decomposition while maximizing separation.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z. Causality: EI provides reproducible fragmentation patterns that can be used as fingerprints to distinguish between isomers, even if they co-elute.
-
-
Self-Validation: Incorporate an internal standard (e.g., a C16 alkane) into the sample to ensure injection reproducibility and aid in retention time locking.
-
Performance Comparison
| Parameter | HPLC (Reversed-Phase) | HPLC (Chiral) | GC-MS |
| Primary Application | Constitutional Isomers | Enantiomers | Constitutional Isomers |
| Resolution | Very Good | Excellent (for enantiomers) | Excellent |
| Sensitivity | Good (ng-µg) | Good (ng-µg) | Excellent (pg-ng) |
| Analysis Time | 15-30 min | 20-40 min | 20-30 min |
| Key Advantage | Broad applicability, non-destructive | Resolves enantiomers | High efficiency, structural data |
| Key Limitation | May not resolve all stereoisomers | Specific to one enantiomeric pair | Requires analyte volatility |
Spectroscopic Analysis for Structural Elucidation
While chromatography separates isomers, spectroscopy identifies them. Nuclear Magnetic Resonance (NMR) is the undisputed gold standard for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical shift, multiplicity, and correlation of signals provide a detailed map of the molecular structure, allowing for definitive isomer identification without the need for reference standards.
-
Experimental Protocol: A Multi-dimensional Approach
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer fraction in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Causality: This provides the initial overview of the number of unique proton environments, their integration (ratio), and coupling patterns (neighboring protons).
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Causality: This reveals the number of unique carbon environments in the molecule. DEPT-135 experiments can be run to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (COSY): Acquire a Correlation Spectroscopy spectrum. Causality: COSY reveals which protons are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks through the carbon skeleton.
-
2D NMR Acquisition (HSQC/HMBC): Acquire Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation spectra. Causality: HSQC correlates protons directly to the carbons they are attached to. HMBC correlates protons to carbons that are 2-4 bonds away. Together, these experiments allow for the complete and unambiguous assembly of the molecular puzzle, connecting all the pieces of the carbon skeleton.
-
Self-Validation: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) serves as an internal chemical shift reference, ensuring accuracy.
-
Data Interpretation: The key to distinguishing isomers lies in the differences in their spectra. For example, the α- and β-tripiperideine isomers will have a different number of signals in both ¹H and ¹³C spectra due to their different symmetries. Furthermore, the long-range correlations observed in the HMBC spectrum will be unique to each constitutional isomer's specific ring fusion and connectivity pattern. Diastereomers will show distinct sets of peaks for each isomer, while enantiomers will have identical NMR spectra under achiral conditions.
Integrated Analytical Strategy: A Recommended Workflow
For a complete and unambiguous isomeric analysis, no single technique is sufficient. A logical, integrated workflow is essential.
Caption: Recommended workflow for the complete isomeric analysis of tripiperideine.
-
Initial Screening (HPLC-MS): Begin with a reversed-phase HPLC-MS method to quickly determine the number of major constitutional isomers present in the mixture. The mass spectrometer confirms that all eluting peaks correspond to the trimer's molecular weight.
-
Isolation (Preparative HPLC): If multiple constitutional isomers are present, scale up the separation using preparative HPLC to isolate each isomer in sufficient quantity (>5 mg) for spectroscopic analysis.
-
Identification (NMR): Perform a full suite of NMR experiments on each isolated fraction to definitively determine its structure (α, β, γ, etc.) and relative stereochemistry (diastereomers).
-
Chiral Analysis (Chiral HPLC): Analyze each purified constitutional isomer on a range of chiral columns to determine its enantiomeric purity or the ratio of enantiomers.
-
Quantification: Once all isomers are identified, return to the initial analytical HPLC method to accurately quantify the ratio of each isomer in the original mixture based on peak area.
Conclusion
The isomeric analysis of 2,3,4,5-tetrahydropyridine trimer is a complex challenge that demands a multi-technique, orthogonal approach. While GC-MS can be a rapid screening tool for volatile isomers, HPLC provides unparalleled versatility for separating both constitutional isomers and stereoisomers. However, for absolute structural confirmation, the power of multi-dimensional NMR spectroscopy is indispensable.
By following the integrated workflow outlined in this guide—combining the separation power of chromatography with the definitive structural elucidation of NMR—researchers can achieve a complete and trustworthy characterization of their tripiperideine samples. This analytical rigor is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of novel chemical entities in research and drug development.
References
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Dal-Bó, A. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Available at: [Link]
-
Vaz, B. G., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Available at: [Link]
-
SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]
-
Hempel, B., et al. (2020). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. Available at: [Link]
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Wikipedia. (n.d.). Tetrahydropyridine. Available at: [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydropyridine. Available at: [Link]
-
PubMed. (n.d.). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Available at: [Link]
-
RSC Publishing. (n.d.). 2,3,4,5-Tetrahydropyridine (Δ1-piperideine) and its derivatives. Synthesis and chemical properties. Available at: [Link]
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National Institutes of Health. (n.d.). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Available at: [Link]
-
ResearchGate. (n.d.). Characterization and determination of piperine and piperine isomers in eggs | Request PDF. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]
-
PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available at: [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydropyridine 1-oxide. Available at: [Link]
-
PubMed Central. (n.d.). Tetrahydropyridines: a recent update for their multicomponent synthesis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene in Reaction Mixtures
For researchers, process chemists, and quality control analysts in the pharmaceutical and specialty chemical sectors, the precise quantification of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (TATP) in complex reaction mixtures is a critical analytical challenge. As a saturated heterocyclic compound, TATP's unique structure necessitates a nuanced approach to analytical method development. This guide provides an in-depth comparison of the primary analytical techniques for TATP quantification, grounded in experimental data and practical insights to aid in method selection and implementation.
The Analytical Challenge: Understanding TATP Synthesis and Impurity Profile
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as α-Tripiperideine, is synthesized via the trimerization of 2,3,4,5-tetrahydropyridine[1]. This synthetic route informs the potential impurity profile of a reaction mixture, which is crucial for developing a robust and selective analytical method. Key potential impurities include:
-
Unreacted Monomer: 2,3,4,5-tetrahydropyridine
-
Dimeric Intermediates: Various structural isomers of dipiperideine
-
Isomers of TATP: β- and iso-tripiperideine
-
Solvents and Reagents: Depending on the specific synthetic protocol.
The analytical method of choice must be capable of resolving TATP from these closely related structures to ensure accurate quantification.
Comparative Analysis of Analytical Methodologies
This guide will compare three powerful analytical techniques for the quantitative analysis of TATP: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power[2]. For a non-chromophoric, polar compound like TATP, several key considerations must be addressed in method development.
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column[3]. For TATP and its related impurities, which are polar amines, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach is often more effective than traditional reversed-phase chromatography. Detection can be challenging due to the lack of a UV-absorbing chromophore in TATP. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are required.
Objective: To quantify TATP in a reaction mixture using HPLC with ELSD detection.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica-based with a polar stationary phase) is recommended to provide retention for the polar TATP.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5)
-
Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous portion will be necessary to elute the polar analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow: 1.5 SLM
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 90:10 (v/v) mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
Calibration: Prepare a series of calibration standards of a TATP reference standard in the range of 0.1 - 2.0 mg/mL in the same diluent as the sample.
-
HILIC Column: A HILIC stationary phase is chosen due to the high polarity of TATP and its potential impurities. This allows for retention and separation, which would be minimal on a traditional C18 reversed-phase column.
-
ELSD Detection: As TATP lacks a UV chromophore, ELSD is a suitable choice for detection. It is a universal detector that responds to any non-volatile analyte, making it ideal for this application.
-
Gradient Elution: A gradient is employed to ensure that both the less retained monomer and the more retained TATP trimer are eluted with good peak shape within a reasonable analysis time.
| Advantages | Disadvantages |
| High resolving power for complex mixtures. | Requires a universal detector like ELSD, CAD, or MS due to the lack of a chromophore. |
| Well-suited for non-volatile and thermally labile compounds. | Method development can be more complex, especially for HILIC separations. |
| Established and robust technique in pharmaceutical analysis. | ELSD and CAD can have non-linear responses, requiring careful calibration. |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds[4]. For TATP, which has a relatively high boiling point, careful consideration of the inlet and column conditions is necessary.
GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column[5]. The separated compounds are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For amines, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is often possible with the appropriate column.
Objective: To quantify TATP in a reaction mixture using GC with FID detection.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For better peak shape with amines, a base-deactivated column is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Detector Temperature: 320 °C
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
Calibration: Prepare a series of calibration standards of a TATP reference standard in the range of 0.05 - 1.0 mg/mL in the same solvent as the sample.
-
Base-Deactivated Column: Amines are basic and can interact with acidic silanol groups on the surface of standard silica columns, leading to poor peak shape and tailing. A base-deactivated column minimizes these interactions, resulting in sharper, more symmetrical peaks.
-
High Injector and Detector Temperatures: TATP has a relatively high boiling point, so elevated temperatures are necessary to ensure complete and rapid vaporization in the injector and to prevent condensation in the detector.
-
Temperature Programming: A temperature ramp is used to effectively separate the more volatile monomer and dimer from the less volatile TATP trimer.
| Advantages | Disadvantages |
| High efficiency and resolution. | Potential for thermal degradation of TATP at high temperatures. |
| FID provides a linear response over a wide concentration range. | Susceptible to matrix effects from non-volatile components. |
| Can be coupled with Mass Spectrometry for definitive identification. | May require derivatization for some complex amine mixtures to improve peak shape. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance, provided a certified internal standard is used[6][7].
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[8]. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known concentration, the concentration of the analyte can be determined.
Objective: To quantify TATP in a reaction mixture using ¹H qNMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Internal Standard: A certified internal standard with a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for TATP and a signal for the internal standard.
-
Calculate the concentration of TATP using the following formula:
CTATP = (ITATP / NTATP) * (NIS / IIS) * (MTATP / MIS) * (mIS / msample) * PIS
Where:
-
C = Concentration/Purity of TATP
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
TATP = Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
-
IS = Internal Standard
-
-
Certified Internal Standard: The use of a certified internal standard is crucial for the accuracy of qNMR. It provides a reference point for the quantification that is traceable to a primary standard.
-
Long Relaxation Delay (D1): A long D1 ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. This is essential for the direct proportionality between the signal integral and the number of protons, which is the basis of qNMR.
-
High-Field NMR: A higher field strength (e.g., 400 MHz or above) provides better signal dispersion, which is important for resolving the signals of TATP from those of potential impurities in the complex reaction mixture.
| Advantages | Disadvantages |
| Primary analytical method, potentially not requiring a TATP reference standard for calibration. | Lower sensitivity compared to chromatographic methods. |
| Non-destructive technique, allowing for sample recovery. | Requires a high-field NMR spectrometer, which is a significant capital investment. |
| Provides structural information that can aid in impurity identification. | Prone to errors from overlapping signals in very complex mixtures. |
| Relatively fast analysis time per sample once the method is established. | Requires careful sample preparation and precise weighing. |
Performance Comparison Summary
The following table provides a semi-quantitative comparison of the three analytical techniques for the analysis of TATP. The values are illustrative and would need to be determined experimentally for a specific method and matrix.
| Parameter | HPLC-ELSD | GC-FID | ¹H qNMR (400 MHz) |
| Limit of Detection (LOD) | ~10-50 µg/mL | ~1-10 µg/mL | ~50-100 µg/mL |
| Limit of Quantification (LOQ) | ~50-150 µg/mL | ~5-30 µg/mL | ~150-300 µg/mL |
| Linearity (R²) | >0.99 (with appropriate curve fit) | >0.999 | N/A (primary method) |
| Accuracy (% Recovery) | 95-105% | 97-103% | 98-102% |
| Precision (%RSD) | < 3% | < 2% | < 1.5% |
| Selectivity | High (with appropriate column and gradient) | Very High | Moderate (dependent on spectral overlap) |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes | 5-15 minutes |
Visualizing the Workflow
Analytical Workflow for TATP Quantification
Caption: General workflow for the quantitative analysis of TATP.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for TATP.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is contingent upon the specific requirements of the analysis.
-
For high-throughput screening and routine quality control where high sensitivity is paramount, GC-FID is often the most suitable choice , provided that TATP and its impurities are thermally stable under the analytical conditions.
-
When dealing with potentially thermally labile compounds or complex mixtures that require high resolving power, HPLC with a universal detector is the recommended approach.
-
For applications requiring the highest accuracy and traceability, such as in the certification of reference materials or in definitive purity assessments, qNMR is the unparalleled choice.
It is strongly recommended that for critical applications, an orthogonal method (e.g., using both HPLC and GC) be employed to ensure the accuracy and reliability of the quantitative results. The development and validation of any of these methods should be performed in accordance with relevant regulatory guidelines to ensure data integrity.
References
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]
-
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Tetrahydropyridine. In Wikipedia. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Applications Notes. Retrieved from [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Teledyne LABS. (n.d.). What is Gas Chromatography?. Retrieved from [Link]
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Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal, 18(2). Retrieved from [Link]
-
JASCO Global. (n.d.). Principles of HPLC (5) Qualitative and quantitative analysis. Retrieved from [Link]
-
BrainKart. (2018, February 15). Gas Chromatography: Quantitative Applications. Retrieved from [Link]
-
International Journal of Engineering Science and Computing. (2017, July 26). Gas Chromatography: Principles, Advantages and Applications in Food Analysis. Retrieved from [Link]
-
Aryal, S. (2024, May 6). Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. Microbe Notes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Gas Chromatography Fundamentals. Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Understanding HPLC Instrumentation: Principles & Uses. Retrieved from [Link]
-
Preprints.org. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. Retrieved from [Link]
Sources
- 1. Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene | C15H27N3 | CID 136344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
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- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Synthetic Routes of α-Tripiperideine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Tripiperideine
α-Tripiperideine is a fascinating heterocyclic compound, a trimer of 2,3,4,5-tetrahydropyridine. Its structure, composed of three interconnected piperidine rings, presents a unique scaffold with potential applications in medicinal chemistry and materials science. The stereochemistry and connectivity of these rings can lead to different isomers, namely α-, β-, and iso-tripiperideine, each potentially possessing distinct properties. The efficient and selective synthesis of these isomers is, therefore, a topic of significant interest for researchers looking to explore their chemical space.
This guide provides a comparative analysis of the known synthetic routes to α-Tripiperideine and its isomers, focusing on the underlying chemical principles, experimental protocols, and the factors that influence the product distribution. We will delve into the classic Schöpf synthesis and explore how variations in reaction conditions can potentially be used to selectively target different trimeric forms.
The Foundational Route: Trimerization of 2,3,4,5-Tetrahydropyridine
The most well-documented and historically significant route to α-Tripiperideine involves the spontaneous trimerization of the monomer, 2,3,4,5-tetrahydropyridine. This monomer is a reactive imine that is typically generated in situ from a stable precursor. The primary method for this, detailed in Organic Syntheses, involves the dehydrohalogenation of N-chloropiperidine.
Route 1: Dehydrohalogenation of N-Chloropiperidine
This classical two-step approach remains the most reliable method for the preparation of α-Tripiperideine. The causality behind this experimental choice lies in the need to generate the unstable 2,3,4,5-tetrahydropyridine monomer under conditions that allow for its controlled trimerization.
Step 1: Synthesis of N-Chloropiperidine
The first step involves the chlorination of piperidine. This is a crucial activation step, preparing the molecule for the subsequent elimination reaction.
-
Experimental Protocol:
-
Piperidine is treated with acetic acid to form piperidine acetate. This step is performed at low temperatures to control the exothermic reaction.
-
The piperidine acetate solution is then added dropwise to a cooled solution of calcium hypochlorite. The hypochlorite acts as the chlorinating agent, converting the secondary amine to an N-chloroamine.
-
The resulting N-chloropiperidine is extracted with an organic solvent. It is important to note that N-chloropiperidine is unstable and should be used immediately in the next step without extensive purification to avoid decomposition.
-
Step 2: Dehydrohalogenation and Trimerization
The second step is the base-promoted elimination of hydrogen chloride from N-chloropiperidine to form 2,3,4,5-tetrahydropyridine, which then spontaneously trimerizes. The choice of base and reaction conditions is critical in this step and can influence the isomeric composition of the final product.
-
Experimental Protocol:
-
A solution of the crude N-chloropiperidine in an organic solvent (e.g., ether) is added to a cooled solution of a strong base, such as potassium hydroxide in ethanol.
-
The reaction mixture is stirred at a low temperature to control the exothermic reaction and favor the formation of the desired trimer.
-
Upon completion of the reaction, the product, α-Tripiperideine, often crystallizes from the solution and can be collected by filtration.
-
Mechanism of Trimerization:
The dehydrohalogenation of N-chloropiperidine generates the highly reactive 2,3,4,5-tetrahydropyridine monomer. This cyclic imine is in equilibrium with its open-chain tautomer, 5-aminopentanal. The trimerization is believed to proceed through a series of nucleophilic additions and cyclizations involving these species. The exact mechanism determining the formation of the α, β, and iso isomers is complex and likely subject to kinetic and thermodynamic control.
Comparative Analysis of Synthetic Conditions for Tripiperideine Isomers
While the Organic Syntheses procedure provides a reliable method for obtaining α-Tripiperideine, the work of Schöpf and colleagues suggests that the isomeric composition of the product is highly dependent on the reaction conditions, particularly the choice of base and the workup procedure. This opens the door to selectively synthesizing the different isomers by carefully controlling these parameters.
| Parameter | Route 1A: Ethanolic KOH (Kinetic Control) | Route 1B: Aqueous Base (Thermodynamic Control) |
| Primary Product | α-Tripiperideine | β-Tripiperideine and iso-Tripiperideine |
| Reaction Conditions | N-chloropiperidine added to cold ethanolic KOH. | Treatment of the initial reaction mixture with aqueous base or acid. |
| Postulated Control | Kinetic | Thermodynamic |
| Reported Yield | ~50-60% for α-Tripiperideine | Yields for β and iso forms are not consistently reported but are formed upon equilibration. |
| Key Advantage | Direct and relatively high-yielding synthesis of the α-isomer. | Potential access to other isomers through equilibration. |
| Key Disadvantage | May not be suitable for the selective synthesis of β and iso isomers. | Separation of the resulting mixture of isomers can be challenging. |
Causality Behind Isomer Formation:
The formation of α-Tripiperideine as the initial product in cold ethanolic KOH suggests it is the kinetically favored product. This means it is formed the fastest under these conditions. The β- and iso-tripiperideines are likely the thermodynamically more stable isomers. When the reaction is subjected to conditions that allow for equilibrium to be established (e.g., prolonged reaction times, heating, or treatment with aqueous acid or base), the initially formed α-isomer can rearrange to the more stable β and iso forms.
Experimental Protocols for Isomer Synthesis
While a definitive, high-yielding selective synthesis for each isomer is not well-established in modern literature, the following protocols, adapted from the foundational work, provide a basis for their preparation and for further optimization.
Protocol for α-Tripiperideine (Kinetic Product)
This protocol is a summary of the established Organic Syntheses procedure.
-
Preparation of N-Chloropiperidine: To a stirred solution of piperidine (1.0 eq) in a suitable solvent, slowly add glacial acetic acid (1.0 eq) while maintaining the temperature below 10 °C. To this solution, add a solution of calcium hypochlorite (1.1 eq) in water, keeping the temperature below 0 °C. After stirring, extract the N-chloropiperidine with an organic solvent and use it immediately.
-
Trimerization: Add the solution of N-chloropiperidine dropwise to a stirred solution of potassium hydroxide (2.0 eq) in ethanol at -10 °C. After the addition is complete, allow the mixture to stir for a further 30 minutes at low temperature. The product, α-Tripiperideine, will precipitate and can be collected by filtration.
Protocol for the Formation of β- and iso-Tripiperideine (Thermodynamic Products)
This protocol is a conceptual adaptation aimed at favoring the formation of the thermodynamically more stable isomers.
-
Initial Trimerization: Follow the protocol for the synthesis of α-Tripiperideine.
-
Isomerization: After the initial reaction period, instead of immediate filtration, either:
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or
-
Carefully neutralize the reaction mixture with aqueous acid and then make it basic again with an aqueous base (e.g., NaOH solution).
-
-
Isolation: The resulting mixture of isomers will likely be an oil or a solid that is more soluble than the pure α-isomer. Extraction with an organic solvent followed by chromatographic separation (e.g., column chromatography on alumina) would be necessary to isolate the individual β- and iso-tripiperideine isomers. The specific conditions for this separation would require experimental optimization.
Characterization Data
Accurate characterization is crucial to distinguish between the different isomers.
| Isomer | Melting Point (°C) | Key ¹H NMR Signals (Conceptual) | Key ¹³C NMR Signals (Conceptual) |
| α-Tripiperideine | 68-70 | Complex multiplets in the aliphatic region. | Multiple signals in the aliphatic region, reflecting the different carbon environments in the tricyclic structure. |
| β-Tripiperideine | 80-82 | Expected to have a different set of multiplets compared to the α-isomer due to different stereochemistry. | The number and chemical shifts of the signals will differ from the α-isomer. |
| iso-Tripiperideine | 115-117 | The most distinct spectrum is expected for this isomer due to its different connectivity. | A unique set of signals corresponding to its unique carbon skeleton. |
Conclusion and Future Outlook
The synthesis of α-Tripiperideine via the dehydrohalogenation of N-chloropiperidine is a well-established and reliable method. The selective synthesis of its β- and iso-isomers, however, remains a less explored area. The key to accessing these other isomers appears to lie in understanding and controlling the kinetic versus thermodynamic aspects of the trimerization reaction.
For researchers and drug development professionals, the tripiperideine scaffold offers a largely untapped source of novel three-dimensional structures. Future work in this area should focus on:
-
Selective Synthesis: Developing modern, high-yielding, and selective syntheses for β- and iso-tripiperideine. This could involve exploring different bases, solvents, temperatures, and catalysts.
-
Mechanistic Studies: A detailed mechanistic investigation using modern computational and experimental techniques to fully understand the trimerization and isomerization pathways.
-
Full Characterization: The isolation and complete spectroscopic and crystallographic characterization of all three isomers to definitively establish their structures and stereochemistry.
-
Biological Evaluation: Screening the different tripiperideine isomers for biological activity to unlock their potential as new pharmaceutical leads.
By revisiting and modernizing the foundational chemistry of piperidine oligomerization, new and exciting opportunities in heterocyclic chemistry and drug discovery can be uncovered.
References
-
Claxton, G. P.; Allen, L.; Grisar, J. M. α-Tripiperideine. Org. Synth.1977 , 56, 118. DOI: 10.15227/orgsyn.056.0118. [Link]
-
Schöpf, C.; Braun, F.; Komzak, A. Die Konstitution der drei Trimeren des Δ¹-Piperideins. Chem. Ber.1956 , 89 (8), 1821–1834. DOI: 10.1002/cber.19560890810. [Link]
-
"Tetrahydropyridine." Wikipedia, Wikimedia Foundation, [Link].
The Bottom Line on a Saturated Triaza-Cage: Evaluating the Economic Viability of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene Synthesis
A Senior Application Scientist's Guide to the Synthesis of α-Tripiperideine and Its Alternatives
In the landscape of saturated heterocyclic chemistry, polycyclic amines offer a unique three-dimensional architecture for applications ranging from supramolecular chemistry to materials science and drug development. Among these, Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, commonly known as α-tripiperideine, presents a compact, rigid, and symmetrical triamine scaffold. However, its practical utility is intrinsically linked to the economic feasibility of its synthesis.
This guide provides an in-depth analysis of the primary synthesis route for α-tripiperideine, evaluating its economic viability from precursor cost to procedural complexity. We will objectively compare this established method with the synthesis of two classes of alternative triamine structures—the flexible hexahydro-1,3,5-triazines and the rigid, planar triazatruxenes—to provide researchers and drug development professionals with a comprehensive framework for selecting the most appropriate synthetic strategy for their needs.
The Primary Target: Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (α-Tripiperideine)
The synthesis of α-tripiperideine is elegantly simple in concept, relying on the spontaneous cyclotrimerization of its monomer, 2,3,4,5-tetrahydropyridine (also known as Δ¹-piperideine). This imine is highly unstable and readily forms the thermodynamically stable trimer.[1] The economic evaluation, therefore, hinges on two potential starting points: the direct purchase of the monomer or its in situ generation from a more accessible precursor.
Route A: Trimerization of Commercially Sourced 2,3,4,5-Tetrahydropyridine
The most direct path to α-tripiperideine is the trimerization of the 2,3,4,5-tetrahydropyridine monomer. This approach offers the advantage of a single, straightforward reaction step. However, the monomer is a specialty chemical with a correspondingly high price.
-
Causality of Choice: This route is favored for small-scale synthesis where procedural simplicity and speed are paramount, and the high cost of the starting material is not a primary deterrent. The reaction proceeds spontaneously, often requiring little more than dissolution and stirring, potentially with mild heating.
-
Economic Bottleneck: The primary drawback is the high cost of the monomer. Current market prices for 2,3,4,5-tetrahydropyridine are in the range of $1,070 to $1,180 per gram .[2] This positions the direct trimerization route as economically unviable for large-scale production or cost-sensitive applications.
Route B: In Situ Generation from Piperidine
A more cost-effective and scalable approach involves the synthesis of the 2,3,4,5-tetrahydropyridine monomer from a readily available and inexpensive bulk chemical: piperidine. An established and reliable procedure for this transformation is documented in Organic Syntheses. The process involves two key steps:
-
N-Chlorination: Piperidine is converted to N-chloropiperidine using a chlorinating agent like sodium hypochlorite.
-
Dehydrochlorination and In Situ Trimerization: The N-chloropiperidine is treated with a base (e.g., potassium hydroxide in ethanol) to induce elimination of HCl, forming the unstable 2,3,4,5-tetrahydropyridine. This monomer immediately trimerizes to the desired α-tripiperideine product.
-
Causality of Choice: This route is the preferred method for medium- to large-scale synthesis. The dramatic cost reduction of the ultimate starting material (piperidine) far outweighs the additional synthetic steps and purification requirements. The use of common laboratory reagents and equipment makes this a robust and self-validating protocol.
-
Economic Advantage: Piperidine is a commodity chemical with prices ranging from approximately **$0.12 to
120-$170 per liter) when purchased in bulk.[3][4] This represents a cost reduction of several orders of magnitude compared to purchasing the isolated monomer, making it the only economically viable option for significant quantities.
Comparative Analysis: Alternative Saturated Triamine Scaffolds
To place the economic viability of α-tripiperideine synthesis in context, we will evaluate the synthesis of two alternative classes of triamines: hexahydro-1,3,5-triazines and triazatruxenes.
Alternative 1: Hexahydro-1,3,5-triazines (Flexible Analogues)
Hexahydro-1,3,5-triazines are saturated six-membered rings containing three nitrogen and three carbon atoms. They are formed through the condensation of a primary amine with formaldehyde.[1]
-
Synthetic Approach: The synthesis is typically a one-pot reaction where three equivalents of an amine and three equivalents of formaldehyde are condensed, often under mild conditions.[1][5] This simplicity is a major advantage.
-
Economic Profile: The precursors are exceptionally inexpensive. Formaldehyde is a bulk chemical, and primary amines (e.g., methylamine, ethylamine) are also widely available at low cost. This makes the synthesis of simple hexahydro-1,3,5-triazines highly economical, even more so than the piperidine-based route to α-tripiperideine.
-
Performance Comparison: While economically attractive, the resulting scaffold is conformationally flexible. This lack of rigidity makes hexahydro-1,3,5-triazines unsuitable for applications where the precise, cage-like geometry of α-tripiperideine is required.
Alternative 2: Triazatruxenes (Rigid, Planar Analogues)
Triazatruxenes are rigid, planar, polycyclic aromatic compounds that also contain three nitrogen atoms. While not saturated like α-tripiperideine, they represent a class of rigid triamine scaffolds used in materials science.
-
Synthetic Approach: The synthesis is significantly more complex, often involving the trimerization of indole or 2-indolone using harsh reagents like bromine and phosphoryl chloride, or multi-step procedures involving palladium-catalyzed C-H bond arylation.[6][7]
-
Economic Profile: The precursors are more expensive than piperidine, and the multi-step, catalyst-driven synthesis adds significant cost in terms of reagents, solvents, energy, and purification. One study estimated the cost for a functionalized triazatruxene derivative at approximately $70 per gram , which, while cheaper than some specialized materials, is substantially more expensive than the synthesis of α-tripiperideine from piperidine.[8]
-
Performance Comparison: Triazatruxenes offer excellent rigidity and a large, planar π-system, making them suitable for applications in organic electronics.[8][9] However, their planar geometry and aromatic character make them fundamentally different from the saturated, aliphatic, and globular structure of α-tripiperideine.
Data Summary and Economic Comparison
| Feature | Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene | Hexahydro-1,3,5-triazines | Triazatruxenes |
| Scaffold Geometry | Saturated, Rigid, Cage-like | Saturated, Flexible, Chair/Boat Conformations | Aromatic, Rigid, Planar |
| Primary Synthesis | In situ trimerization from Piperidine | Condensation of Amine + Formaldehyde | Trimerization of Indole Derivatives |
| Procedural Complexity | Moderate (2 steps) | Low (1 step) | High (Multi-step, often requires catalysis) |
| Precursor Cost | Low (Piperidine: ~$0.15/mL)[3][4] | Very Low (Formaldehyde, simple amines) | Moderate to High (Indole derivatives) |
| Estimated Final Cost | Low-Moderate | Very Low | High (~$70/g for derivatives)[8] |
| Scalability | High | Very High | Moderate |
| Key Advantage | Unique rigid, saturated 3D structure | Extremely low cost, simple synthesis | High rigidity, π-conjugated system |
| Key Disadvantage | More complex than triazines | Conformationally flexible | High synthesis cost and complexity |
Experimental Protocols
Protocol 1: Synthesis of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene from Piperidine
This protocol is adapted from the robust procedure published in Organic Syntheses. It is a self-validating system for producing the target compound with reliable yields.
Step A: Preparation of N-Chloropiperidine
-
Prepare a solution of piperidine acetate by adding 166 g (1.95 moles) of freshly distilled piperidine to a stirred solution of 120 g (2.0 moles) of glacial acetic acid in 250 mL of water, while cooling in an ice bath.
-
In a separate 5-L flask equipped with a mechanical stirrer and a dropping funnel, prepare a sodium hypochlorite solution by adding 142 g (2.0 moles) of chlorine to 1.6 L of 8% sodium hydroxide solution, maintaining the temperature below 10°C.
-
Cool the hypochlorite solution to 0° to -5°C using a methanol-ice bath.
-
Add the piperidine acetate solution dropwise over approximately 1.25 hours, ensuring the temperature remains below 0°C.
-
Stir for an additional 15 minutes. Extract the mixture three times with a total of 1300 mL of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate at 4°C overnight.
-
Filter the solution and carefully concentrate it under reduced pressure. Caution: Do not remove all the ether or allow the temperature to exceed 60°C to avoid spontaneous decomposition. The crude N-chloropiperidine should be used immediately.
Step B: Dehydrochlorination and Trimerization
-
Prepare a solution of potassium hydroxide by dissolving 132 g (2.35 moles) of potassium hydroxide in 1.1 L of absolute ethanol.
-
Add the crude N-chloropiperidine from Step A to the ethanolic KOH solution.
-
Heat the mixture on a steam bath for 2 hours. A precipitate of potassium chloride will form.
-
Allow the mixture to stand for at least 24 hours at room temperature to ensure complete trimerization of the intermediate.
-
Remove the precipitated potassium chloride by filtration and wash it with absolute ethanol.
-
Combine the filtrate and washes, and remove the ethanol by distillation under reduced pressure.
-
Dissolve the oily residue in 75 mL of acetone and cool the solution to -20°C overnight to induce crystallization.
-
Collect the precipitate by vacuum filtration and wash with cold (-20°C) acetone to yield 64–80 g (39–48% overall yield) of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Visualization of Synthetic Workflows
Caption: Synthetic pathways to α-Tripiperideine.
Caption: Economic and structural comparison of triamine syntheses.
Conclusion and Expert Recommendation
The economic viability of synthesizing Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is exceptionally favorable when approached from the correct starting material.
-
For Large-Scale and Cost-Sensitive Projects: The synthesis via in situ generation from piperidine is unequivocally the superior method. The low cost of the precursor and the robustness of the established protocol make it highly scalable and economically sound. The moderate procedural complexity is a minor trade-off for the immense cost savings.
-
For Small-Scale, Rapid Synthesis: Purchasing the 2,3,4,5-tetrahydropyridine monomer for direct trimerization is a viable, albeit expensive, option. This route should only be considered when material requirements are minimal (milligram to low-gram scale) and the primary driver is speed rather than cost.
When compared to alternatives, α-tripiperideine occupies a unique and valuable economic niche. It is significantly more affordable to produce than other rigid scaffolds like triazatruxenes, while offering a defined, cage-like geometry that cannot be achieved with the cheaper, flexible hexahydro-1,3,5-triazines. For researchers and developers requiring a rigid, saturated, three-dimensional triamine scaffold, the synthesis of α-tripiperideine from piperidine represents a compelling and economically viable strategy.
References
-
MDPI. Eco-friendly synthesis, structural insights, and antimicrobial potential of 1,3,5-tri-N-substituted hexahydro-1,3,5-triazine derivatives. [Link]
-
Journal of Materials Chemistry C. Low cost triazatruxene hole transporting material for >20% efficiency perovskite solar cells. [Link]
-
Organic Syntheses. 2,3,4,5-Tetrahydropyridine trimer. [Link]
-
Wikipedia. Hexahydro-1,3,5-triazine. [Link]
-
PMC. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. [Link]
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Triazatruxene-based materials for organic electronics and optoelectronics. Dalton Transactions. [Link]
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ResearchGate. Synthesis of one-step triazatruxene core 1 and its-based HTMs. [Link]
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Organic Chemistry Frontiers. An alternative approach to triazatruxene synthesis and derivatization to a boron difluoride complex. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (CAS No. 522-33-8), a complex nitrogen-containing heterocyclic compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on established guidelines for the disposal of analogous chemical structures, such as tertiary amines and triazine derivatives. It is imperative that these guidelines are supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
Hazard Assessment and Characterization
-
Potential for Irritation: Amines and related compounds can be irritants to the skin, eyes, and respiratory tract.
-
Reactivity: Avoid contact with strong oxidizing agents, acids, and acid chlorides, as these may lead to vigorous or violent reactions.
-
Environmental Persistence: The complex cyclic structure may suggest a degree of environmental persistence. Therefore, direct release to the environment must be strictly avoided.
A crucial first step is to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. Laboratory personnel should treat all chemical waste as hazardous unless confirmed otherwise by the institution's safety office[1].
Personal Protective Equipment (PPE)
When handling Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene waste, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or in a poorly ventilated area. |
Waste Segregation and Containerization
Proper segregation of chemical waste at the point of generation is critical to prevent accidental reactions and ensure compliant disposal[2].
-
Waste Stream: Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: Use a container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, screw-on cap[1].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene," and the approximate concentration and quantity of the waste.
On-Site Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[2].
-
Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Wastes: Ensure that incompatible wastes, such as acids and oxidizers, are segregated to prevent violent reactions[2].
-
Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Disposal Protocol
Given the nature of this organic compound, the recommended method of disposal is through a licensed hazardous waste management facility.
-
Characterize and Segregate: Identify the waste as Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene and segregate it from other waste streams.
-
Containerize and Label: Place the waste in a compatible, sealed, and clearly labeled container.
-
Store Safely: Move the container to a designated Satellite Accumulation Area with secondary containment.
-
Request Pickup: Once the container is full or has been in storage for the maximum allowable time per institutional policy, submit a hazardous waste pickup request to your institution's EHS department.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.
Caption: A step-by-step workflow for the safe disposal of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Cleanup and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Environmental Considerations and Regulatory Compliance
The disposal of all chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. It is illegal and unethical to dispose of chemical waste down the drain or in the regular trash. All waste must be managed through your institution's hazardous waste program to ensure it is transported, treated, and disposed of in a compliant manner.
Conclusion
The proper disposal of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene requires a systematic and cautious approach. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, secure containerization, and compliant disposal through a licensed facility, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department for guidance specific to your location and facilities.
References
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PubChem. (n.d.). Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. National Center for Biotechnology Information. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]
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LookChem. (n.d.). Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 20). Special Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix. Retrieved from [Link]
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Navigating the Unknown: A Guide to Personal Protective Equipment for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
The Precautionary Principle: A Foundation for Safety
Given the absence of a detailed toxicological profile for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, a risk assessment is the critical first step. The molecular structure, containing multiple nitrogen atoms within a complex polycyclic system, suggests the potential for biological activity. Heterocyclic amines as a class can exhibit a wide range of toxicological properties. Therefore, a conservative approach, assuming the compound is hazardous, is the most responsible course of action.
This guide is structured to provide a tiered approach to PPE selection, aligning with the potential routes of exposure—inhalation, dermal contact, and ingestion.
A Multi-Tiered Defense: Selecting the Appropriate PPE Level
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established different levels of PPE to protect against varying degrees of hazards. For a novel compound like Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, the selection of a specific PPE level should be based on the scale of the operation and the potential for aerosolization or splashing.
| PPE Level | Level of Protection | When to Use |
| Level D | Minimum protection | Not recommended for handling Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene due to unknown hazards. May be considered for transfers in a fully contained system with no risk of exposure. |
| Level C | Known airborne substance | May be appropriate for small-scale operations within a certified chemical fume hood where the concentration and type of airborne substance are known and can be monitored. |
| Level B | Highest level of respiratory protection with lesser skin protection | Recommended for initial handling, large-scale operations, or situations with a high potential for splashing or aerosol generation. |
| Level A | Highest level of respiratory, skin, and eye protection | Reserved for emergency situations involving a significant, uncontrolled release of the substance in a poorly ventilated area. |
For most research and development activities involving Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, a combination of Level C and Level B precautions will be appropriate.
Core PPE Recommendations: A Detailed Breakdown
Respiratory Protection: Guarding Against Inhalation
Inhalation of fine powders or aerosols is a primary route of exposure for chemical compounds.
-
Minimum Requirement (Small-scale, in a fume hood): A full-face or half-mask air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates (NIOSH-approved) should be used.[3][4]
-
Enhanced Precaution (Larger scale, potential for aerosols): A positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator (SAR) offers a higher level of protection and is recommended when handling larger quantities or when the potential for aerosolization is significant.[3][4]
Dermal Protection: A Barrier for the Skin
Preventing skin contact is crucial, as some chemicals can be absorbed through the skin or cause local irritation.
-
Gloves: Double gloving is a standard practice when handling chemicals of unknown toxicity.
-
Inner Glove: A nitrile glove provides a good baseline of chemical resistance.
-
Outer Glove: A glove made of a more robust material like neoprene or butyl rubber should be worn over the inner glove. For chemicals with no specific glove resistance data, a flexible laminate glove (e.g., Silver Shield) is a prudent choice.[5]
-
-
Lab Coat/Coveralls: A flame-resistant lab coat is the minimum requirement.[5] For procedures with a higher risk of splashing, chemical-resistant coveralls (e.g., Tyvek) should be worn over the lab coat.[3][6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For enhanced protection, chemical-resistant boots or shoe covers should be utilized.[4]
Eye and Face Protection: Shielding from Splashes and Vapors
The eyes are particularly vulnerable to chemical splashes and vapors.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are essential.[5]
-
Secondary Protection: A face shield worn over the safety goggles provides an additional layer of protection for the entire face and neck, especially when working outside of a fume hood or with larger volumes.[4][5]
Procedural Guidance for Safe Handling and Disposal
Operational Plan: A Step-by-Step Approach
The following workflow is designed to minimize exposure and ensure a safe handling process.
Caption: A stepwise workflow for the safe handling of Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is as important as safe handling.
-
Solid Waste: All solid waste contaminated with Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene (e.g., gloves, weigh paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any rinsates from cleaning glassware should be collected in a separate, labeled hazardous waste container for organic liquids.[7] Halogenated organic waste should be disposed of in its own designated container.[7]
-
Empty Containers: The "triple rinse" method should be employed for empty containers. The first rinse should be collected as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations and the nature of the rinsing solvent.
Conclusion: A Culture of Safety
The responsible handling of novel compounds like Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene is a cornerstone of scientific excellence. By adhering to a precautionary principle and implementing a multi-tiered PPE strategy, researchers can confidently advance their work while prioritizing personal and environmental safety. This guide serves as a foundational document, and it is imperative that all laboratory personnel receive hands-on training and that these protocols are integrated into the institution's broader chemical hygiene plan.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]
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PubChem. (n.d.). Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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LookChem. (n.d.). Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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PubMed. (2021, June 18). One-Pot Synthesis of Triazatriphenylene Using the Povarov Reaction. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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PubChem. (n.d.). Triazatriphenylene. Retrieved from [Link]
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ResearchGate. (2021, June). One-Pot Synthesis of Triazatriphenylene Using the Povarov Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
